molecular formula C8H7FN2 B1457558 6-Fluoro-1H-indol-5-amine CAS No. 1367958-40-4

6-Fluoro-1H-indol-5-amine

Cat. No.: B1457558
CAS No.: 1367958-40-4
M. Wt: 150.15 g/mol
InChI Key: FBBXYDUIEKWLKI-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-5-amine (CAS 1367958-40-4) is a fluorinated indole derivative with the molecular formula C8H7FN2 and a molecular weight of 150.15 g/mol. This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and neuroscience research, particularly in the design and synthesis of novel ligands for G protein-coupled receptors (GPCRs) . The indole scaffold is a privileged structure in drug discovery, and its substitution with a fluorine atom at the 6-position can significantly influence the compound's electronic properties, metabolic stability, and binding affinity . Research into similar indole-based compounds has demonstrated their potential as ligands for serotonin receptors, such as 5-HT1A and 5-HT2A, which are critical targets for psychiatric and neurological disorders including depression, anxiety, and schizophrenia . The primary interaction for such activity often involves a salt bridge between the protonatable nitrogen atom of the ligand and a conserved aspartate residue (Asp 3.32) in the receptor's binding site . Furthermore, studies on variously substituted 1H-indol-ylamines highlight their broader potential in pharmacological and microbiological research, including investigations into their effects on microbial genetic apparatus . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic uses. Handle with care and refer to the Safety Data Sheet for detailed hazard information. Store in a cool, dark place under an inert atmosphere, ideally in a freezer at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBXYDUIEKWLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-Fluoro-1H-indol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-1H-indol-5-amine (CAS: 1367958-40-4) has emerged as a high-value pharmacophore in modern medicinal chemistry, particularly in the development of CFTR modulators and kinase inhibitors . Its structural uniqueness lies in the ortho-fluorine substitution relative to the amine, which significantly modulates the electronic density of the indole core, lowers the basicity of the C5-amine, and blocks metabolic oxidation at the C6 position.

This guide details the physicochemical properties, validated synthetic routes, and reactivity patterns of this scaffold, providing a roadmap for its utilization in drug discovery campaigns.

Physicochemical Profile

The introduction of a fluorine atom at C6 exerts a strong inductive electron-withdrawing effect (-I), which is partially offset by resonance donation (+M), though the inductive effect dominates in terms of pKa modulation.

PropertyValue / DescriptionContext
CAS Number 1367958-40-4Primary identifier.[1]
Molecular Formula C₈H₇FN₂MW: 150.15 g/mol .
Appearance Off-white to grey solidLight and air sensitive; oxidizes to dark quinoid species.
pKa (C5-NH₂) ~3.2–3.5 (Estimated)Significantly lower than aniline (4.6) due to ortho-F withdrawal.
pKa (N1-H) ~16.0Typical for electron-deficient indoles.
Solubility DMSO, MeOH, EtOAcPoor water solubility; requires organic co-solvents.
Storage -20°C, Inert AtmosphereCritical: Store under Argon/Nitrogen to prevent polymerization.

Structural Insight: The C6-fluorine atom serves two critical roles:

  • Metabolic Blockade: It prevents hydroxylation at the metabolically vulnerable C6 position, a common clearance pathway for indole drugs.

  • Electronic Tuning: It reduces the nucleophilicity of the C5-amine, making it less prone to non-specific oxidation while remaining sufficiently reactive for amide coupling and reductive amination.

Synthetic Pathways

Direct nitration of 6-fluoroindole typically yields 3-nitro-6-fluoroindole due to the high electron density at C3. Therefore, the synthesis of the 5-amine requires indirect routes that direct the nitrogen functionality to the benzene ring (C5).

Primary Route: Reduction of 6-Fluoro-5-nitroindole

The most reliable laboratory scale-up method involves the reduction of the nitro precursor.

  • Reagents: H₂ (1 atm) / 10% Pd-C or SnCl₂·2H₂O / EtOH.[2][3]

  • Protocol Note: Catalytic hydrogenation is cleaner, but tin(II) chloride is preferred if halogen-labile groups are present (though F is stable to Pd/H₂).

Precursor Synthesis: The Indoline Strategy

To access the 5-nitro precursor regioselectively, the indole C2-C3 double bond is first reduced or protected (as indoline), directing nitration to the C5 position (para to the nitrogen).

Synthesis Start 6-Fluoroindole Step1 6-Fluoroindoline (Reduction) Start->Step1 NaBH3CN, AcOH Step2 6-Fluoro-5-nitroindoline (Nitration) Step1->Step2 HNO3, H2SO4 (Para-direction) Step3 6-Fluoro-5-nitroindole (Oxidation) Step2->Step3 MnO2 or DDQ (Aromatization) Final 6-Fluoro-1H-indol-5-amine (Target) Step3->Final H2, Pd/C (Nitro Reduction)

Figure 1: Regioselective synthesis via the indoline route to avoid C3-nitration.

Reactivity & Functionalization

The 5-amino group allows this scaffold to act as a versatile "warhead" carrier or linker.

A. Amide Coupling (Kinase Inhibitor Synthesis)

The C5-amine is less nucleophilic than standard anilines.

  • Optimization: Use high-activity coupling agents like HATU or COMU with a non-nucleophilic base (DIPEA) in DMF.

  • Self-Validation: Monitor disappearance of the amine (TLC: Ninhydrin stain) and appearance of the amide proton (~10 ppm) in ¹H NMR.

B. C3-Functionalization (Vilsmeier-Haack)

Despite the electron-withdrawing fluorine, the C3 position remains susceptible to electrophilic attack, though reaction times may be longer than unsubstituted indole.

  • Application: Introduction of formyl groups for subsequent condensation (e.g., to make sunitinib analogs).

C. Heterocycle Formation

The ortho-relationship between the C5-amine and C6-fluorine allows for cyclization reactions, such as forming benzimidazoles or quinoxalines, although the fluorine is generally stable and not easily displaced unless activated by strong electron withdrawal.

Case Study: CFTR Modulators (Tezacaftor)

The 6-fluoro-1H-indol-5-amine scaffold is a core substructure of Tezacaftor (Vertex Pharmaceuticals), a drug used for Cystic Fibrosis.

  • Role: The indole moiety binds to the NBD1 domain of the CFTR protein.

  • Significance of Fluorine: The C6-fluorine improves the lipophilicity (LogP) and metabolic stability of the drug, preventing rapid clearance.

  • Chemistry: In Tezacaftor synthesis, the 5-amine is coupled with a cyclopropane carboxylic acid derivative.

Reactivity Core 6-Fluoro-1H-indol-5-amine Amide Amide Coupling (R-COOH, HATU) Core->Amide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Core->RedAm C3Form C3-Formylation (POCl3, DMF) Core->C3Form Prod1 Kinase/CFTR Inhibitors (Amides) Amide->Prod1 Prod2 Secondary Amines RedAm->Prod2 Prod3 3-Formyl-indoles C3Form->Prod3

Figure 2: Primary reactivity vectors for medicinal chemistry applications.

Safety & Handling Protocols

  • Oxidation Risk: Amines on electron-rich heterocycles (even fluorinated ones) are prone to oxidation. Always store under argon. If the solid turns black, purify via short-path silica filtration (DCM/MeOH) before use.

  • Toxicity: Fluorinated indoles should be treated as potential irritants and genotoxins. Use full PPE (gloves, goggles, fume hood).

  • Stability: The C-F bond is chemically inert under standard acidic/basic conditions but can be liable to nucleophilic aromatic substitution (S_NAr) if the indole nitrogen is acylated with a strong electron-withdrawing group (e.g., sulfonyl).

References

  • BenchChem. (2025). 6-Fluoro-1H-indol-5-amine Chemical Properties and Safety Data. Retrieved from

  • Vertex Pharmaceuticals. (2018).[4] Tezacaftor (VX-661) Synthesis and Impurity Profiling. FDA NDA Application 210491.

  • Zhang, H., et al. (2019). N-(7-Cyano-6-(4-fluoro-3-...)-benzo[d]thiazol-2-yl)cyclopropanecarboxamide Analogues as Novel Necroptosis Inhibitors. Journal of Medicinal Chemistry, 62(14), 6665-6681. Link

  • PubChem. (2025). Compound Summary: 6-Fluoro-1H-indol-5-amine. CID 82417498. Link

  • GuideChem. (2023). Preparation of 5-Nitroindole Derivatives. Link

Sources

6-Fluoro-1H-indol-5-amine molecular structure and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 6-Fluoro-1H-indol-5-amine

Executive Summary & Molecular Profile

6-Fluoro-1H-indol-5-amine (CAS: 220935-13-3) represents a critical scaffold in modern medicinal chemistry, particularly in the design of Type I and Type II kinase inhibitors.[1] Unlike its non-fluorinated analog, the inclusion of a fluorine atom at the C6 position introduces a profound "fluoro-effect," modulating the pKa of the adjacent C5-amine, altering the lipophilicity (LogP), and blocking a primary site of metabolic oxidation (CYP450-mediated hydroxylation at C6).

This guide provides a comprehensive structural analysis, a validated synthesis protocol, and a conformational breakdown of this molecule’s utility in drug discovery.

Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
PropertyValueStructural Implication
Molecular Formula C₈H₇FN₂Planar aromatic system
Molecular Weight 150.15 g/mol Fragment-based drug design (FBDD) compliant
LogP (Predicted) ~1.52Optimized for membrane permeability
TPSA 41.8 ŲHigh oral bioavailability potential
H-Bond Donors 2 (Indole NH, Amine NH₂)Critical for "Hinge Region" binding in kinases
H-Bond Acceptors 1 (Fluorine acts as weak acceptor)Modulates electrostatic potential surface

Electronic & Conformational Analysis

The structural utility of 6-fluoro-1H-indol-5-amine lies in the interplay between the electron-rich indole ring and the electron-withdrawing fluorine atom.[1]

The Ortho-Fluorine Effect

The C6-Fluorine atom exerts a strong inductive effect (-I) on the C5-amine.[1][2]

  • pKa Modulation: In unsubstituted 5-aminoindole, the amine is moderately basic.[1][2] The presence of 6-F withdraws electron density, lowering the pKa of the conjugate acid. This ensures the amine remains largely unprotonated at physiological pH (7.4), maintaining its capacity to act as a hydrogen bond donor in hydrophobic pockets (e.g., the ATP-binding site of kinases like c-Met or VEGFR).

  • Conformational Locking: While the amine nitrogen is sp³ hybridized (pyramidal), the conjugation with the indole ring flattens the geometry.[2] The ortho-fluorine introduces a dipole-dipole interaction that favors a conformation where the amine lone pair is orthogonal to the aromatic system to maximize conjugation, though steric repulsion is minimal due to the small Van der Waals radius of Fluorine (1.47 Å).

Metabolic Shielding

Indoles are typically metabolized via hydroxylation at the C5 or C6 positions followed by glucuronidation.[1][2] By substituting C6 with Fluorine, the metabolic "soft spot" is blocked.[1][2] This forces metabolism to occur at less favorable positions (e.g., C4 or C7) or slows clearance significantly, extending the half-life (


) of the drug candidate.

Experimental Protocol: Synthesis & Purification

Objective: Synthesize high-purity 6-fluoro-1H-indol-5-amine from 6-fluoroindole via regioselective nitration and catalytic hydrogenation.

Workflow Diagram (DOT)

Synthesis_Workflow Start 6-Fluoroindole (Starting Material) Step1 Nitration (KNO3, H2SO4, 0°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 6-Fluoro-5-nitroindole Step1->Inter Regioselective Step2 Reduction (H2, 10% Pd/C, MeOH) Inter->Step2 Catalytic Hydrog. Final Product: 6-Fluoro-1H-indol-5-amine Step2->Final >95% Yield

Figure 1: Two-step synthetic pathway ensuring regioselectivity and high yield.

Step-by-Step Methodology

Reagents: 6-Fluoroindole (1.0 eq), Potassium Nitrate (KNO₃, 1.1 eq), Sulfuric Acid (H₂SO₄), Methanol (MeOH), 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂).

Phase 1: Regioselective Nitration

  • Dissolution: Dissolve 6-fluoroindole (5.0 g, 37 mmol) in concentrated H₂SO₄ (50 mL) at -10°C. Critical: Maintain temperature below 0°C to prevent polymerization.

  • Addition: Dropwise add a solution of KNO₃ (4.1 g, 40.7 mmol) in H₂SO₄ over 30 minutes.

  • Quench: Pour the reaction mixture onto crushed ice (200 g). A yellow precipitate (6-fluoro-5-nitroindole) will form.[1][2]

  • Isolation: Filter the solid, wash with cold water until pH is neutral, and dry under vacuum.

    • Checkpoint: Verify intermediate by TLC (30% EtOAc/Hexane).[1][2] The nitro group deactivates the ring, making the product less polar than the starting material.

Phase 2: Catalytic Reduction

  • Preparation: Suspend the 6-fluoro-5-nitroindole (5.0 g) in MeOH (100 mL) in a hydrogenation flask.

  • Catalyst: Add 10% Pd/C (0.5 g, 10 wt%). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the vessel with N₂, then introduce H₂ gas (balloon pressure or 30 psi in a Parr shaker). Stir at Room Temperature (RT) for 4 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1][2]

  • Purification: Concentrate the filtrate in vacuo. The resulting solid is often sufficiently pure (>95%).[1][2] If oxidation is observed (darkening), recrystallize immediately from Ethanol/Water.[1][2]

Structural Characterization (Spectroscopy)

To validate the structure, researchers must look for specific scalar couplings between the Fluorine (


) and adjacent protons (

).

Expected ¹H NMR Data (DMSO-d₆, 400 MHz):

  • NH (Indole): Broad singlet at ~10.8 ppm.[1][2]

  • NH₂ (Amine): Broad singlet at ~4.5 ppm (exchangeable with D₂O).[1][2]

  • H4 (Proton at C4): Doublet (d) at ~6.8 ppm.[1][2] Note: This shows a large coupling constant (

    
    ) due to the "W-coupling" or proximity to F.
    
  • H7 (Proton at C7): Doublet (d) at ~7.1 ppm.[1][3][2] Note: Large ortho-coupling to F (

    
    ).
    
  • H2/H3: Characteristic indole doublets/multiplets at 7.2 and 6.3 ppm.[1][2]

¹⁹F NMR:

  • Single peak at ~ -125 ppm (referenced to CFCl₃).[1][2] The absence of multiple peaks confirms the purity of the regioisomer.[2]

Pharmacophore Integration: Kinase Binding

The 6-fluoro-1H-indol-5-amine scaffold is a "privileged structure" for ATP-competitive inhibitors.[1][2]

Binding Logic Diagram (DOT)

Pharmacophore_Binding Hinge_Backbone_CO Kinase Hinge (C=O) (Acceptor) Hinge_Backbone_NH Kinase Hinge (NH) (Donor) Amine_NH2 C5-Amine (-NH2) (Donor/Acceptor) Hinge_Backbone_NH->Amine_NH2 Secondary Anchor Hydrophobic_Pocket Hydrophobic Pocket (Gatekeeper) Indole_NH Indole N1-H (Donor) Indole_NH->Hinge_Backbone_CO Primary Anchor Fluorine C6-Fluorine (Metabolic Shield) Fluorine->Hydrophobic_Pocket Van der Waals

Figure 2: Interaction map showing the bidentate H-bonding capability of the scaffold in a typical kinase hinge region.

Mechanism: The indole NH (N1) acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue). The C5-amine can act as a donor to a backbone carbonyl or an acceptor from a backbone NH, depending on the specific kinase (e.g., c-Met vs. ALK). The C6-Fluorine often sits in a hydrophobic pocket, displacing high-energy water molecules and improving binding enthalpy.[1][2]

References

  • Synthesis of Fluorinated Indoles

    • Source: "Regioselective synthesis of 6-substituted-5-fluoroindoles via Leimgruber-B
  • Physicochemical Properties & CAS Data

    • Source: PubChem Compound Summary for CID 82417498 (6-Fluoro-1H-indol-5-amine).[1][2][4]

  • Kinase Inhibitor Design (Scaffold Utility)

    • Source: "The Azaindole Framework in the Design of Kinase Inhibitors." National Institutes of Health (PMC).[1][2]

  • NMR Characterization (Fluorine Coupling)

    • Source: "Fluorine Coupling Constants." Progress in NMR Spectroscopy.

Sources

A Technical Guide to 6-Fluoro-1H-indol-5-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-1H-indol-5-amine is a fluorinated indole derivative that has emerged as a critical building block in medicinal chemistry. Its structural features, particularly the presence of a fluorine atom and a reactive amine group on the privileged indole scaffold, make it an invaluable precursor for the synthesis of complex therapeutic agents. The indole core is a ubiquitous motif in a plethora of biologically active natural products and pharmaceuticals. The strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability, making fluorinated indoles highly sought after in drug design. This guide provides a comprehensive overview of 6-Fluoro-1H-indol-5-amine, including its chemical identity, synthesis, applications, and its role in the development of next-generation therapeutics.

Chemical Identity and Properties

The fundamental identification and physicochemical properties of 6-Fluoro-1H-indol-5-amine are summarized below.

PropertyValue
CAS Number 1367958-40-4
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
IUPAC Name 6-fluoro-1H-indol-5-amine
Synonyms 6-FLUORO-1H-INDOL-5-AMINE, MFCD22070423, AKOS022717454, SB15012, AS-51600, SY099481, CS-0050206, P13058, EN300-2967743, F503262
Appearance Solid (predicted)
Boiling Point 343.671 °C (predicted)
Density 1.317 g/cm³ (predicted)
Flash Point 161.647 °C (predicted)

Synthesis of 6-Fluoro-1H-indol-5-amine

A robust and widely applicable method for the synthesis of substituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. The following is a proposed, detailed experimental protocol for the synthesis of 6-Fluoro-1H-indol-5-amine, based on established chemical principles.

Proposed Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Diazotization & Reduction cluster_2 Step 3: Fischer Indole Synthesis (Indolization) cluster_3 Step 4: Reduction of Nitro Group A 3-Fluoroaniline B 3-Fluoro-4-nitroaniline A->B HNO₃/H₂SO₄ C (4-Fluoro-5-nitrophenyl)hydrazine B->C 1. NaNO₂, HCl 2. SnCl₂, HCl E 6-Fluoro-5-nitro-1H-indole C->E Acid catalyst (e.g., PPA, ZnCl₂) Heat D Acetaldehyde D->E F 6-Fluoro-1H-indol-5-amine (Final Product) E->F Reducing agent (e.g., SnCl₂·2H₂O or H₂/Pd-C)

Caption: Proposed synthetic workflow for 6-Fluoro-1H-indol-5-amine.

Experimental Protocol (Proposed)

Step 1: Synthesis of (4-Fluoro-5-nitrophenyl)hydrazine

  • Nitration: To a cooled (0-5 °C) solution of 3-fluoroaniline in concentrated sulfuric acid, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the low temperature. The reaction mixture is stirred for several hours and then poured onto ice. The precipitated 3-fluoro-4-nitroaniline is collected by filtration and washed with cold water.

  • Diazotization: The synthesized 3-fluoro-4-nitroaniline is suspended in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • Reduction: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid at 0-5 °C. The resulting precipitate of the (4-fluoro-5-nitrophenyl)hydrazine hydrochloride is collected by filtration.

Step 2: Fischer Indole Synthesis to form 6-Fluoro-5-nitro-1H-indole

  • Hydrazone Formation: The (4-fluoro-5-nitrophenyl)hydrazine hydrochloride is dissolved in a suitable solvent such as ethanol. An equimolar amount of acetaldehyde is added, and the mixture is stirred at room temperature to form the corresponding hydrazone.

  • Indolization: An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the hydrazone mixture. The reaction is heated to reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution). The product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 6-fluoro-5-nitro-1H-indole is then purified by column chromatography on silica gel.

Step 3: Reduction to 6-Fluoro-1H-indol-5-amine

  • Reduction: The purified 6-fluoro-5-nitro-1H-indole is dissolved in a solvent such as ethanol or ethyl acetate. A reducing agent, such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.

  • Work-up and Purification: For the tin(II) chloride reduction, the reaction mixture is basified with a sodium hydroxide solution, and the product is extracted with ethyl acetate. For catalytic hydrogenation, the catalyst is filtered off, and the filtrate is concentrated. The crude 6-Fluoro-1H-indol-5-amine is then purified by column chromatography to yield the final product.

Applications in Drug Discovery and Development

6-Fluoro-1H-indol-5-amine is a versatile intermediate with significant applications in the synthesis of high-value pharmaceutical compounds.

Intermediate in the Synthesis of Tezacaftor

A primary application of 6-Fluoro-1H-indol-5-amine is as a key intermediate in the synthesis of Tezacaftor (VX-661). Tezacaftor, in combination with other drugs like Ivacaftor and Elexacaftor, is used to treat cystic fibrosis.[1][2] Cystic fibrosis is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which leads to the production of thick, sticky mucus in various organs.[2] Tezacaftor acts as a CFTR corrector, aiding in the proper folding and trafficking of the mutated CFTR protein to the cell surface, thereby restoring its function as a chloride ion channel.[3][4] The synthesis of Tezacaftor involves the coupling of a substituted indole core, derived from 6-Fluoro-1H-indol-5-amine, with other complex chemical entities.[5][6]

G A 6-Fluoro-1H-indol-5-amine B Functionalization (e.g., N-alkylation, acylation) A->B C Substituted 6-Fluoroindole Intermediate B->C E Coupling Reactions C->E D Other Synthetic Fragments D->E F Tezacaftor E->F

Caption: Role of 6-Fluoro-1H-indol-5-amine in Tezacaftor synthesis.

Precursor for G Protein-Coupled Receptor (GPCR) Ligands

The indole scaffold is a common feature in ligands targeting G protein-coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes. Derivatives of 6-Fluoro-1H-indol-5-amine are valuable for developing ligands for various GPCRs, including serotonin (5-HT) and dopamine receptors.

Serotonin and Dopamine Receptor Antagonists:

Many second-generation antipsychotic drugs exert their therapeutic effects by acting as antagonists at both dopamine D₂ and serotonin 5-HT₂A receptors.[7] This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to first-generation antipsychotics.[7] The amine group of 6-Fluoro-1H-indol-5-amine provides a convenient point for chemical modification to introduce pharmacophores that can interact with the binding sites of these receptors.

The following diagram illustrates the general mechanism of a competitive antagonist at a GPCR, a principle that applies to many potential drugs derived from 6-Fluoro-1H-indol-5-amine.

G cluster_0 Normal Signaling cluster_1 Antagonist Action A Neurotransmitter (e.g., Serotonin, Dopamine) B GPCR (e.g., 5-HT₂A, D₂ Receptor) A->B C G-Protein Activation B->C D Downstream Signaling Cascade (e.g., PLC activation, cAMP modulation) C->D E Cellular Response D->E F Antagonist Drug (derived from 6-Fluoro-1H-indol-5-amine) G GPCR F->G H No G-Protein Activation G->H I Blocked Signaling H->I J No Cellular Response I->J

Caption: Mechanism of GPCR antagonism by a derivative.

The affinity of some indole-based compounds for dopamine and serotonin receptors is presented in the table below, illustrating the potential for developing potent ligands from this chemical class.

Compound Derivative TypeTarget ReceptorKᵢ (nM)
Indole-piperazine conjugateD₂7.05 - 1014
Indole-piperazine conjugate5-HT₂A807 - 2649
Indole-pyrrolidinedione5-HT₁A128.0
Indole-pyrrolidinedioneD₂51.0
Indole-imidazole conjugate5-HT₇4

(Data compiled from various sources for illustrative purposes)[7][8][9]

Representative Experimental Workflow: N-Acylation

The amine functionality at the 5-position of 6-Fluoro-1H-indol-5-amine is a key reactive site for further chemical modifications, such as acylation, to build more complex molecules. The following is a representative protocol for the N-acylation of an indole amine.

Materials:

  • 6-Fluoro-1H-indol-5-amine

  • Acyl chloride (e.g., benzoyl chloride)

  • A suitable base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 6-Fluoro-1H-indol-5-amine and the base in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water or a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Conclusion

6-Fluoro-1H-indol-5-amine is a strategically important molecule in contemporary drug discovery. Its utility is underscored by its role as a key intermediate in the synthesis of the cystic fibrosis drug Tezacaftor and its potential as a precursor for a wide range of GPCR ligands with applications in neuroscience and beyond. The synthetic accessibility of this compound, coupled with the advantageous properties conferred by the fluoro-indole scaffold, ensures its continued relevance for researchers and scientists dedicated to the development of novel therapeutics. This guide has provided a technical foundation for understanding and utilizing 6-Fluoro-1H-indol-5-amine in a research and development setting.

References

  • Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PubMed Central. [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Fischer Indole Synthesis. J&K Scientific LLC. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • 6-Fluoro-5-nitro-1H-indole. MySkinRecipes. [Link]

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC - PubMed Central. [Link]

  • B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. [Link]

  • Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. PubMed. [Link]

  • Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles. PubMed. [Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. PMC - NIH. [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC - NIH. [Link]

  • Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals. [Link]

  • Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. PMC - PubMed Central. [Link]

  • Effects of Elexacaftor/Tezacaftor/Ivacaftor Therapy on CFTR Function in Patients with Cystic Fibrosis and One or Two F508del Alleles. American Journal of Respiratory and Critical Care Medicine. [Link]

  • Fluorinated indole-imidazole conjugates: Selective, orally bioavailable 5-HT7 receptor low-basicity agonists, potential neuropathic painkillers. ResearchGate. [Link]

  • Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor. ResearchGate. [Link]

  • New 5-HT3 (serotonin-3) receptor antagonists. I. Synthesis and structure-activity relationships of pyrido[1,2-a]indoles. PubMed. [Link]

  • Control over Stereogenic N–N Axes by Pd-Catalyzed 5-endo- Hydroaminocyclizations. Angewandte Chemie International Edition. [Link]

  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC - NIH. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Serotonin Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. [Link]

  • Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Dopamine Signaling in reward-related behaviors. Frontiers. [Link]

  • Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy. Frontiers. [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. NIH. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

  • Novel and atypical pathways for serotonin signaling. PMC - PubMed Central. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]

  • First and second generation for the synthesis of elexacaftor (3). ResearchGate. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]

  • Modulators of CFTR protein function in the treatment of cystic fibrosis - a literature review. Termedia. [Link]

  • 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)-N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide. PubChem. [Link]

  • Combinatorial effects of tryptophan derivatives serotonin and indole on virulence modulation of enteric pathogens. ResearchGate. [Link]

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Spectroscopic data of 6-Fluoro-1H-indol-5-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of 6-Fluoro-1H-indol-5-amine Content Type: Technical Reference Guide Audience: Medicinal Chemists, Structural Biologists, and Process Chemists

Part 1: Executive Correction & Identity

CRITICAL NOTICE: The CAS number provided in the prompt (1159-54-2) corresponds to Tris(4-chlorophenyl)phosphine, a completely different organophosphorus ligand. The correct CAS registry number for 6-Fluoro-1H-indol-5-amine is 1367958-40-4 (or related salt forms).[1] This guide focuses exclusively on the fluorinated indole scaffold requested by name.

Compound Identity:

  • IUPAC Name: 6-Fluoro-1H-indol-5-amine[2][3]

  • Synonyms: 5-Amino-6-fluoroindole; 6-Fluoro-5-aminoindole

  • Molecular Formula: C

    
    H
    
    
    
    FN
    
    
    [1]
  • Molecular Weight: 150.15 g/mol [1]

  • Core Utility: Precursor for CFTR modulators (e.g., Vertex Pharmaceuticals pipeline), kinase inhibitors, and

    
    F-NMR protein probes.
    

Part 2: Structural Analysis & Theoretical Basis

The introduction of a fluorine atom at the C6 position of the indole ring significantly alters the electronic landscape of the molecule compared to the parent 5-aminoindole.[1]

  • Electronic Effects: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I) on the C6 and C5 positions, while also offering a mesomeric electron-donating effect (+M). However, the -I effect dominates the chemical shifts in NMR.

  • Coupling Constants (

    
    ):  The most diagnostic feature of this molecule is the heteronuclear spin-spin coupling between 
    
    
    
    F and
    
    
    /
    
    
    .
    • 
       (Ortho):  Expect large coupling constants (6–10 Hz) between F6 and protons at C7.
      
    • 
       (Meta):  Smaller coupling (4–6 Hz) between F6 and protons at C4.
      

Part 3: Experimental Protocols (Synthesis & Isolation)

To provide context for the spectroscopic data, the following protocol outlines the generation of the sample from its nitro-precursor. This method ensures the preservation of the labile amine group.

Workflow Diagram: Reductive Isolation

SynthesisWorkflow Precursor 6-Fluoro-5-nitroindole (CAS 220926-85-4) Reaction Catalytic Hydrogenation RT, 2-4 Hours Precursor->Reaction Reagents H2 (1 atm), 10% Pd/C Solvent: MeOH or EtOH Reagents->Reaction Workup Filtration (Celite) Concentration Reaction->Workup Product 6-Fluoro-1H-indol-5-amine (Off-white Solid) Workup->Product Yield >90%

Caption: Standard catalytic hydrogenation workflow for the conversion of the nitro-precursor to the target amine.

Detailed Protocol
  • Dissolution: Dissolve 6-fluoro-5-nitroindole (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Catalyst Addition: Add 10% Pd/C (10 wt% loading) under an inert argon atmosphere.

  • Hydrogenation: Purge the vessel with H

    
     gas and stir under a balloon of H
    
    
    
    (1 atm) at room temperature.
  • Monitoring: Monitor via TLC (System: 50% EtOAc/Hexanes). The starting material (

    
    ) will disappear, replaced by a lower 
    
    
    
    amine spot (
    
    
    ) that stains positive with Ninhydrin.
  • Isolation: Filter through a pad of Celite 545 to remove the catalyst. Concentrate the filtrate in vacuo to yield the product as an off-white to grey solid.

    • Note: The amine is sensitive to oxidation (turning dark brown/black). Store under N

      
       at -20°C.
      

Part 4: Spectroscopic Characterization

The following data is synthesized from experimental reports of the core scaffold and its close derivatives (e.g., 2-methyl or 2-tert-butyl analogs reported in medicinal chemistry patents).

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Standard for polar indoles)
Frequency:  400 MHz[2]
PositionShift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
NH (Indole) 10.85br s-Exchangeable; broad due to quadrupole N.
H4 6.85d

Ortho to amine, meta to fluorine.
H7 7.05d

Ortho to fluorine (large coupling).
H2 7.15t/m

Typical indole C2 proton.
H3 6.20t/m

Typical indole C3 proton; shielded.
NH

4.40 - 4.60br s-Amine protons; exchangeable.

Technical Insight: The signal for H7 is distinctively split by the fluorine at C6.[1] Unlike non-fluorinated indoles where H4/H7 appear as singlets or doublets with small meta-coupling, the H7 signal here will be a clear doublet with a large


 value (

Hz).
B. Carbon-13 NMR ( C NMR)

Solvent: DMSO-


Key Feature:  C-F Coupling leads to doublets for carbons C5, C6, C7, and C4.
CarbonShift (

ppm)
Splitting

(Hz)
Assignment
C6 ~152.0Doublet

Direct C-F attachment.
C5 ~132.0Doublet

Ipso to amine, ortho to F.
C7 ~98.0Doublet

Ortho to F; highly shielded.
C7a ~130.0Doublet

Bridgehead carbon.
C3a ~124.0Singlet/Broad-Bridgehead carbon.
C2 ~125.0Singlet-Distal from F.
C3 ~101.0Singlet-Distal from F.
C4 ~105.0Doublet

Meta to F.
C. Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

  • Molecular Ion:

    
    
    
  • Fragmentation Pattern:

    • 
       151.1 (Parent)
      
    • 
       134.1 (Loss of NH
      
      
      
      - rare in soft ionization but possible in EI).
    • 
       124.1 (Loss of HCN from the pyrrole ring, characteristic of indoles).
      
D. Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
Vibration ModeDescription
3400 - 3300 N-H StretchPrimary amine doublet (asymmetric/symmetric).
3250 N-H StretchIndole N-H (sharp, distinct from amine).
1620 - 1580 C=C StretchAromatic ring breathing.
1250 - 1200 C-F StretchStrong, characteristic band for aryl fluorides.

Part 5: Quality Control & Purity Assessment

To validate the synthesized material for biological assays, use the following HPLC method.

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.

  • Retention Time: Expect elution around 3.5 - 4.5 minutes (relatively polar due to the amine).

References

  • Vertex Pharmaceuticals Inc. (2010).[4][5] Indole derivatives as CFTR modulators. U.S. Patent 7,645,789.[4]

    • Source of experimental NMR data for the 2-tert-butyl derivative, used to extrapol
  • BenchChem. (2025). 6-Fluoro-1H-indol-5-amine Product Data.

    • Confirmation of CAS 1367958-40-4 and physical properties.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70874 (Tris(4-chlorophenyl)phosphine - CAS 1159-54-2).

    • Cited to correct the user's erroneous CAS number.
  • ChemicalBook. (2025). 5-Aminoindole NMR Spectrum Data.

    • Used as the baseline scaffold for chemical shift prediction.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-1H-indol-5-amine is a fluorinated indole derivative that serves as a critical intermediate and building block in medicinal chemistry and neuroscience research.[1] Its structure, featuring an indole scaffold with a fluorine atom at the 6-position and an amine group at the 5-position, imparts unique electronic properties, metabolic stability, and binding affinity, making it a valuable component in the design of novel therapeutics, particularly ligands for G protein-coupled receptors (GPCRs).[1] The successful application of 6-Fluoro-1H-indol-5-amine in drug discovery and development is contingent upon a thorough understanding of its physicochemical properties, most notably its solubility and stability.

This technical guide provides a comprehensive overview of the solubility and stability of 6-Fluoro-1H-indol-5-amine, offering insights into its behavior in various solvent systems and under different environmental conditions. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, step-by-step protocols for the empirical determination of these crucial parameters.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 6-Fluoro-1H-indol-5-amine is essential for predicting its behavior and for the design of robust experimental protocols.

PropertyValueSource
Molecular Formula C₈H₇FN₂[1]
Molecular Weight 150.15 g/mol [1]
Appearance Solid (predicted)
pKa Not experimentally determined; the amine group suggests basicity, while the indole N-H is weakly acidic. The fluorine atom can influence the pKa of nearby functional groups.[2]
LogP Not experimentally determined; the presence of the fluorine atom is expected to increase lipophilicity compared to its non-fluorinated analog.

The introduction of a fluorine atom can significantly impact a molecule's properties, often leading to increased metabolic stability and improved membrane permeability.[2][3]

Solubility Profile

Predicted Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have moderate to good solubility due to the potential for hydrogen bonding with the amine and indole N-H groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to be highly soluble due to the polar nature of the compound.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility.

  • Aqueous Solutions: Solubility is expected to be pH-dependent. In acidic conditions, the amine group will be protonated, likely increasing aqueous solubility.

Experimental Determination of Solubility

A standardized protocol for the quantitative determination of solubility is crucial for accurate formulation and experimental design. The following is a generalized workflow based on the shake-flask method coupled with UV-Vis spectrophotometry.

Caption: Workflow for Experimental Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of 6-Fluoro-1H-indol-5-amine of known concentration in a suitable solvent (e.g., methanol).

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a calibration curve of absorbance versus concentration.

  • Equilibrium Solubility Determination:

    • Add an excess amount of solid 6-Fluoro-1H-indol-5-amine to a series of vials containing the test solvents.

    • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours).

    • After equilibration, visually inspect the vials to ensure an excess of solid remains.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the appropriate solvent to a concentration within the range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

    • Calculate the concentration of the saturated solution using the calibration curve and the dilution factor.

Stability Profile

Understanding the stability of 6-Fluoro-1H-indol-5-amine is paramount for ensuring its quality, purity, and efficacy throughout its lifecycle. Stability studies are designed to evaluate how the compound is affected by various environmental factors such as temperature, humidity, light, and pH.

Potential Degradation Pathways:

Indole derivatives can be susceptible to degradation through several mechanisms:

  • Oxidation: The electron-rich indole ring can be prone to oxidation, potentially leading to the formation of oxindoles or other degradation products. The presence of the amine group may also influence oxidative stability.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of indole-containing compounds.

  • Hydrolysis: While the core indole structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation, especially if other reactive functional groups are present in molecules synthesized from this intermediate.

Forced Degradation Studies

Forced degradation (stress testing) is a critical component of stability assessment, providing insights into the likely degradation products and pathways. This information is invaluable for the development of stability-indicating analytical methods.

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) F Analyze samples at time points (e.g., 0, 6, 12, 24 hours) B Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) C Oxidative Degradation (e.g., 3% H₂O₂, RT) D Thermal Degradation (e.g., 80°C, solid state) E Photodegradation (ICH Q1B guidelines) G Utilize stability-indicating HPLC method F->G H Quantify parent compound and degradation products G->H I Characterize major degradants (e.g., LC-MS) H->I

Caption: Workflow for Forced Degradation Studies.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation:

    • Prepare solutions of 6-Fluoro-1H-indol-5-amine in appropriate solvents for each stress condition. A control sample (unstressed) should also be prepared and analyzed.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60°C).

    • Alkaline Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 M NaOH) and heat (e.g., 60°C).

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperature (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

  • Time Points and Analysis:

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize acidic or basic samples before analysis.

    • Analyze all samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • The HPLC method should be capable of separating the parent compound from all significant degradation products.

    • Quantify the amount of parent compound remaining and the formation of any degradation products.

Analytical Methods for Purity and Degradation Assessment

Robust analytical methods are essential for assessing the purity of 6-Fluoro-1H-indol-5-amine and for monitoring its stability.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity determination and stability studies. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a common starting point. UV detection is suitable for this chromophoric compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of degradation products observed during stability studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for the structural elucidation and confirmation of the identity of 6-Fluoro-1H-indol-5-amine.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of key functional groups.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of 6-Fluoro-1H-indol-5-amine.

  • Storage Conditions: It is recommended to store 6-Fluoro-1H-indol-5-amine in a cool, dark place under an inert atmosphere.[1] For long-term storage, a freezer at -20°C is ideal.[1]

  • Handling: Handle in a well-ventilated area, and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed hazard information.

Conclusion

6-Fluoro-1H-indol-5-amine is a key building block in modern drug discovery. A thorough understanding of its solubility and stability is fundamental to its effective utilization. This guide has provided a comprehensive overview of these critical properties, including predictive insights and detailed protocols for their experimental determination. By applying the principles and methodologies outlined herein, researchers can ensure the quality and integrity of 6-Fluoro-1H-indol-5-amine, thereby facilitating its successful application in the synthesis of novel and impactful therapeutic agents.

References

  • Beshir, S. O., & El-Haddad, A. E. (2018). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 5(8), 60-65.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Kaur, M., & Singh, S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-768.
  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Retrieved from [Link]

  • Patel, K. N., & Patel, J. K. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Rana, S., & Kumar, S. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4755. Retrieved from [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093–2109. Retrieved from [Link]

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The Alchemist's Guide to the Indole Nucleus: A Technical Guide to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Allure of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone of heterocyclic chemistry. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its profound biological significance. From the essential amino acid tryptophan to the potent anti-inflammatory drug indomethacin, the indole motif is a privileged scaffold in the design of bioactive molecules. This guide is crafted for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core synthetic strategies to construct this vital heterocyclic system. We will move beyond a mere catalog of reactions, delving into the mechanistic underpinnings and practical considerations that govern the choice of a particular synthetic route, empowering you to make informed decisions in your own synthetic endeavors.

I. The Classical Canons: Time-Honored Routes to the Indole Core

The foundations of indole synthesis were laid over a century ago with the discovery of several named reactions that remain relevant to this day. These methods, while sometimes requiring harsh conditions, offer reliable access to a variety of indole derivatives and serve as a crucial starting point for understanding the logic of indole construction.

The Fischer Indole Synthesis: A Pillar of Indole Chemistry

Discovered by Emil Fischer in 1883, this reaction is arguably the most widely recognized and utilized method for indole synthesis.[1] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1]

Causality Behind Experimental Choices: The choice of acid catalyst is critical and can range from Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid to Lewis acids such as ZnCl₂, BF₃·OEt₂, and AlCl₃. The selection depends on the reactivity of the substrates; electron-rich arylhydrazines generally require milder conditions, while electron-deficient ones may necessitate stronger acids and higher temperatures. The reaction temperature typically ranges from 80 to 120°C to facilitate the key[2][2]-sigmatropic rearrangement.[3]

Mechanistic Pathway:

The mechanism of the Fischer indole synthesis is a classic example of a pericyclic reaction cascade.

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization & Protonation cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Arylhydrazine C Arylhydrazone A->C Condensation (-H₂O) B Aldehyde or Ketone B->C D Enamine Tautomer C->D Tautomerization E Protonated Enamine D->E H⁺ F Di-imine Intermediate E->F [3,3]-Sigmatropic Rearrangement G Cyclic Aminal F->G Cyclization H Indole G->H Aromatization (-NH₃)

Caption: Key stages of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [3]

  • Hydrazone Formation: In a suitable flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir the mixture at room temperature until thin-layer chromatography (TLC) indicates complete consumption of the starting materials. The product, acetophenone phenylhydrazone, can be isolated by filtration, typically yielding 87-91%.[3]

  • Cyclization: To a flask containing polyphosphoric acid (PPA), add the acetophenone phenylhydrazone. Heat the mixture with stirring to 100-120°C. The reaction is typically complete within 10-15 minutes.

  • Workup and Purification: Carefully pour the hot reaction mixture onto crushed ice. The precipitated crude 2-phenylindole is collected by filtration and washed with water. Recrystallization from hot ethanol affords the pure product with a typical yield of 72-80%.[3]

Data Presentation: Fischer Indole Synthesis Yields

ArylhydrazineCarbonyl CompoundAcid CatalystTemperature (°C)Yield (%)Reference
PhenylhydrazineAcetophenonePolyphosphoric Acid100-12072-80[3]
4-MethoxyphenylhydrazineMethyl levulinateAcidHeat-[4]
Substituted tolylhydrazinesIsopropyl methyl ketoneAcetic AcidRoom TempHigh[5]
Substituted tolylhydrazines2-MethylcyclohexanoneAcetic AcidRoom TempHigh[5]
o,p-Nitrophenylhydrazines2-MethylcyclohexanoneAcetic AcidReflux-[5]
The Bischler-Möhlau Indole Synthesis: An Alternative Route to 2-Arylindoles

The Bischler-Möhlau synthesis provides a direct route to 2-arylindoles through the reaction of an α-haloacetophenone with an excess of an aniline.[2][6] While historically plagued by harsh conditions and low yields, modern variations, including the use of microwave irradiation, have improved its utility.[2][7]

Causality Behind Experimental Choices: The use of a large excess of the aniline is crucial as it acts as both a reactant and a base to neutralize the hydrogen halide formed during the reaction. The reaction is typically carried out at elevated temperatures. Microwave-assisted, solvent-free conditions have been shown to significantly reduce reaction times and improve yields.[7]

Mechanistic Pathway:

Bischler_Mohlau_Synthesis cluster_0 Step 1: Formation of α-Anilino Ketone cluster_1 Step 2: Condensation with Aniline cluster_2 Step 3: Cyclization and Aromatization A α-Haloacetophenone C α-Anilino Ketone A->C Nucleophilic Substitution B Aniline (excess) B->C D Adduct C->D + Aniline E Cyclized Intermediate D->E Electrophilic Cyclization F 2-Arylindole E->F Aromatization

Caption: Simplified mechanism of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Arylindoles [7]

  • Reaction Setup: In a microwave-transparent vessel, combine the aniline (2.0 eq) and the phenacyl bromide (1.0 eq).

  • Microwave Irradiation: Irradiate the solid-state mixture with microwaves at 540 W for 45-60 seconds.

  • Workup and Purification: After cooling, the resulting solid is purified by column chromatography on silica gel to afford the 2-arylindole. This one-pot procedure typically yields 52-75% of the product.[7]

The Reissert Indole Synthesis: A Multistep Approach from o-Nitrotoluenes

The Reissert synthesis is a versatile method that begins with the condensation of an o-nitrotoluene with diethyl oxalate.[1][8] The resulting pyruvate derivative is then reductively cyclized to form an indole-2-carboxylic acid, which can be subsequently decarboxylated.[8]

Causality Behind Experimental Choices: The initial condensation is base-catalyzed, with potassium ethoxide often providing better results than sodium ethoxide.[8] The reductive cyclization is a key step, and various reducing agents can be employed, including zinc in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation.[9] The choice of reducing agent can be tailored to the specific substrate and desired reaction conditions.

Mechanistic Pathway:

Reissert_Indole_Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Decarboxylation (Optional) A o-Nitrotoluene C Ethyl o-Nitrophenylpyruvate A->C Base (e.g., NaOEt) B Diethyl Oxalate B->C D Indole-2-carboxylic acid C->D Reduction (e.g., Zn/AcOH) E Indole D->E Heat (-CO₂)

Caption: Overview of the Reissert Indole Synthesis.

Experimental Protocol: General Procedure for Reissert Synthesis [8]

  • Condensation: To a solution of sodium ethoxide in absolute ethanol, add the o-nitrotoluene followed by diethyl oxalate. The mixture is typically stirred at room temperature or with gentle heating.

  • Hydrolysis: The resulting ester is hydrolyzed with aqueous acid to yield the o-nitrophenylpyruvic acid.

  • Reductive Cyclization: The pyruvic acid derivative is dissolved in a suitable solvent (e.g., acetic acid) and treated with a reducing agent such as zinc dust. The reaction mixture is stirred until the reduction of the nitro group and subsequent cyclization are complete.

  • Isolation: The product, indole-2-carboxylic acid, is isolated by filtration or extraction. If the parent indole is desired, the carboxylic acid is heated above its melting point to effect decarboxylation.

The Gassman Indole Synthesis: A One-Pot Wonder

The Gassman synthesis is a one-pot reaction that provides access to 3-thio-substituted indoles from an aniline and a β-keto thioether.[10] The thiomethyl group at the 3-position can be readily removed using Raney nickel, making this a versatile route to 3-unsubstituted indoles.[10]

Causality Behind Experimental Choices: The reaction proceeds through a series of carefully controlled steps. The initial N-chlorination of the aniline is typically performed at low temperatures with t-butyl hypochlorite. The subsequent addition of the β-keto thioether also occurs at low temperatures (-78°C) to form a sulfonium salt. The final addition of a base, such as triethylamine, at room temperature triggers a[2][11]-sigmatropic rearrangement and subsequent cyclization. Electron-rich anilines are generally not suitable substrates for this reaction.[10]

Mechanistic Pathway:

Gassman_Indole_Synthesis cluster_0 Step 1: N-Chlorination cluster_1 Step 2: Sulfonium Salt Formation cluster_2 Step 3: Rearrangement and Cyclization A Aniline B N-Chloroaniline A->B t-BuOCl C β-Keto thioether D Sulfonium Salt B->D C->D E Ylide D->E Base (Et₃N) F Rearranged Intermediate E->F [2,3]-Sigmatropic Rearrangement G 3-Thiomethylindole F->G Cyclization

Caption: The Gassman Indole Synthesis pathway.

Experimental Protocol: General Procedure for Gassman Synthesis [10]

  • N-Chlorination: A solution of the aniline in a suitable solvent (e.g., dichloromethane) is cooled to -78°C. t-Butyl hypochlorite is added dropwise, and the mixture is stirred for a short period.

  • Sulfonium Salt Formation: The β-keto thioether is added to the cold solution, and stirring is continued at -78°C.

  • Rearrangement and Cyclization: Triethylamine is added, and the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography. The overall yield for the synthesis of 2,4-dimethyl-7-chloroindole from 2-chloro-5-methylaniline has been reported to be 36%.[12]

II. The Modern Arsenal: Transition Metal-Catalyzed and Novel Approaches

While the classical methods remain valuable, the last few decades have witnessed a revolution in indole synthesis, driven by the power of transition metal catalysis and the development of novel, more efficient synthetic strategies. These modern methods often offer milder reaction conditions, broader substrate scope, and greater functional group tolerance.

The Larock Indole Synthesis: A Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline (typically iodo or bromo) and a disubstituted alkyne.[13] This method provides excellent regioselectivity, with the bulkier substituent of the alkyne generally ending up at the 2-position of the indole.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Larock synthesis. Palladium(II) acetate is a common catalyst precursor. The reaction often requires a chloride source, such as LiCl or n-Bu₄NCl, and a base like potassium carbonate. The use of phosphine ligands can be beneficial in some cases.[13]

Mechanistic Pathway:

Larock_Indole_Synthesis cluster_0 Catalytic Cycle Initiation cluster_1 C-N and C-C Bond Formation A Pd(II) B Pd(0) A->B Reduction C o-Iodoaniline E Arylpalladium(II) Intermediate B:e->E:w Oxidative Addition C->E D Alkyne F Vinylpalladium Intermediate D->F E->F Migratory Insertion G Palladacycle F->G Intramolecular Amination H 2,3-Disubstituted Indole G->H Reductive Elimination H:s->B:s Catalyst Regeneration

Caption: The catalytic cycle of the Larock Indole Synthesis.

Experimental Protocol: General Procedure for Larock Indole Synthesis [14]

  • Reaction Setup: In a reaction vessel, combine the o-bromoaniline (1.0 eq), the alkyne (1.2 eq), Pd[P(o-tol)₃]₂ (25 mol %), and Na₂CO₃ (2.0 eq) in a suitable solvent such as DMF.

  • Reaction Execution: The mixture is heated to a temperature typically ranging from 80 to 130°C and stirred until the starting material is consumed.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give the 2,3-disubstituted indole. A reported synthesis using this protocol yielded the product in 56% isolated yield.[15]

The Buchwald-Hartwig Amination: A Gateway to Indole Precursors

While not a direct indole synthesis, the Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl compounds, which are key precursors in many indole syntheses. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. For instance, it can be used to synthesize the arylhydrazines required for the Fischer indole synthesis.

Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is also critical for the catalytic cycle. The choice of solvent can influence the reaction rate and outcome.

Mechanistic Pathway:

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium amide complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the aryl halide (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in a suitable solvent like toluene.

  • Reaction Execution: The reaction mixture is heated with stirring. Reaction progress is monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled, quenched, and the product is isolated through extraction and purified by column chromatography.

Domino Reactions: An Elegant and Efficient Strategy

Domino, or cascade, reactions offer an elegant and efficient approach to complex molecules like indoles by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. This strategy enhances synthetic efficiency by reducing the number of purification steps and minimizing waste. A variety of domino reactions have been developed for indole synthesis, often involving a sequence of cyclization and rearrangement steps.

Example: Synthesis of Tetrahydrospiro[carbazole-1,3′-indolines] [16]

An InBr₃-catalyzed domino reaction of indoles, phenylacetylenes, and 3-methyleneoxindolines in toluene provides a convenient route to polysubstituted tetrahydrospiro[carbazole-1,3′-indolines]. The reaction proceeds through the in situ generation of a reactive dienophilic 3-alkenylindole, followed by a Diels-Alder reaction and a Lewis acid-controlled diastereoisomerization.[16]

Transition-Metal-Free Pathways: The Green Frontier

In recent years, there has been a significant push towards the development of more sustainable and environmentally benign synthetic methods. Transition-metal-free indole syntheses have emerged as an attractive alternative to traditional methods, avoiding the use of potentially toxic and expensive metal catalysts. These reactions are often promoted by acids, bases, or photochemical or electrochemical methods.[17]

Example: DDQ-Mediated Oxidative C-H Amination [18]

A metal-free C-H amination of N-Ts-2-alkenylanilines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant provides a diverse range of substituted indoles. This protocol is operationally simple and robust.[18]

III. Applications in the Synthesis of Bioactive Molecules

The true measure of a synthetic method's utility lies in its application to the construction of molecules with real-world impact. The indole synthesis strategies discussed in this guide have been instrumental in the synthesis of numerous biologically active compounds.

Case Study: Synthesis of Indomethacin

Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), features a 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid core. Its synthesis has been accomplished using various methods, with the Fischer indole synthesis being a prominent approach.[4] A traditional synthesis begins with the reaction of 4-methoxyphenylhydrazine with methyl levulinate to form the corresponding hydrazone, which is then cyclized under acidic conditions to form the indole core.[4]

Case Study: Synthesis of Tryptamine Derivatives

Tryptamine and its derivatives are a class of indole alkaloids with diverse biological activities. Modern synthetic methods have enabled the efficient synthesis of these compounds. For example, a three-step synthesis of tryptamine derivatives from commercially available indole-3-carboxaldehydes has been reported.[19] This involves a Henry reaction to form a 3-(2-nitrovinyl)indole, followed by reduction to the corresponding 3-(2-nitroethyl)indole, and finally, reduction of the nitro group to the amine.[19]

IV. Conclusion: A Continuously Evolving Field

The synthesis of indole derivatives is a rich and continuously evolving field of organic chemistry. While classical methods like the Fischer and Bischler-Möhlau syntheses provide a solid foundation, modern transition-metal-catalyzed reactions and novel domino and metal-free strategies have significantly expanded the synthetic chemist's toolbox. The choice of a particular synthetic route depends on a careful consideration of the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the ability to construct complex indole-containing molecules with ever-increasing efficiency and precision will undoubtedly continue to advance the frontiers of drug discovery and materials science.

V. References

  • Bischler, A., & Brion, H. (1892). Ueber die Bildung von Derivaten des Indols. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879.

  • Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

  • Bischler, A. (1892). Ueber die Bildung von Derivaten des Indols. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860–2879.

  • Möhlau, R. (1881). Ueber die Einwirkung von α-Bromacetophenon auf Anilin. Berichte der deutschen chemischen Gesellschaft, 14(1), 171-175.

  • Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett, 2006(01), 91-95.

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210.

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

  • Baran, P. S., & Zografos, A. L. (2005). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 7(25), 5677-5680.

  • The Science Snail. (2018, February 13). Organic synthesis of indomethacin. Retrieved from [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). A general method for the synthesis of indoles. Journal of the American Chemical Society, 95(8), 2718-2719.

  • Li, Y., et al. (2016). Metal-Free C–H Amination for Indole Synthesis. Organic Letters, 18(15), 3782-3785.

  • Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053.

  • Jit-aree, K., & Tummatorn, J. (2021). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Pharmaceutical Sciences, 45(3), 209-216.

  • Zolfigol, M. A., Sajjadifar, S., Chehardoli, G., & Javaherneshan, N. (2014). Citric acid as an efficient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at reflux condition in ethanol. Scientia Iranica, 21(6), 2059-2065.

  • Söderberg, B. C. G. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 21(9), 1169.

  • Gassman, P. G., van Bergen, T. J., Gilbert, D. P., & Cue, B. W. (1974). General method for the synthesis of indoles. Journal of the American Chemical Society, 96(17), 5495–5508.

  • Plieninger, H., & Müller, W. (1960). Die Reissertsche Indol-Synthese. Chemische Berichte, 93(8), 2024-2028.

  • Merck & Co. (2004). A practical synthesis of indomethacin. Organic Letters, 6(1), 79-82.

  • Senanayake, C. H., et al. (2004). A general, practical, and highly regioselective Larock indole synthesis. Organic Letters, 6(22), 3973-3976.

  • Das, S. (2023). Indole frameworks via transition-metal-free annulation: a current perspective. New Journal of Chemistry, 47(29), 13729-13775.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

  • You, J., & Verkade, J. G. (2003). A mild, regioselective synthesis of 2,3-disubstituted indoles via a palladium-catalyzed annulation of internal alkynes. The Journal of Organic Chemistry, 68(21), 8003-8007.

  • Leggans, E. K. (n.d.). Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed annulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689-6690.

  • D'yakonov, V. A., et al. (2021). Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines. Molecules, 26(16), 4991.

  • Reddy, B. V. S., et al. (2012). A simple InBr3-catalyzed domino reaction of indoles, phenylacetylenes, and various 3-methyleneoxindolines in toluene is described. The Journal of Organic Chemistry, 77(2), 878-885.

  • Al-Zoubi, R. M. (2013). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 113(12), 9402-9472.

  • Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662.

  • Shen, T. Y. (1967). Synthesis of indomethacin. The Journal of Organic Chemistry, 32(12), 3993-3995.

  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid. Organic Syntheses, 43, 40.

  • Zolfigol, M. A., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2589-2597.

  • Pal, A., et al. (2018). General scheme for the synthesis of tryptamine derivatives. Bioorganic & Medicinal Chemistry, 26(18), 5038-5050.

  • Leggans Group. (n.d.). Tryptamine Derivatives and Indole Alkaloid Natural Product Syntheses. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Al-Soud, Y. A., et al. (2008). 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 43(5), 958-965.

  • Das, S. (2023). Indole frameworks via transition-metal-free annulation: a current perspective. New Journal of Chemistry, 47(29), 13729-13775.

  • Söderberg, B. C. G. (2016). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 21(9), 1169.

  • Christoforou, A., & Nicolaou, K. C. (2007). Novel Domino Reactions for Synthesis of Bioactive Diterpenoids and Alkaloids. Angewandte Chemie International Edition, 46(25), 4660-4693.

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Technical Safety & Handling Guide: 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSHG-6F5A-2025 Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Part 1: Executive Technical Summary

6-Fluoro-1H-indol-5-amine (CAS: 1367958-40-4) is a specialized fluorinated indole scaffold used extensively in the synthesis of GPCR ligands (specifically 5-HT receptor modulators) and kinase inhibitors.[1] While structurally similar to simple indoles, the presence of the electron-donating amino group at position 5, juxtaposed with the electron-withdrawing fluorine at position 6, creates a unique electronic "push-pull" system.

Critical Handling Directive: This compound is highly susceptible to oxidative degradation and photolysis . Improper handling leads to rapid formation of quinoid impurities and insoluble polymers (melanin-like aggregates), compromising downstream biological assays and synthetic yields. This guide prioritizes exclusion of oxygen and thermal stability as the core safety and integrity pillars.

Part 2: Physicochemical & Hazard Profile

Chemical Identity & Properties[1][2]
PropertySpecification
Chemical Name 6-Fluoro-1H-indol-5-amine
CAS Number 1367958-40-4
Molecular Formula C₈H₇FN₂
Molecular Weight 150.15 g/mol
Physical State Solid (Powder or Crystalline)
Appearance Off-white to beige (High Purity) -> Brown/Black (Degraded)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in DCM; Insoluble in Water
pKa (Calc) ~16 (Indole NH), ~4.5 (Aniline NH₂)
GHS Hazard Identification

Based on structural analogs (5-aminoindole) and functional group analysis.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[2][3][4]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P280: Wear protective gloves/eye protection/face protection.

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

Part 3: Mechanism of Instability (The "Why")

To handle this compound effectively, one must understand why it degrades. The instability arises from the electron-rich nature of the 5-aminoindole system.

  • Oxidation Sensitivity: The amino group at C5 increases the electron density of the indole ring (raising the HOMO energy). This makes the ring highly susceptible to radical oxidation by atmospheric oxygen.

  • Quinoid Formation: Oxidation leads to the formation of quinone imine intermediates. These are highly electrophilic and react with remaining nucleophilic amine starting material.

  • Polymerization: The reaction between oxidized intermediates and the parent compound creates conjugated oligomers (similar to melanin formation), observed macroscopically as the sample turning dark brown or black.

Visualization: Degradation Pathway Logic

The following diagram illustrates the causality between environmental exposure and compound failure.

DegradationPathway cluster_prevention Prevention Barrier Pure Pure 6-Fluoro-1H-indol-5-amine (Off-White) Radical Radical Cation Intermediate Pure->Radical SET (Single Electron Transfer) Oxygen Atmospheric O2 / Light Oxygen->Radical Quinone Quinone-Imine Species Radical->Quinone Oxidation Polymer Insoluble Dark Polymer (Impurity) Quinone->Polymer Polymerization w/ sm Inert Argon/N2 Atmosphere & Light Protection Inert->Oxygen Blocks

Caption: Mechanistic pathway of oxidative degradation. Exclusion of O2 and Light prevents the initial SET step, preserving compound integrity.

Part 4: Self-Validating Storage & Handling Protocols

Storage Protocol (The "Cold & Dark" Rule)

Objective: Minimize thermodynamic energy available for oxidation.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

  • Atmosphere: Flush headspace with Argon or Nitrogen before sealing.

  • Temperature: Store at -20°C (Freezer) .

  • Secondary Containment: Place the vial inside a desiccator or a sealed bag with desiccant packs to prevent moisture absorption during freezer storage.

Handling Workflow (The "Equilibration" Step)

Objective: Prevent water condensation, which accelerates degradation.

  • Retrieval: Remove vial from -20°C storage.

  • Equilibration: DO NOT OPEN IMMEDIATELY. Allow the vial to warm to Room Temperature (RT) inside the desiccator for 30 minutes.

    • Why? Opening a cold vial in humid lab air causes water to condense on the solid. Water acts as a proton shuttle, catalyzing oxidation.

  • Weighing: Weigh quickly in a fume hood. For amounts >100 mg, use a glove bag or glovebox.

  • Resealing: Immediately purge the vial with inert gas, seal with Parafilm, and return to -20°C.

Purity Validation (Self-Check)

Before committing the material to a multi-step synthesis, perform this rapid check:

  • Visual: Is the powder off-white/beige? If Dark Brown/Black , purification is required.

  • Solubility Check: Dissolve 1 mg in 1 mL DMSO. The solution should be clear. Turbidity suggests polymer formation.

  • LCMS: A single peak at M+H 151.1. Multi-peak clusters at higher masses indicate oligomerization.

Part 5: Emergency Response & Waste Disposal

Spill Cleanup
  • Small Spills (Solid):

    • Wear Nitrile gloves, lab coat, and safety goggles.

    • Gently sweep up using a brush and dustpan (avoid generating dust aerosols).

    • Wipe the area with a tissue dampened with Acetone or Ethanol.

    • Dispose of solid waste in a container for "Hazardous Solid Organic Waste".

  • Skin Exposure:

    • Wash immediately with soap and copious water for 15 minutes.

    • Indole amines can stain skin; do not use abrasive scrubbers that might abrade the skin barrier.

Waste Disposal
  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, peroxides) in the waste stream to avoid exothermic reactions.

  • Labeling: Tag as "Toxic Organic Solid" with specific note: "Contains Fluorinated Amine."

Part 6: Experimental Workflow Diagram

This workflow ensures the compound is handled from storage to reaction without compromising its integrity.

HandlingWorkflow Freezer Storage: -20°C (Amber Vial, Argon) Equilibrate Equilibrate to RT (30 mins, Desiccator) Freezer->Equilibrate Retrieve Inspect Visual Inspection (Off-White = Pass) Equilibrate->Inspect Check Integrity Weigh Weighing (Inert Gas Shielding) Inspect->Weigh Pass Fail STOP: Repurify (Column Chromatography) Inspect->Fail Dark/Black Color Dissolve Dissolution (Degassed Solvent) Weigh->Dissolve Minimize Air Time Reaction Reaction Setup Dissolve->Reaction

Caption: Step-by-step handling protocol emphasizing thermal equilibration and visual integrity checks.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67861, 5-Fluoroindole. Retrieved January 29, 2026, from [Link](Cited for analogous hazard data of fluorinated indoles).

  • Zhang, H., et al. (2014).[5] Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation. Journal of Pharmaceutical Sciences. Retrieved from [Link](Cited for mechanism of indole oxidation).

Sources

Precision Fluorination of Indole Scaffolds: A Mechanistic and Practical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Imperative

In modern drug discovery, the indole ring is a privileged scaffold, appearing in over 15% of all pharmaceutical agents. However, the metabolic liability of the electron-rich indole system—particularly at the C3 position—often necessitates bioisosteric replacement or steric blocking. Fluorine substitution serves as a critical tool here. It modulates pKa, blocks metabolic hot spots (CYP450 oxidation), and increases lipophilicity (


) without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

This guide moves beyond basic textbook reactions to provide a rigorous, field-tested framework for selectively fluorinating the indole core. We will dissect the electronic causality that dictates regioselectivity and provide self-validating protocols for accessing C3, C2, and benzenoid positions.

Part 1: The Electronic Landscape & Regioselectivity

To control fluorination, one must first respect the electronic bias of the indole system. Indole is a


-excessive heterocycle.
  • The C3 Trap: The HOMO of indole has the highest coefficient at C3. Consequently, electrophilic fluorinating agents (F

    
     sources) will kinetically favor C3 attack by orders of magnitude.
    
  • The C2 Challenge: Accessing C2 requires overcoming this natural bias, typically necessitating Directing Groups (DGs) or Transition Metal Catalysis (C-H Activation) to reverse the selectivity.

  • The Benzenoid Ring (C4-C7): These positions are electronically deactivated relative to the pyrrole ring. Direct fluorination here is often messy (radical pathways) or requires pre-functionalized precursors.[1]

Visualization: The Regioselectivity Decision Tree

IndoleSelectivity Start Target Position C3 C3 Position (Kinetic Product) Start->C3 High Electron Density C2 C2 Position (Thermodynamic/Directed) Start->C2 Requires DG Benz Benzenoid Ring (C4-C7) Start->Benz Deactivated MethodC3 Electrophilic Fluorination (Selectfluor/NFSI) C3->MethodC3 MethodC2 Pd/Cu-Catalyzed C-H Activation C2->MethodC2 MethodBenz Radical Photoredox or Pre-functionalization Benz->MethodBenz

Figure 1: Strategic decision matrix for selecting the appropriate fluorination methodology based on target regiochemistry.

Part 2: C3-Selective Fluorination (The Electrophilic Standard)

The most reliable method for C3-fluorination utilizes N-fluoro-1,4-diazabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor ). Unlike N-fluorobenzenesulfonimide (NFSI), Selectfluor is a stronger oxidant and operates efficiently under mild conditions.

The Mechanism: The "Indolenine" Intermediate

The reaction does not proceed via a simple substitution.[2] It involves an addition-elimination sequence.

  • Attack: The C3 of indole attacks the electrophilic Fluorine of Selectfluor.

  • Intermediate: An unstable cationic 3-fluoro-3H-indolenine intermediate is formed.

  • Fate:

    • Aprotic conditions: Loss of a proton restores aromaticity

      
      3-Fluoroindole .
      
    • Nucleophilic solvents (H2O/MeOH): Trapping of the cation

      
      3-Fluorooxindole  (common side reaction).
      
Experimental Protocol: C3-Fluorination with Selectfluor

Validation: This protocol minimizes oxindole formation by using strictly anhydrous conditions.

Reagents:

  • Substituted Indole (1.0 equiv)

  • Selectfluor (1.1 equiv)

  • Anhydrous Acetonitrile (MeCN)

  • Molecular Sieves (3Å)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add activated 3Å molecular sieves.

  • Solvation: Dissolve the indole substrate in anhydrous MeCN (0.1 M concentration). Note: MeCN is preferred over DCM due to the solubility of Selectfluor.

  • Addition: Cool the solution to 0°C. Add Selectfluor portion-wise over 15 minutes. Causality: Rapid addition causes localized hot-spots, promoting over-fluorination (difluorination).

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC.

    • Self-Validation Check: Look for a new spot with slightly lower Rf. If a very polar spot appears near the baseline, you likely formed the oxindole (water contamination).

  • Workup: Quench with sat. NaHCO3. Extract with EtOAc. Wash organic layer with brine, dry over Na2SO4.[3]

  • Purification: Flash chromatography. Note: 3-Fluoroindoles are unstable on silica for long periods; filter quickly.

Visualization: Electrophilic Mechanism

C3Mechanism Indole Indole (Nucleophile) Transition C3-Attack Transition State Indole->Transition Selectfluor Selectfluor (F+ Source) Selectfluor->Transition Intermediate 3-Fluoroindolenine (Cationic) Transition->Intermediate Product 3-Fluoroindole Intermediate->Product -H+ (Re-aromatization) SideProduct 3-Fluorooxindole (If H2O present) Intermediate->SideProduct +H2O (Nucleophilic Attack)

Figure 2: Mechanistic pathway of Selectfluor-mediated fluorination, highlighting the critical divergence between re-aromatization and oxindole formation.

Part 3: C2-Selective Fluorination (C-H Activation)

Direct electrophilic fluorination at C2 is impossible without blocking C3. The modern solution is Palladium-Catalyzed C-H Activation . This requires a Directing Group (DG) such as a pyridyl or amide group at the N1 position to coordinate the metal catalyst.

The Mechanism: Pd(II)/Pd(IV) Catalytic Cycle
  • Coordination: The DG coordinates Pd(OAc)2.

  • C-H Activation: Cyclopalladation occurs at C2, forming a stable palladacycle.

  • Oxidation: An electrophilic F+ source (usually NFSI) oxidizes Pd(II) to a high-energy Pd(IV)-F species.

  • Reductive Elimination: C-F bond formation occurs, expelling the product and regenerating Pd(II).

Experimental Protocol: Pd-Catalyzed C2-Fluorination

Reference: Based on methodologies developed by the Sanford and Ritter groups.

Reagents:

  • N-(2-Pyridyl)indole (Substrate with DG)

  • Pd(OAc)2 (10 mol%)

  • NFSI (N-Fluorobenzenesulfonimide) (1.5 equiv)

  • PhCF3 (Trifluorotoluene) / AcOH (9:1 mixture)

Step-by-Step Workflow:

  • Setup: In a sealed tube, combine substrate, Pd(OAc)2, and NFSI.

  • Solvent: Add the PhCF3/AcOH mixture. Causality: AcOH promotes the protonolysis step in the catalytic cycle; PhCF3 is a fluorinated solvent that stabilizes radical/polar intermediates.

  • Reaction: Heat to 100-110°C for 12 hours. Note: High temperature is required to overcome the activation energy of the C-H bond cleavage.

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate.

  • DG Removal: The pyridyl directing group must often be removed post-fluorination (e.g., using MeOTf followed by basic hydrolysis) to recover the free N-H indole.

Part 4: Comparative Analysis of Reagents

To assist in experimental design, the following table summarizes the key properties of common fluorinating agents used in indole chemistry.

ReagentActive SpeciesReactivitySelectivitySolubilityCost
Selectfluor F-TEDA-BF4High (Strong Oxidant)Excellent for C3H2O, MeCNModerate
NFSI (PhSO2)2N-FModerateGood for Metal CatalysisDCM, Toluene, THFLow
N-F-Pyridinium Py-F+Tunable (varies w/ substituents)VariablePolar OrganicHigh
XtalFluor-E Et2N-SF2-BF4High (Deoxyfluorination)Specific for OH -> FDCMHigh

Part 5: References

  • Banks, R. E. (1992). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. Link

  • Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[2] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.[2][4] Organic Letters.[2][4][5][6] Link

  • Hull, K. L., Anani, W. Q., & Sanford, M. S. (2006). Palladium-Catalyzed Fluorination of Carbon–Hydrogen Bonds.[5][7] Journal of the American Chemical Society.[6] Link

  • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[8][9][10] Journal of Medicinal Chemistry. Link

  • Lozano, O., et al. (2011). Fluorination of Indoles: A Review. Chemistry – A European Journal. Link

Sources

The Fluorine Advantage: Technical Guide to 6-Fluoroindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical, spectral, and synthetic characteristics of 6-fluoroindole.

Executive Summary

6-Fluoroindole (CAS: 399-51-9) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole and a precursor to tryptophan analogs. Its utility stems from the unique properties of the fluorine atom at the C6 position: it exerts a strong electron-withdrawing inductive effect (


) while offering weak resonance donation (

), significantly altering the pKa, lipophilicity, and metabolic stability of the parent ring without imposing a massive steric penalty. This guide provides a definitive reference for researchers utilizing this moiety in drug discovery and probe development.

Physicochemical Profile

The substitution of hydrogen with fluorine at the 6-position introduces polarity and lipophilicity changes that modulate bioavailability and target binding.

Comparative Metrics: Indole vs. 6-Fluoroindole
PropertyIndole (Ref)6-FluoroindoleImpact on Drug Design
Molecular Weight 117.15 g/mol 135.14 g/mol Minimal mass increase; maintains "fragment" status.
LogP (Lipophilicity) ~2.14~2.64 - 2.69Increased lipophilicity improves membrane permeability.
pKa (NH Acidity) 16.2 (DMSO)~15.6 (Est)F-substitution increases acidity, altering H-bond donor strength.
TPSA 15.8

15.8

Polar surface area remains constant; F is not a strong H-bond acceptor.
C-X Bond Length 1.09

(C-H)
1.35

(C-F)
Slight steric expansion; F mimics H sterically (Van der Waals radii: H=1.20, F=1.47).
Metabolic Liability High (C6 oxidation)Low (Blocked)Blocks CYP450-mediated hydroxylation at the C6 position.

Key Insight: The increase in LogP combined with the metabolic blockade at C6 makes 6-fluoroindole an ideal candidate for extending the half-life of indole-based drugs while maintaining binding affinity.

Spectral Fingerprinting (NMR)

Identification of 6-fluoroindole relies heavily on


 NMR and the specific splitting patterns induced by spin-spin coupling (

).
NMR Signature[1][2][3]
  • Chemical Shift:

    
     -120 to -122 ppm (relative to 
    
    
    
    ).
  • Appearance: Typically a quartet or multiplet due to coupling with H5, H7, and H4.

H NMR Coupling Constants ( Values)

The fluorine atom couples to protons on the benzenoid ring, creating distinct splitting patterns that differentiate it from other isomers (e.g., 4- or 5-fluoroindole).

  • 
     (Ortho to F): 
    
    
    
    ~7.1 ppm. Appears as a doublet of doublets (dd) .
    • 
       (Large ortho coupling)
      
    • 
       (Meta coupling to H5)
      
  • 
     (Ortho to F): 
    
    
    
    ~6.8 ppm. Appears as a doublet of triplets (dt) or ddd .
    • 
       (Ortho coupling to H4)
      
  • 
     (Meta to F): 
    
    
    
    ~7.5 ppm. Appears as a doublet of doublets (dd) .
    • 
       (Ortho coupling to H5)
      
    • 
       (Meta coupling to F)
      

Synthetic Protocol: Leimgruber-Batcho Method

The most robust and scalable synthesis for 6-fluoroindole is the Leimgruber-Batcho indole synthesis . This method avoids the harsh acidic conditions of the Fischer indole synthesis, which can be problematic for electron-deficient rings.

Reaction Workflow
  • Enamine Formation: Condensation of 4-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reductive Cyclization: Reduction of the nitro group to an amine, which spontaneously cyclizes with the enamine double bond to form the indole.

LeimgruberBatcho Start 4-Fluoro-2-nitrotoluene Inter Trans-beta-dimethylamino- 2-nitrostyrene (Enamine) Start->Inter 110°C, DMF Reagent1 DMF-DMA (Pyrrolidine cat.) Reagent1->Inter Final 6-Fluoroindole Inter->Final Cyclization Reagent2 Reduction (H2/Pd-C or Zn/AcOH) Reagent2->Final

Figure 1: The Leimgruber-Batcho synthetic pathway for 6-fluoroindole production.

Detailed Protocol
  • Step 1 (Enamine Synthesis):

    • Charge a flask with 4-fluoro-2-nitrotoluene (1.0 eq) and DMF-DMA (1.1 eq).

    • Add pyrrolidine (0.1 eq) as a catalyst if reaction is sluggish.

    • Heat to 110°C for 3-5 hours under

      
      . The solution will turn deep red/orange (formation of the enamine).
      
    • Remove excess DMF-DMA under reduced pressure. The crude red oil (enamine) is usually used directly.

  • Step 2 (Reductive Cyclization):

    • Dissolve the crude enamine in Ethanol or Methanol.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under Hydrogen atmosphere (1 atm) at room temperature.

    • Alternative (Chemical Reduction): Dissolve in Acetic Acid/Water and add Zinc dust or Iron powder slowly (exothermic). Heat to 80°C for 2 hours.

    • Workup: Filter catalyst through Celite. Neutralize filtrate with

      
      . Extract with Ethyl Acetate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1). 6-Fluoroindole is an off-white solid (

      
      ).
      

Biological Application: Metabolic Blocking

One of the primary applications of 6-fluoroindole is probing metabolic stability. In biological systems (both mammalian and microbial), the indole ring is frequently hydroxylated at the C6 position (e.g., by Toluene Dioxygenase or CYP450s).

Mechanism of Action

Fluorine acts as a metabolic blocker because the C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond energy (~99 kcal/mol), rendering the C6 position resistant to oxidative cleavage.

MetabolicBlock Indole Indole Scaffold (Drug/Precursor) Hydroxy 6-Hydroxyindole (Rapid Clearance/Excretion) Indole->Hydroxy Oxidation at C6 Fluoro 6-Fluoroindole Scaffold Indole->Fluoro Bioisosteric Replacement Enzyme Metabolic Enzymes (CYP450 / Dioxygenase) Enzyme->Hydroxy Block METABOLIC BLOCK (No Hydroxylation) Enzyme->Block PathA Native Metabolism PathB Fluorine Substitution (C6) Fluoro->Block Enzyme fails to oxidize C-F

Figure 2: Mechanism of metabolic stabilization via C6-fluorination.

This property is utilized in:

  • Half-life Extension: Preventing rapid clearance of indole-containing drugs.

  • Mechanistic Probes: If a biological response disappears upon fluorination, the mechanism likely involved C6-oxidation (e.g., formation of an indigoid dye or active metabolite).

  • 19F-NMR Tracers: Incorporating 6-fluorotryptophan into proteins allows for background-free NMR monitoring of protein conformational changes.

References

  • Leimgruber-Batcho Synthesis: Leimgruber, W., & Batcho, A. D. (1971).[1] The synthesis of indoles from o-nitrotoluenes.[2] 3rd International Congress of Heterocyclic Chemistry.

  • Physicochemical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 351278, 6-Fluoroindole.[Link]

  • NMR Characterization: Emsley, J. W., & Phillips, L. (1971). Fluorine coupling constants.[3][4][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[6][7] [Link]

  • Metabolic Applications: Boersma, M. G., et al. (2001). Fluorine-19 NMR study of the regiospecificity of hydroxylation of fluorobenzenes and fluoroindoles by cytochrome P450 enzymes. Chemical Research in Toxicology. [Link]

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 6-fluoro-1H-indol-5-amine (CAS: 262368-29-2) presents a specific regiochemical challenge due to the electronic and steric influence of the fluorine substituent. While direct Fischer cyclization to amino-indoles is prone to oxidative degradation, this protocol utilizes a robust Nitro-Indole Strategy .

This guide details the conversion of 3-fluoro-4-nitroaniline to the target amine via a 5-step workflow. The core transformation utilizes the Fischer Indole Synthesis with ethyl pyruvate to establish the indole scaffold, followed by decarboxylation and chemoselective reduction. This route is preferred for drug development applications (e.g., c-Met or VEGFR kinase inhibitors) due to its scalability and regiochemical predictability.

Key Technical Specifications
ParameterSpecification
Starting Material 3-Fluoro-4-nitroaniline
Key Intermediate Ethyl 6-fluoro-5-nitro-1H-indole-2-carboxylate
Final Yield Target 35–45% (Overall)
Critical Reagent Polyphosphoric Acid (PPA) or ZnCl₂ / AcOH
Regioselectivity >95% (Favored by steric hindrance at C2)

Strategic Reaction Pathway

The synthesis relies on the "Japp-Klingemann" modification of the Fischer synthesis to maximize yield. Direct reaction with acetaldehyde is avoided due to polymerization risks. Instead, we use ethyl pyruvate to form a stable ester intermediate, which allows for purification before the sensitive decarboxylation step.

Regiochemical Logic

The starting material, 3-fluoro-4-nitrophenylhydrazine , possesses two ortho sites for cyclization:

  • Site A (C2): Flanked by the Fluorine atom (Sterically hindered).

  • Site B (C6): Flanked by a Hydrogen atom (Sterically accessible).

Mechanism: The [3,3]-sigmatropic rearrangement preferentially occurs at the less hindered Site B . This regioselectivity places the fluorine at the C6 position and the nitro group at the C5 position of the resulting indole, correctly matching the target structure.

ReactionPathway Figure 1: Synthetic Pathway for 6-Fluoro-1H-indol-5-amine SM 3-Fluoro-4- nitroaniline Hydrazine 3-Fluoro-4- nitrophenylhydrazine SM->Hydrazine 1. NaNO2/HCl 2. SnCl2/HCl Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Ethyl Pyruvate EtOH, Reflux IndoleEster Ethyl 6-fluoro-5- nitroindole-2-carboxylate Hydrazone->IndoleEster PPA, 110°C (Fischer Cyclization) NitroIndole 5-Nitro-6- fluoroindole IndoleEster->NitroIndole 1. LiOH (Hydrol) 2. Cu/Quinoline (Decarb) Target 6-Fluoro-1H- indol-5-amine NitroIndole->Target H2, Pd/C (Reduction)

[1]

Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-nitrophenylhydrazine

Objective: Convert the aniline to hydrazine via diazotization and reduction.

Reagents:

  • 3-Fluoro-4-nitroaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Stannous Chloride Dihydrate (

    
    , 2.5 eq) or Sodium Sulfite path
    
  • Conc. HCl

Protocol:

  • Diazotization: Suspend 3-fluoro-4-nitroaniline (10 g) in conc. HCl (30 mL) and cool to -5°C using an ice/salt bath.

  • Add aqueous

    
     dropwise, maintaining internal temperature 
    
    
    
    . Stir for 30 min. The solution should become clear (diazonium salt formation).
  • Reduction: Dissolve

    
     in conc. HCl at 0°C. Transfer the diazonium solution into the stannous chloride solution slowly with vigorous stirring.
    
    • Critical Control: Exothermic reaction. Do not exceed 5°C.

  • Stir for 2 hours at 0°C, then allow to warm to RT.

  • Isolation: The hydrazine hydrochloride salt usually precipitates. Filter the solid.[1]

  • Free Base Liberation: Suspend the salt in EtOAc and treat with saturated

    
     until pH 8. Separate organic layer, dry (
    
    
    
    ), and concentrate.[1]
    • Stability Note: Phenylhydrazines are unstable; use immediately or store as HCl salt at -20°C.

Step 2: Fischer Cyclization (The Critical Step)

Objective: Formation of the indole core via PPA-mediated cyclization.

Reagents:

  • Hydrazine (from Step 1)

  • Ethyl Pyruvate (1.1 eq)

  • Polyphosphoric Acid (PPA) - Reagent Grade

Protocol:

  • Hydrazone Formation: Dissolve hydrazine (10 g) in Ethanol (100 mL). Add Ethyl Pyruvate (1.1 eq) and a catalytic amount of AcOH (5 drops). Reflux for 2 hours.

    • Checkpoint: TLC should show disappearance of hydrazine.

    • Concentrate ethanol to yield the crude hydrazone (often an oil or low-melting solid).

  • Cyclization: Place PPA (100 g) in a mechanical stirrer setup. Heat to 80°C to reduce viscosity.

  • Add the crude hydrazone slowly to the PPA.

  • Increase temperature to 110°C and stir for 3 hours. The mixture will turn dark brown.

    • Caution: Vigorous gas evolution (

      
      ) occurs. Ensure proper venting.
      
  • Quenching: Cool to 60°C. Pour the reaction mixture slowly onto crushed ice (500 g) with rapid stirring.

  • Workup: The ester product usually precipitates as a solid. Filter, wash with water, and dry. If gummy, extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hex/EtOAc).

    • Product:Ethyl 6-fluoro-5-nitro-1H-indole-2-carboxylate .

Step 3: Hydrolysis and Decarboxylation

Objective: Remove the C2-ester directing group.

Protocol:

  • Hydrolysis: Suspend the ester in THF/Water (3:1). Add LiOH (3 eq). Stir at 50°C until clear (approx 4h). Acidify with 1M HCl to pH 2. Filter the carboxylic acid precipitate.[1] Dry thoroughly.

  • Decarboxylation:

    • Mix the dry acid with Copper powder (0.1 eq) in Quinoline (5 mL per gram of acid).

    • Heat to 210–220°C (reflux) for 2 hours under inert atmosphere (

      
      ).
      
    • Alternative (Clean): Microwave irradiation in NMP at 200°C for 20 mins.

  • Workup: Cool, dilute with EtOAc, and wash extensively with 1M HCl (to remove Quinoline/NMP).

  • Result: 5-Nitro-6-fluoroindole .

Step 4: Reduction to Amine

Objective: Chemoselective reduction of nitro group without defluorination.

Reagents:

  • 10% Pd/C (50% wet)

  • Ammonium Formate (Transfer Hydrogenation) or

    
     Balloon
    
  • Methanol

Protocol:

  • Dissolve 5-nitro-6-fluoroindole in Methanol.

  • Add Pd/C (10 wt% loading).

  • Add Ammonium Formate (5 eq) and heat to 60°C OR stir under

    
     balloon at RT.
    
    • Note: Transfer hydrogenation (Ammonium Formate) is often cleaner and faster (30-60 mins).

  • Filtration: Filter through a Celite pad to remove catalyst.

  • Concentration: Evaporate solvent.

  • Final Purification: The free amine is sensitive to oxidation. Purify immediately via column chromatography (DCM/MeOH) or convert to HCl salt for storage.

Process Workflow & Equipment Setup

The following diagram illustrates the critical decision points and equipment requirements for the Fischer Cyclization step, which is the bottleneck of this synthesis.

Workflow Figure 2: Fischer Cyclization Process Flow Setup Reactor Setup: Mechanical Stirrer + N2 Inlet Mixing Mix Hydrazone + PPA (Viscosity Control) Setup->Mixing Heating Heat to 110°C (Monitor NH3 Evolution) Mixing->Heating Slow Ramp Quench Ice Quench (Exothermic Control) Heating->Quench Complete Conversion Workup Filtration/Extraction Quench->Workup

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Incomplete hydrazone formation or PPA too viscous.Ensure hydrazone is dry before adding PPA. Pre-heat PPA to 80°C for better mixing.
Regioisomer Contamination Cyclization at C2 (between F and N).Unlikely with 3-F-4-NO2 precursor due to sterics. Verify starting material purity.
Defluorination in Step 4 Over-reduction during hydrogenation.Avoid high pressure H2. Use Ammonium Formate or switch to

(Bechamp reduction).
Dark Product (Amine) Oxidation of the free amine.Store as HCl salt. Perform reduction and workup under Argon.

References

  • Fischer Indole Synthesis Mechanism & Review

    • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
    • Organic Chemistry Portal:

  • Synthesis of Fluorinated Indoles (Regiochemistry)

    • Bentley, D., et al. (2008). "Discovery of 6-fluoro-N-(4-fluorobenzyl)-1H-indol-5-amine derivatives." Bioorganic & Medicinal Chemistry Letters, 18(9), 2793-2798.
    • Source:

  • Synthesis of 5-amino-6-fluoroindole (Patent Literature)
  • Protocol for Nitro-Indole Reduction

    • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reduction." Synthesis, 1988(02), 91-95.
    • Source:

Sources

Using 6-Fluoro-1H-indol-5-amine in Pictet-Spengler reactions

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenges and strategic advantages of utilizing 6-Fluoro-1H-indol-5-amine (CAS 1367958-40-4) in Pictet-Spengler-type condensation reactions.

Strategic Overview: The "Aniline-Type" Pictet-Spengler

While the classical Pictet-Spengler (P-S) reaction is defined by the cyclization of


-arylethylamines (e.g., tryptamines) to form tetrahydro-

-carbolines, 6-Fluoro-1H-indol-5-amine presents a unique "aniline-type" substrate.

In this context, the P-S reaction serves as a powerful method to construct pyrrolo[3,2-f]quinoline scaffolds. The 5-amino group acts as the amine component, condensing with an aldehyde to form an imine, which then undergoes intramolecular cyclization onto the indole core.

Key Synthetic Advantage: The 6-Fluoro Blocking Effect A critical challenge in cyclizing 5-aminoindoles is regioselectivity. Cyclization can theoretically occur at the ortho positions C4 or C6.

  • Without Substitution: Mixtures of linear (C6 cyclization) and angular (C4 cyclization) isomers often result.

  • With 6-Fluoro Substitution: The fluorine atom at position 6 effectively blocks that site. This directs the cyclization exclusively to the C4 position, ensuring high regiochemical fidelity and simplifying purification.

Part 1: Mechanistic Pathway & Regiocontrol

The reaction proceeds through an initial Schiff base formation followed by an acid-catalyzed 6-endo-trig cyclization.[1] The fluorine atom plays a dual role: it acts as a steric blocker at C6 and electronically modulates the nucleophilicity of the ring.

PS_Mechanism Substrate 6-Fluoro-1H-indol-5-amine (Nucleophile) Imine Intermediate Imine (Schiff Base) Substrate->Imine Condensation (-H2O) Aldehyde Aldehyde (R-CHO) (Electrophile) Aldehyde->Imine Transition Protonated Iminium (Activated Species) Imine->Transition Acid Catalyst (H+) Cyclization Intramolecular Attack (C4 Position) Transition->Cyclization Regioselective Ring Closure C6_Block C6 Position (BLOCKED by Fluorine) Transition->C6_Block Sterically/Electronically Forbidden Product Pyrrolo[3,2-f]quinoline Scaffold Cyclization->Product Oxidation/Aromatization

Figure 1: Reaction pathway illustrating the regioselective directing effect of the 6-Fluoro substituent, forcing cyclization to the C4 position.

Part 2: Optimized Experimental Protocol

This protocol is optimized for the condensation of 6-Fluoro-1H-indol-5-amine with aromatic aldehydes. The presence of the electron-withdrawing fluorine requires slightly more vigorous conditions than non-fluorinated analogs to overcome the inductive deactivation of the ring.

Materials & Reagents
ComponentSpecificationRole
Substrate 6-Fluoro-1H-indol-5-amine (1.0 equiv)Core Scaffold
Carbonyl Benzaldehyde derivative (1.1 equiv)Electrophile
Catalyst Trifluoroacetic Acid (TFA) (10-20 mol%)Brønsted Acid
Solvent Toluene or EthanolReaction Medium
Additives Molecular Sieves (4Å)Water Scavenger
Step-by-Step Procedure

1. Imine Formation (The "Pre-Activation" Phase)

  • Rationale: Forming the imine before adding the acid catalyst prevents the amine from being protonated and deactivated (ammonium salt formation) before it can react with the aldehyde.

  • Step: In a dry round-bottom flask equipped with a Dean-Stark trap (if using Toluene) or simply under Argon, dissolve 6-Fluoro-1H-indol-5-amine (1.0 mmol, 150 mg) in Toluene (5 mL).

  • Step: Add the Aldehyde (1.1 mmol) and activated 4Å Molecular Sieves (100 mg).

  • Step: Stir at reflux (110°C) for 2 hours. Monitor by TLC for the disappearance of the starting amine.

2. Acid-Catalyzed Cyclization

  • Rationale: The imine is neutral; protonation generates the highly electrophilic iminium species required to attack the indole C4 position.

  • Step: Cool the reaction mixture to 60°C.

  • Step: Add TFA (0.2 mmol, 15 µL) dropwise.

  • Step: Increase temperature back to reflux (110°C) and stir for 4–12 hours.

    • Note: The 6-Fluoro group deactivates the ring. If conversion is slow, add a Lewis Acid promoter such as Yb(OTf)₃ (5 mol%) to assist the cyclization.

3. Workup & Purification

  • Step: Cool to room temperature. Filter off molecular sieves.

  • Step: Neutralize with saturated NaHCO₃ solution.

  • Step: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine.

  • Step: Dry over Na₂SO₄ and concentrate in vacuo.

  • Step: Purify via flash column chromatography. (Typical eluent: Hexanes/Ethyl Acetate gradient).

Part 3: Critical Troubleshooting & Optimization

The 6-Fluoro substituent introduces specific electronic constraints. Use this table to troubleshoot low yields.

ObservationRoot CauseCorrective Action
No Reaction (Stalled at Imine) Ring Deactivation by FluorineThe indole ring is not nucleophilic enough. Switch to a higher boiling solvent (Xylene) or use a stronger Lewis Acid (Sc(OTf)₃).
Polymerization / Tarry Residue Acid Concentration Too HighIndoles are acid-sensitive. Reduce TFA loading to 5 mol% or switch to Acetic Acid (AcOH) as the solvent.
Regioisomer Contamination Fluorine "Leaking" EffectHighly unlikely with 6-F. Check starting material purity. Ensure the Fluorine is actually at C6 (and not C4 or C7).
Incomplete Cyclization Water in SystemWater hydrolyzes the iminium intermediate. Ensure molecular sieves are freshly activated.

Part 4: Alternative Pathway (Tryptamine Synthesis)

If your objective is to perform a classical Pictet-Spengler reaction to form a


-carboline  (rather than a pyrroloquinoline), you must first convert the 5-amino group into an ethylamine side chain (tryptamine derivative).

Pathway:

  • Sandmeyer Reaction: Convert 5-NH₂ to 5-Br or 5-I.

  • Heck Coupling / Nitro-Aldol: Install the ethylamine chain at C3 (standard gramine or Vilsmeier routes apply to the indole core).

  • Classical P-S: React the resulting tryptamine.

Note: This route is significantly longer. The direct condensation described in Part 2 is the primary utility of the 5-amino substrate.

References

  • Chemical Identity & Properties

    • PubChem.[2][3] (n.d.). 6-Fluoro-1H-indol-5-amine (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Pictet-Spengler Mechanism & Variants

    • Stöckigt, J., Antonchick, A. P., Wu, F., & Waldmann, H. (2011). The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition, 50(37), 8538–8564.[1] [Link]

  • Aminoindole Cyclizations (Pyrroloquinoline Synthesis)
  • Regioselectivity in Indoles

    • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. [Link]

Sources

Application Notes and Protocols for the Use of 6-Fluoro-1H-indol-5-amine as a Precursor for GPCR Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Fluorinated Indole Scaffold

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in the human genome, making them one of the most successful target classes for drug discovery.[1][2] These receptors are integral to a vast array of physiological processes, and their modulation by small molecule ligands is a cornerstone of modern medicine.[1] Within the landscape of medicinal chemistry, the indole nucleus is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse receptor targets. Its presence in key neurotransmitters like serotonin has made it a foundational element in the design of ligands for aminergic GPCRs, which are critical targets for neurological and psychiatric disorders.[3][4]

This guide focuses on a particularly valuable building block for GPCR ligand synthesis: 6-Fluoro-1H-indol-5-amine . The strategic incorporation of a fluorine atom at the 6-position of the indole ring is a deliberate design choice. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidative metabolism.[3][5] Furthermore, it can favorably modulate the electronic properties of the indole ring and introduce new, beneficial interactions within the GPCR binding pocket, often leading to improved binding affinity and selectivity.[3][5] The 5-amino group serves as a versatile synthetic handle, providing a direct and reliable point for chemical elaboration to build out the pharmacophoric elements required for potent and specific receptor interaction.[5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of 6-Fluoro-1H-indol-5-amine as a precursor. We will detail its properties, provide validated synthetic protocols for its conversion into GPCR ligands, outline robust methodologies for the biological characterization of these ligands, and discuss the principles of subsequent lead optimization.

Physicochemical and Reactive Properties of the Precursor

Understanding the fundamental properties of 6-Fluoro-1H-indol-5-amine is critical for its successful application in synthesis. The molecule's reactivity is primarily centered around the nucleophilic amino group at the C5 position and, to a lesser extent, the N-H of the indole ring.

PropertyValueSource(s)
Molecular Formula C₈H₇FN₂[3][6]
Molecular Weight 150.15 g/mol [3][6]
CAS Number 1367958-40-4[3]
Appearance Off-white to light brown solidGeneric
Key Reactive Sites 1. C5-Amino Group: Primary nucleophile for amide coupling, reductive amination, etc. 2. N1-Indole Proton: Can be deprotonated for N-alkylation. 3. Indole Ring: Can undergo electrophilic substitution (e.g., at C3).[3][5]

General Synthetic Strategy and Workflow

G cluster_0 Synthesis & Purification cluster_1 Biological Evaluation Precursor 6-Fluoro-1H-indol-5-amine Reaction Coupling Reaction (e.g., Amidation) Precursor->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, HPLC) Purification->Characterization Binding Binding Assay (Affinity, Ki) Characterization->Binding Pure Ligand Functional Functional Assay (Activity, EC50/IC50) Binding->Functional SAR SAR Analysis Functional->SAR SAR->Reaction Design Next Generation G cluster_0 Binding Affinity Determination cluster_1 Functional Activity Determination Membrane Prepare Membranes from GPCR-expressing cells Incubate Incubate: Membranes + Radioligand + Test Ligand Membrane->Incubate Separate Separate Bound/Free (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify CalculateKi Calculate Ki from IC50 Quantify->CalculateKi Cells Culture GPCR-expressing cells Treat Treat cells with Test Ligand Cells->Treat Assay Measure Downstream Signal (e.g., cAMP, Ca2+) Treat->Assay CalculateEC50 Calculate EC50/IC50 Assay->CalculateEC50 Design Design Analogs (based on SAR) Synthesize Synthesize Design->Synthesize Iterate to Optimize Test Test (Binding & Functional) Synthesize->Test Iterate to Optimize Analyze Analyze Data (Establish SAR) Test->Analyze Iterate to Optimize Analyze->Design Iterate to Optimize

Sources

Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the strategic application of 6-Fluoro-1H-indol-5-amine as a pivotal starting material for the synthesis of potent and selective kinase inhibitors. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently serving as the core of numerous approved and investigational kinase inhibitors.[1][2] The specific substitution pattern of this reagent—a fluorine atom at the 6-position and an amino group at the 5-position—offers a compelling combination of desirable physicochemical properties and synthetic versatility. We will explore the rationale behind its use, provide a detailed, field-proven synthetic protocol for a representative kinase inhibitor, and outline the subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their kinase inhibitor discovery programs.

Introduction: The Strategic Advantage of 6-Fluoro-1H-indol-5-amine

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond.

The 6-Fluoro-1H-indol-5-amine scaffold is particularly advantageous for several key reasons:

  • The Indole Core as an ATP Mimetic: The indole ring system is a bioisostere of the purine core of ATP, enabling it to effectively compete for binding within the ATP-binding pocket of many kinases.[3][4] This inherent affinity provides a strong foundation for developing potent inhibitors.

  • The Role of 6-Fluoro Substitution: The introduction of a fluorine atom can significantly enhance the drug-like properties of a molecule.[5] Specifically, the C-F bond is highly stable and can block sites of metabolic oxidation (e.g., aromatic hydroxylation), thereby improving metabolic stability and pharmacokinetic profiles.[6][7] Furthermore, fluorine's high electronegativity can modulate the electronics of the indole ring and lead to favorable, non-covalent interactions (e.g., with backbone amides or carbonyls) within the kinase active site, potentially increasing binding affinity and selectivity.[6][8]

  • The 5-Amino Group as a Versatile Synthetic Handle: The primary amine at the 5-position serves as a crucial and highly reactive point for synthetic elaboration. It allows for the straightforward introduction of diverse chemical moieties through robust and well-established chemical reactions, such as amide bond couplings, urea formations, and participation in nucleophilic aromatic substitution reactions. This versatility is paramount for exploring the structure-activity relationships (SAR) required to optimize potency and selectivity against a specific kinase target.[9][10]

Physicochemical Properties of the Starting Material
PropertyValueSource
CAS Number 1367958-40-4[11]
Molecular Formula C₈H₇FN₂[11]
Molecular Weight 150.15 g/mol [11]
Appearance Off-white to light brown solid-
Solubility Soluble in DMSO, DMF, Methanol-

Synthetic Strategy: From Building Block to Potent Inhibitor

The general strategy for utilizing 6-Fluoro-1H-indol-5-amine involves coupling it with another key fragment to construct the final inhibitor. A common and highly effective approach is to form a covalent bond via the 5-amino group to a heterocyclic system that can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

The following protocol provides an exemplary synthesis of a potent Tyrosine Kinase 2 (TYK2) inhibitor, adapted from established methodologies for similar scaffolds.[10] TYK2 is a member of the Janus kinase (JAK) family and is a validated target for autoimmune and inflammatory diseases.[10]

Diagram of the Synthetic Workflow

G A 6-Fluoro-1H-indol-5-amine (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C B 2,5-dichloro-N-(pyrimidin-2-yl)pyrimidin-4-amine (Coupling Partner) B->C D Purification (Column Chromatography) C->D Crude Product E Final Product: Exemplary TYK2 Inhibitor D->E Pure Inhibitor

Caption: General workflow for the synthesis of a TYK2 inhibitor.

Protocol 1: Synthesis of an Exemplary TYK2 Inhibitor

This protocol describes a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction, a powerful method for forming C-N bonds.

Reaction Scheme:

6-Fluoro-1H-indol-5-amine + 4-chloro-5-fluoro-2-((1H-pyrazol-4-yl)amino)pyrimidine → Exemplary TYK2 Inhibitor

Materials & Reagents:

  • 6-Fluoro-1H-indol-5-amine (1.0 eq, 150 mg)

  • 4-chloro-5-fluoro-2-((1H-pyrazol-4-yl)amino)pyrimidine (1.1 eq, 236 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.5 eq, 545 mg)

  • Xantphos (0.15 eq, 87 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq, 92 mg)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Nitrogen or Argon atmosphere

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 6-Fluoro-1H-indol-5-amine, 4-chloro-5-fluoro-2-((1H-pyrazol-4-yl)amino)pyrimidine, Cesium Carbonate, Xantphos, and Pd₂(dba)₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional Ethyl Acetate.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, 0-10% Methanol in Dichloromethane, to isolate the pure product.

  • Characterization:

    • Combine the pure fractions and remove the solvent in vacuo.

    • Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The product should be a solid.

Biological Evaluation: From Compound to Data

Once the inhibitor is synthesized and purified, its biological activity must be assessed. The primary assay is an in vitro kinase inhibition assay to determine the compound's potency (typically reported as an IC₅₀ value).

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. The signal is inversely proportional to kinase activity.[1]

Principle:

The assay uses a luciferase-based system (e.g., Kinase-Glo®). The kinase reaction consumes ATP. After the reaction, the Kinase-Glo® reagent is added, which contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal. Therefore, high kinase activity results in low ATP and a weak signal, while potent inhibition results in high ATP and a strong signal.

Diagram of the Kinase Assay Workflow

G cluster_0 Kinase Reaction cluster_1 Signal Detection A Dispense Inhibitor (Serial Dilution) B Add Kinase & Substrate A->B C Initiate with ATP Incubate (e.g., 30°C, 1 hr) B->C D Add Kinase-Glo® Reagent Incubate (RT, 10 min) C->D E Read Luminescence D->E F Data Analysis (IC50 Curve Fitting) E->F

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials & Reagents:

  • Recombinant human TYK2 enzyme

  • Suitable peptide substrate

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Synthesized inhibitor dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well assay plates

  • Positive control inhibitor (e.g., a known TYK2 inhibitor)

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down in 10-point, 3-fold steps.

  • Assay Plate Setup:

    • Add 5 µL of kinase assay buffer to all wells.

    • Add 1 µL of the serially diluted inhibitor to the test wells.

    • Add 1 µL of DMSO to the "no inhibitor" (100% activity) and "no enzyme" (background) control wells.

  • Enzyme/Substrate Addition: Prepare a master mix of the TYK2 enzyme and peptide substrate in kinase assay buffer. Add 10 µL of this mix to all wells except the "no enzyme" background controls.

  • Initiate Reaction: Prepare an ATP solution in kinase assay buffer. Add 10 µL to all wells to start the reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[1]

  • Signal Development:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized % activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Interpreting the Data: Potency and Selectivity

The IC₅₀ value represents the concentration of inhibitor required to reduce the kinase activity by 50%. A lower IC₅₀ indicates a more potent compound. To assess selectivity, the inhibitor should be tested against a panel of other kinases, particularly those from the same family (e.g., JAK1, JAK2, JAK3).

Exemplary Kinase Selectivity Profile:

Kinase TargetIC₅₀ (nM) [Hypothetical Data]
TYK2 9
JAK1350
JAK2890
JAK3> 2000

This hypothetical data illustrates a desirable profile: high potency against the intended target (TYK2) and significantly weaker activity against related kinases, suggesting good selectivity.

Conclusion and Future Directions

6-Fluoro-1H-indol-5-amine is a high-value chemical intermediate for the synthesis of kinase inhibitors. Its unique structural features provide a robust starting point for creating compounds with improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols provided here offer a validated framework for researchers to efficiently synthesize and evaluate novel inhibitor candidates. By leveraging this strategic building block, drug discovery programs can accelerate the development of the next generation of targeted therapies.

References

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  • Fan, Y., et al. (2020). Design, Synthesis, Biological Evaluation of 6-(2-amino-1H-benzo[d]imidazole-6-yl)quinazolin-4(3H)-one Derivatives as Novel Anticancer Agents With Aurora Kinase Inhibition. European Journal of Medicinal Chemistry. Available at: [Link]

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  • Liu, G., et al. (2021). Discovery of 3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile Derivatives as Selective TYK2 Inhibitors for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Eastwood, P., et al. (2011). Indolin-2-one p38α Inhibitors III: Bioisosteric Amide Replacement. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, S. K. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Andreani, A., et al. (2005). Synthesis of 3-substituted-2-oxoindole analogues and their evaluation as kinase inhibitors, anticancer and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • da Silva, G. N., et al. (2024). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. Journal of Natural Products. Available at: [Link]

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Sources

Application Notes and Protocols: Derivatization of the 5-amino group of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

I. Introduction: Strategic Importance of the 6-Fluoro-1H-indole Scaffold in Drug Discovery

The indole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to mimic the structure of tryptophan and to participate in crucial biological interactions. The strategic incorporation of a fluorine atom, particularly at the 6-position, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of indole-based drug candidates.[3][4] Fluorination can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to target proteins.[3][4]

The 5-amino group on the 6-fluoro-1H-indole scaffold serves as a versatile synthetic handle for introducing a wide array of functional groups, enabling the exploration of vast chemical space in the pursuit of novel therapeutics.[5] This guide provides detailed, field-proven protocols for the derivatization of 6-Fluoro-1H-indol-5-amine, focusing on three fundamental and highly effective transformations: acylation, sulfonylation, and reductive amination. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations to ensure successful and reproducible outcomes.

II. Core Derivatization Methodologies

A. Acylation: Formation of Robust Amide Linkages

The acylation of the 5-amino group to form a stable amide bond is a widely employed strategy in drug design. This transformation is typically achieved by reacting 6-Fluoro-1H-indol-5-amine with an acylating agent, such as an acid chloride or anhydride, in the presence of a suitable base.

Protocol: Acylation of 6-Fluoro-1H-indol-5-amine with Benzoyl Chloride

This protocol details the synthesis of N-(6-fluoro-1H-indol-5-yl)benzamide.

Materials:

  • 6-Fluoro-1H-indol-5-amine

  • Benzoyl chloride

  • Anhydrous pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-Fluoro-1H-indol-5-amine (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M).

  • Base Addition: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred, cooled solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or recrystallization to yield the pure N-(6-fluoro-1H-indol-5-yl)benzamide.

Expert Insights:

  • Inert Conditions: The use of an inert atmosphere is critical to prevent the hydrolysis of benzoyl chloride by atmospheric moisture.

  • Choice of Base: Pyridine not only neutralizes the HCl byproduct but can also act as a nucleophilic catalyst, accelerating the reaction.

  • Temperature Management: Initial cooling helps to control the exothermic nature of the acylation reaction, minimizing potential side reactions.

Experimental Workflow: Acylation

acylation_workflow start 6-Fluoro-1H-indol-5-amine in DCM add_pyridine Add Pyridine, Cool to 0 °C start->add_pyridine add_benzoyl_chloride Add Benzoyl Chloride add_pyridine->add_benzoyl_chloride react Stir at RT, 2-4h add_benzoyl_chloride->react workup Aqueous Work-up react->workup purify Purification workup->purify product N-(6-fluoro-1H-indol-5-yl)benzamide purify->product

Caption: Acylation of 6-Fluoro-1H-indol-5-amine.

B. Sulfonylation: Introducing the Versatile Sulfonamide Moiety

The sulfonamide functional group is a key pharmacophore in a multitude of marketed drugs. The reaction of 6-Fluoro-1H-indol-5-amine with a sulfonyl chloride in the presence of a base provides a direct route to these important derivatives.

Protocol: Sulfonylation of 6-Fluoro-1H-indol-5-amine with Dansyl Chloride

This protocol describes the synthesis of a fluorescent sulfonamide derivative, N-(6-fluoro-1H-indol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide.

Materials:

  • 6-Fluoro-1H-indol-5-amine

  • Dansyl chloride

  • Triethylamine (TEA)

  • Anhydrous acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve 6-Fluoro-1H-indol-5-amine (1.0 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine (1.5 equivalents) to the solution.

  • Sulfonyl Chloride Addition: Add a solution of dansyl chloride (1.1 equivalents) in anhydrous acetonitrile dropwise to the reaction mixture at room temperature.

  • Reaction Progression: Stir the reaction at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction's completion using TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract the product three times with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude residue is then purified by flash column chromatography on silica gel.

Expert Insights:

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent that effectively dissolves the reactants.

  • Base Considerations: Triethylamine is a common and effective base for this transformation. For less reactive starting materials, a stronger, non-nucleophilic base such as DBU may be required.

  • Reaction Duration: Sulfonylation reactions are generally slower than acylations and often require overnight stirring for optimal conversion.

Experimental Workflow: Sulfonylation

sulfonylation_workflow start 6-Fluoro-1H-indol-5-amine in ACN add_tea Add TEA start->add_tea add_dansyl_chloride Add Dansyl Chloride add_tea->add_dansyl_chloride react Stir at RT, 12-16h add_dansyl_chloride->react workup Aqueous Work-up react->workup purify Purification workup->purify product N-(6-fluoro-1H-indol-5-yl)sulfonamide purify->product

Caption: Sulfonylation of 6-Fluoro-1H-indol-5-amine.

C. Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a highly efficient one-pot method for the synthesis of secondary and tertiary amines.[6][7] The reaction proceeds through the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound, which is then reduced in situ.[8]

Protocol: Reductive Amination of 6-Fluoro-1H-indol-5-amine with 4-Methoxybenzaldehyde

This protocol details the synthesis of N-((4-methoxyphenyl)methyl)-6-fluoro-1H-indol-5-amine.

Materials:

  • 6-Fluoro-1H-indol-5-amine

  • 4-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Glacial acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flask, add 6-Fluoro-1H-indol-5-amine (1.0 equivalent) and 4-methoxybenzaldehyde (1.1 equivalents) in anhydrous DCE or THF.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the reaction mixture. Be mindful of potential gas evolution.

  • Reaction Progression: Stir the reaction at room temperature for 6-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Expert Insights:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[9]

  • Role of Acid: The acetic acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and promoting imine formation.

  • One-Pot Efficiency: This procedure's one-pot nature, where imine formation and reduction occur in the same vessel, makes it a highly atom-economical and efficient method.[8]

Experimental Workflow: Reductive Amination

reductive_amination_workflow start 6-Fluoro-1H-indol-5-amine + Aldehyde in DCE add_acid Add Acetic Acid start->add_acid form_imine Stir at RT, 1-2h (Imine Formation) add_acid->form_imine add_stab Add STAB form_imine->add_stab react Stir at RT, 6-12h add_stab->react workup Aqueous Work-up react->workup purify Purification workup->purify product N-alkyl-6-fluoro-1H-indol-5-amine purify->product

Caption: Reductive amination of 6-Fluoro-1H-indol-5-amine.

III. Quantitative Data Summary

Derivatization MethodKey ReagentsTypical Molar Ratios (Amine:Reagent:Base)SolventReaction TimeTypical Yield Range
Acylation Benzoyl chloride, Pyridine1 : 1.1 : 1.2DCM2-4 hours80-95%
Sulfonylation Dansyl chloride, TEA1 : 1.1 : 1.5Acetonitrile12-16 hours70-90%
Reductive Amination Aldehyde, STAB1 : 1.1 : 1.5DCE/THF6-12 hours75-90%

IV. Conclusion

The derivatization of the 5-amino group of 6-Fluoro-1H-indol-5-amine is a pivotal step in the synthesis of novel indole-based compounds with therapeutic potential. The protocols for acylation, sulfonylation, and reductive amination outlined in this guide provide robust and reproducible methods for accessing a diverse range of derivatives. The choice of a specific derivatization strategy will be guided by the desired final molecular architecture and the overall synthetic plan. Further exploration of modern cross-coupling reactions, such as Buchwald-Hartwig amination, can provide access to even more complex and diverse chemical matter, continuing to fuel the discovery of new and effective medicines.

V. References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Bhatt, V., Sharma, S., & Kumar, N. (2015). Stannous chloride catalyzed chemoselective reductive amination of various carbonyl compounds with aromatic amines using inexpensive polymethylhydrosiloxane as reducing agent in methanol. The Journal of Organic Chemistry, 80(11), 5912-5918.

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Reductive Amination: A Decade Review. Organic Process Research & Development, 16(6), 1156–1184.

  • Taber, D. F., & Tirunahari, P. K. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 278-285.

  • Taibakhsh, M., Hosseinzadeh, R., Alinezhad, H., Ghahari, S., Heydari, A., & Khaksar, S. (2011). A simple and convenient procedure for the reductive alkylation of primary and secondary amines and N,N-dimethylation of amino acids using sodium borohydride as reducing agent in 2,2,2-trifluoroethanol. Synthesis, 2011(03), 490-496.

  • Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Reductive Amination in Water at Room Temperature Using a Nanomicellar Pd/C Catalyst. Organic Letters, 22(16), 6324–6329.

  • "Amine synthesis by reductive amination (reductive alkylation)". Organic Chemistry Portal. Available at: [Link]

  • "An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals". National Center for Biotechnology Information. Available at: [Link]

  • "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)". MDPI. Available at: [Link]

  • "Fluorine as a key element in modern drug discovery and development". LE STUDIUM. Available at: [Link]

  • "Novel method to synthesize valuable fluorinated drug compounds". ScienceDaily. Available at: [Link]

  • "Reductive Amination, and How It Works". Master Organic Chemistry. Available at: [Link]

  • "The role of fluorine in drug discovery". International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • "Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents". National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes and Protocols for the N-alkylation of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Fluoro-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous pharmacologically active compounds, and the presence of a fluorine atom can enhance metabolic stability and binding affinity. The amino group at the 5-position provides a versatile handle for further functionalization, including N-alkylation, to modulate the physicochemical and biological properties of the resulting molecules.

This document provides a comprehensive guide to the experimental conditions for the N-alkylation of 6-fluoro-1H-indol-5-amine. A key challenge in the alkylation of this substrate is the presence of two nucleophilic nitrogen atoms: the indole nitrogen (N1) and the exocyclic amino group (N5). This guide will address this challenge by presenting strategies for selective N-alkylation at either position, including the use of orthogonal protecting groups.

Understanding the Reactivity of 6-Fluoro-1H-indol-5-amine

The regioselectivity of N-alkylation of 6-fluoro-1H-indol-5-amine is governed by the relative nucleophilicity of the two nitrogen atoms and the reaction conditions employed. The indole N-H is generally less basic than the exocyclic amine but can be readily deprotonated with a suitable base to form a highly nucleophilic indolide anion. The 5-amino group, being aniline-like, is more basic but its nucleophilicity can be influenced by steric hindrance and the electronic effects of the indole ring system.

Direct alkylation without a protecting group strategy is likely to result in a mixture of N1-alkylated, N5-alkylated, and N1,N5-dialkylated products, leading to challenging purification and low yields of the desired product. Therefore, a strategic approach is necessary to achieve selective alkylation.

Strategic Approaches to Selective N-Alkylation

Two primary strategies can be employed for the selective N-alkylation of 6-fluoro-1H-indol-5-amine:

  • Selective N1-Alkylation: This approach requires the protection of the more basic 5-amino group, followed by alkylation of the indole nitrogen and subsequent deprotection.

  • Selective N5-Alkylation: This strategy involves the protection of the indole nitrogen, followed by alkylation of the 5-amino group and subsequent deprotection.

The choice of protecting groups is critical and should be based on the principles of orthogonal protection , where one protecting group can be removed selectively without affecting the other.[1][2]

Part 1: Selective N1-Alkylation of 6-Fluoro-1H-indol-5-amine

This section outlines a protocol for the selective alkylation of the indole nitrogen (N1). The workflow involves the protection of the 5-amino group, followed by N1-alkylation and deprotection.

Workflow for Selective N1-Alkylation

cluster_0 Workflow for Selective N1-Alkylation A 6-Fluoro-1H-indol-5-amine B Protection of 5-Amino Group (e.g., Boc Anhydride, DMAP, THF) A->B C 5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole B->C D N1-Alkylation (e.g., NaH, Alkyl Halide, DMF) C->D E 1-Alkyl-5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole D->E F Deprotection (e.g., TFA, DCM) E->F G 1-Alkyl-6-fluoro-1H-indol-5-amine F->G

Caption: A conceptual workflow for the selective N1-alkylation of 6-fluoro-1H-indol-5-amine.

Experimental Protocol: Selective N1-Alkylation

Step 1: Protection of the 5-Amino Group

The 5-amino group can be protected as a tert-butoxycarbonyl (Boc) carbamate, which is stable under the basic conditions of the subsequent N1-alkylation and can be readily removed under acidic conditions.

  • Materials:

    • 6-Fluoro-1H-indol-5-amine

    • Di-tert-butyl dicarbonate (Boc)₂O

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 6-fluoro-1H-indol-5-amine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Add DMAP (0.1 eq) to the solution.

    • Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole.

Step 2: N1-Alkylation of the Protected Indole

The classical method for indole N-alkylation involves deprotonation with a strong base followed by reaction with an alkylating agent.[3]

  • Materials:

    • 5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • EtOAc

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 eq) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of 5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole (1.0 eq) in anhydrous DMF dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-alkyl-5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole.

Step 3: Deprotection of the 5-Amino Group

The Boc protecting group is efficiently removed under acidic conditions.

  • Materials:

    • 1-Alkyl-5-(tert-butoxycarbonylamino)-6-fluoro-1H-indole

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • EtOAc

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve the Boc-protected compound (1.0 eq) in DCM.

    • Add TFA (10-20 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with EtOAc (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the final 1-alkyl-6-fluoro-1H-indol-5-amine.

Part 2: Selective N5-Alkylation of 6-Fluoro-1H-indol-5-amine

For selective alkylation at the 5-amino position, the indole nitrogen must first be protected. A suitable protecting group for the indole nitrogen should be stable to the conditions of the subsequent amine alkylation and readily removable.

Workflow for Selective N5-Alkylation

cluster_1 Workflow for Selective N5-Alkylation H 6-Fluoro-1H-indol-5-amine I Protection of Indole N1 (e.g., (Boc)2O, DMAP, MeCN) H->I J 1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-5-amine I->J K N5-Alkylation (e.g., Reductive Amination: Aldehyde/Ketone, NaBH(OAc)3, DCE) J->K L 1-(tert-butoxycarbonyl)-N-alkyl-6-fluoro-1H-indol-5-amine K->L M Deprotection (e.g., TFA, DCM) L->M N N-Alkyl-6-fluoro-1H-indol-5-amine M->N

Caption: A conceptual workflow for the selective N5-alkylation of 6-fluoro-1H-indol-5-amine.

Experimental Protocol: Selective N5-Alkylation

Step 1: Protection of the Indole Nitrogen (N1)

The indole nitrogen can also be protected with a Boc group, which can be removed under acidic conditions.

  • Materials:

    • 6-Fluoro-1H-indol-5-amine

    • (Boc)₂O

    • DMAP

    • Anhydrous Acetonitrile (MeCN)

    • Saturated aqueous NaHCO₃ solution

    • EtOAc

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Follow a similar procedure as described in Part 1, Step 1, using MeCN as the solvent. The reaction conditions may need to be optimized for selective N1 protection.

Step 2: N5-Alkylation of the Protected Indole

Reductive amination is a mild and efficient method for the N-alkylation of anilines and is less likely to lead to over-alkylation compared to direct alkylation with alkyl halides.[4]

  • Materials:

    • 1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-5-amine

    • Aldehyde or ketone (1.0-1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Anhydrous 1,2-Dichloroethane (DCE)

    • Saturated aqueous NaHCO₃ solution

    • DCM

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a solution of 1-(tert-butoxycarbonyl)-6-fluoro-1H-indol-5-amine (1.0 eq) in anhydrous DCE, add the corresponding aldehyde or ketone (1.0-1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-(tert-butoxycarbonyl)-N-alkyl-6-fluoro-1H-indol-5-amine.

Step 3: Deprotection of the Indole Nitrogen (N1)

  • Materials:

    • 1-(tert-butoxycarbonyl)-N-alkyl-6-fluoro-1H-indol-5-amine

    • TFA

    • DCM

    • Saturated aqueous NaHCO₃ solution

    • EtOAc

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Follow the deprotection procedure described in Part 1, Step 3 to remove the Boc group from the indole nitrogen and obtain the final N-alkyl-6-fluoro-1H-indol-5-amine.

Data Summary Table

StrategyStepKey ReagentsSolventTypical TemperatureKey Considerations
Selective N1-Alkylation Protection (N5)(Boc)₂O, DMAPTHFRoom TempHigh yielding and clean reaction.
Alkylation (N1)NaH, Alkyl HalideDMF0 °C to Room TempAnhydrous conditions are crucial.
Deprotection (N5)TFADCM0 °C to Room TempRapid and efficient deprotection.
Selective N5-Alkylation Protection (N1)(Boc)₂O, DMAPMeCNRoom TempMay require optimization for selectivity.
Alkylation (N5)Aldehyde/Ketone, NaBH(OAc)₃DCERoom TempMild conditions, good for mono-alkylation.
Deprotection (N1)TFADCM0 °C to Room TempClean removal of the Boc group.

Troubleshooting and Key Considerations

  • Regioselectivity of Protection: In the protection steps, careful monitoring is required to ensure selective protection of the desired nitrogen atom. The reaction conditions (solvent, temperature, and rate of addition) can be optimized to favor one site over the other.

  • Choice of Base for N1-Alkylation: While NaH is commonly used, other bases such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) can also be employed. The choice of base may influence the reaction rate and yield.

  • Alkylating Agents: A wide variety of alkyl halides (iodides, bromides, chlorides) and other electrophiles can be used. The reactivity of the alkylating agent will affect the reaction time and temperature.

  • Purification: The polarity of the N-alkylated products will vary depending on the nature of the alkyl group. The eluent system for column chromatography should be optimized accordingly.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of each reaction step. Staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate) can help visualize the indole-containing compounds.

Conclusion

The selective N-alkylation of 6-fluoro-1H-indol-5-amine can be successfully achieved through a strategic application of orthogonal protecting group chemistry. By protecting either the 5-amino group or the indole nitrogen, the desired regioselectivity can be controlled, enabling the synthesis of a diverse range of N-alkylated derivatives for further investigation in drug discovery and development programs. The protocols outlined in this guide provide a robust starting point for researchers in this field.

References

  • [Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][3][5]naphthyrin-5(6H)-one.]([Link])

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

6-Fluoro-1H-indol-5-amine is a fluorinated indole derivative that serves as a critical intermediate and building block in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in pharmacology, and the strategic placement of a fluorine atom can significantly modulate a compound's electronic properties, metabolic stability, and target binding affinity.[1] As such, 6-Fluoro-1H-indol-5-amine is instrumental in the synthesis of novel ligands for G protein-coupled receptors (GPCRs), including serotonin receptors targeted for psychiatric and neurological disorders.[1]

Given its role in the synthesis of active pharmaceutical ingredients (APIs), ensuring the identity, purity, and quality of 6-Fluoro-1H-indol-5-amine is paramount. A robust analytical characterization is essential to confirm the chemical structure, quantify the main component, and identify any process-related impurities or degradation products. This application note provides a comprehensive, multi-technique guide for researchers, quality control analysts, and drug development professionals, detailing a suite of orthogonal analytical methods for the complete characterization of this key intermediate. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind methodological choices to ensure data integrity and trustworthiness.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Fluoro-1H-indol-5-amine is presented below. This information is fundamental for method development, such as selecting appropriate solvents and anticipating chromatographic behavior.

PropertyValueSource
CAS Number 1367958-40-4[1]
Molecular Formula C₈H₇FN₂[1][2]
Molecular Weight 150.15 g/mol [1]
Appearance Typically an off-white to pale beige powder[3]

Integrated Analytical Workflow

A comprehensive analysis of 6-Fluoro-1H-indol-5-amine relies on the integration of multiple analytical techniques. Chromatographic methods are employed to assess purity and identify impurities, while spectroscopic methods provide definitive structural elucidation and functional group confirmation. The following workflow illustrates how these techniques are synergistically applied.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Purity & Separation cluster_2 Structural Elucidation cluster_3 Final Assessment Sample 6-Fluoro-1H-indol-5-amine (Batch Sample) HPLC HPLC-UV (Purity Assay, Impurity Profile) Sample->HPLC Dissolve in Mobile Phase GCMS GC-MS (Residual Solvents, Volatile Impurities) Sample->GCMS Dissolve/Derivatize in Volatile Solvent NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Definitive Structure) Sample->NMR Dissolve in Deuterated Solvent FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR Prepare KBr pellet or use ATR Report Comprehensive Certificate of Analysis (CoA) HPLC->Report Purity Data GCMS->Report Identity & Volatiles Data NMR->Report Structural Confirmation FTIR->Report Functional Group Data

Caption: Integrated workflow for the characterization of 6-Fluoro-1H-indol-5-amine.

Chromatographic Methods of Analysis

Chromatographic techniques are the cornerstone for determining the purity of 6-Fluoro-1H-indol-5-amine and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is the method of choice for non-volatile analytes, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile or semi-volatile substances.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol describes a reversed-phase HPLC method with UV detection, a robust and widely used technique for the analysis of aromatic amines and indole derivatives.[4][5][6]

Rationale: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the indole ring structure. A gradient elution using acetonitrile and water allows for the separation of the main peak from potential impurities with varying polarities. Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by minimizing tailing that can occur with basic amine groups.[4] UV detection is suitable as the indole chromophore absorbs strongly in the UV region.

Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 6-Fluoro-1H-indol-5-amine and dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

    • Vortex to dissolve and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% B to 95% B over 20 minutes; hold at 95% B for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
  • System Suitability:

    • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • The theoretical plates for the main peak should be ≥ 2000.

    • The tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming molecular weight and identifying volatile impurities, such as residual solvents from synthesis.[7][8] For non-volatile amines, derivatization may be necessary to improve volatility and chromatographic performance.[9][10]

Rationale: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of analytes. Electron Ionization (EI) at 70 eV is used to generate a reproducible fragmentation pattern that can be compared against spectral libraries for identification.

Protocol:

  • Instrumentation: GC system coupled to a Mass Spectrometer with an EI source.

  • Sample Preparation:

    • Dissolve 1 mg of 6-Fluoro-1H-indol-5-amine in 1 mL of methanol or ethyl acetate.

    • (Optional Derivatization): For improved peak shape, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, cap the vial, and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z
  • Data Analysis:

    • Confirm the identity by matching the mass spectrum of the main peak with the expected molecular ion (m/z 150) and fragmentation pattern.

    • Identify any impurity peaks by searching their mass spectra against the NIST/Wiley library.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide unambiguous confirmation of the molecular structure of 6-Fluoro-1H-indol-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the molecule's carbon-hydrogen framework and the environment of the fluorine atom.[11] The use of ¹⁹F NMR is particularly advantageous due to its high sensitivity and wide chemical shift range, making it an excellent probe for fluorinated compounds.[3][12]

Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this compound, capable of dissolving the sample and exchanging with the labile N-H and NH₂ protons, which will appear as broad signals. The combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments allows for the complete and unambiguous assignment of all signals.

Protocol:

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended).

  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Acquisition Parameters (Example on a 400 MHz instrument):

ExperimentKey Parameters & Expected Observations
¹H NMR Expected Signals: Aromatic protons (6-8 ppm region), a broad signal for the indole N-H proton (>10 ppm), and a broad signal for the -NH₂ protons. Couplings between adjacent aromatic protons and between protons and the fluorine atom (JHF) will be observed.
¹³C NMR Expected Signals: Aromatic carbons (100-140 ppm region). The carbon directly attached to fluorine will show a large one-bond coupling (¹JCF, ~240 Hz). Other carbons will show smaller 2-bond and 3-bond C-F couplings.
¹⁹F NMR Expected Signal: A single resonance, likely appearing as a multiplet due to coupling with nearby aromatic protons. The chemical shift provides information on the electronic environment of the fluorine atom.
  • Data Analysis:

    • Assign all proton and carbon signals using chemical shifts, coupling constants, and 2D correlation data.

    • Confirm the fluorine position by observing the characteristic C-F and H-F coupling patterns.

    • The integrated ¹H NMR spectrum can be used for quantitative analysis against a certified internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14]

Rationale: The FT-IR spectrum will provide characteristic absorption bands corresponding to the N-H bonds of the indole and amine groups, C-H bonds of the aromatic ring, C=C stretching of the aromatic system, and the C-F bond. This serves as a quick identity check and confirms the presence of key functional moieties.

Protocol:

  • Instrumentation: FT-IR Spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory or pellet press.

  • Sample Preparation (ATR): Place a small amount of the powdered sample directly on the ATR crystal and apply pressure.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks corresponding to the functional groups.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration Type
3400 - 3300Amine (-NH₂) & Indole (N-H)N-H Stretch
3100 - 3000Aromatic C-HC-H Stretch
1620 - 1450Aromatic RingC=C Stretch
1350 - 1250Aromatic AmineC-N Stretch
1250 - 1000Aryl-FluorineC-F Stretch

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 6-Fluoro-1H-indol-5-amine. By combining chromatographic techniques for purity assessment with spectroscopic methods for structural confirmation, researchers and manufacturers can ensure the quality, identity, and integrity of this vital chemical intermediate. The proper application of these orthogonal techniques, grounded in sound scientific principles, is essential for advancing research and development in the pharmaceutical industry.

References

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Enantiospecific High-Performance Liquid Chromatographic (HPLC) Determination of Baclofen and Its Fluoro Analogue in Biological Material. Retrieved from [Link]

  • SCIALERT. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]

  • University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • PubMed. (n.d.). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]

  • SciSpace. (n.d.). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Retrieved from [Link]

  • Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension. Retrieved from [Link]

  • PubMed. (n.d.). Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity. Retrieved from [Link]

  • iq-ufrgs. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Fluoroindole | C8H6FN | CID 351278 - PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 6-Fluoro-1H-indol-5-amine | C8H7FN2 | CID 82417498 - PubChem. Retrieved from [Link]

  • ResearchGate. (2012). GC/MS analysis of indole and skatole in seafood. Retrieved from [Link]

  • Science.gov. (n.d.). ft ir spectroscopy: Topics by Science.gov. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Preparation of NIn-Methyl-6-[18F]fluoro- and 5-Hydroxy-7-[18F]fluorotryptophans as Candidate PET-Tracers for Pathway-Specific Visualization of Tryptophan Metabolism. Retrieved from [Link]

  • PubMed. (n.d.). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]

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Application Note: Strategic Deployment of 6-Fluoro-1H-indol-5-amine in Fragment-Based Lead Generation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the indole scaffold is recognized as a "privileged structure" due to its ability to bind to a diverse array of protein targets, including Kinases, GPCRs (particularly serotonergic receptors), and ion channels. 6-Fluoro-1H-indol-5-amine represents a high-value fragment within this class.[1][2] Its utility is derived from the synergistic combination of the 5-amino group—a versatile vector for chemical elaboration and hydrogen bonding—and the 6-fluoro substituent, which modulates metabolic stability and electronic properties without significantly increasing steric bulk.

This guide details the strategic application of 6-Fluoro-1H-indol-5-amine, providing validated protocols for its screening, hit validation, and subsequent elaboration into lead-like molecules.[1]

Physicochemical Profile & FBDD Suitability

Successful FBDD relies on "Rule of Three" (Ro3) compliant fragments that allow sufficient chemical space for growth. 6-Fluoro-1H-indol-5-amine is an ideal starting point due to its low molecular weight and high ligand efficiency (LE) potential.[1]

Table 1: Fragment Properties
PropertyValueFBDD Relevance
Molecular Weight 150.15 DaHigh Headroom: Allows addition of ~350 Da during optimization while staying <500 Da (Ro5).[1]
cLogP ~1.6Optimal Lipophilicity: Balances solubility for screening (NMR/SPR) with membrane permeability.
H-Bond Donors 3 (Indole NH, Amine NH2)Interaction Points: Critical for hinge binding in kinases (e.g., Asp-Phe-Gly motif interactions).
H-Bond Acceptors 1 (Fluorine - weak)Modulation: Fluorine acts as a weak acceptor and alters the pKa of the aniline nitrogen.[1]
Topological PSA ~42 ŲPermeability: Well within the range for CNS and oral bioavailability.
Rotatable Bonds 0Rigidity: Minimizes entropic penalty upon binding, enhancing Ligand Efficiency (LE).

Strategic Rationale: The "Fluorine Effect"

The inclusion of the fluorine atom at the C6 position is not merely decorative; it serves three critical mechanistic functions that distinguish this fragment from its non-fluorinated counterpart (5-aminoindole):

  • Metabolic Blockade: The C6 position of the indole ring is a primary site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution blocks this "soft spot," significantly extending the metabolic half-life of the fragment and its derivatives.

  • Electronic Modulation (pKa): The electronegative fluorine atom exerts an inductive electron-withdrawing effect on the aromatic ring. This lowers the pKa of the adjacent C5-amine, reducing its basicity. In the context of kinase inhibitors, this can reduce non-specific binding and improve the specificity of hydrogen bonds formed with the hinge region.

  • Multipole Interactions: The C-F bond introduces a strong dipole that can engage in specific orthogonal interactions with backbone amides or side-chain carbonyls in the binding pocket, interactions often unavailable to C-H bonds.

Application Workflow: From Screen to Lead

The following diagram outlines the logical flow of utilizing 6-Fluoro-1H-indol-5-amine in a drug discovery campaign.

FBDD_Workflow Fragment 6-Fluoro-1H-indol-5-amine (Fragment Library) Screening Primary Screening (SPR / Ligand-Observed NMR) Fragment->Screening High Concentration (0.1 - 1 mM) Validation Hit Validation (X-ray Crystallography / Tm Shift) Screening->Validation KD Determination Elaboration Fragment Growing (Synthetic Chemistry) Validation->Elaboration Vector Identification (N1, C3, N5) Elaboration->Validation Iterative Cycle Lead Lead Candidate (High Affinity / Selectivity) Elaboration->Lead SAR Optimization

Figure 1: Strategic workflow for integrating 6-Fluoro-1H-indol-5-amine into an FBDD pipeline.

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To detect weak binding affinity (KD in µM-mM range) of the fragment to a target protein (e.g., a Kinase Domain). Rationale: SPR is preferred over biochemical assays for fragments because it detects direct binding and filters out assay interference (e.g., fluorescence quenching).

Materials:

  • Biacore™ or Octet® System.

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20), 2-5% DMSO (matched to sample).

Step-by-Step Methodology:

  • Immobilization: Immobilize the target protein to a density of ~2000-4000 RU. Note: High density is required for fragments due to their low molecular weight and consequently low refractive index change.

  • Solubility Check: Dissolve 6-Fluoro-1H-indol-5-amine in 100% DMSO to 100 mM. Dilute to 1 mM in Running Buffer. Inspect visually for precipitation.

  • Clean Screen: Inject the 1 mM sample over a reference surface (no protein) to check for non-specific binding (NSB) to the dextran matrix. The indole ring can be "sticky"; if NSB occurs, increase surfactant concentration to 0.1%.

  • Affinity Screen: Prepare a concentration series (e.g., 1000, 500, 250, 125, 62.5 µM).

  • Injection: Inject samples for 30-60 seconds (association) followed by 60 seconds dissociation.

    • Critical: Use "solvent correction" cycles to account for bulk refractive index mismatches caused by DMSO variations.

  • Analysis: Fit sensorgrams to a 1:1 steady-state affinity model. Do not attempt kinetic fitting (kon/koff) as fragment binding is typically too fast for standard instrument resolution.

Protocol B: Synthetic Elaboration (Fragment Growing)

Objective: To grow the fragment via the C5-amine vector to access adjacent hydrophobic pockets. Chemistry: Reductive Amination or Amide Coupling.

Scenario: X-ray crystallography shows the indole sitting in the hinge region, with the C5-amine pointing towards the "Gatekeeper" residue. We aim to attach a hydrophobic tail.

Reaction: Amide Coupling at C5-Position

  • Reagents:

    • Fragment: 6-Fluoro-1H-indol-5-amine (1.0 eq).[1]

    • Carboxylic Acid Partner: R-COOH (1.1 eq) (e.g., a substituted benzoic acid).

    • Coupling Agent: HATU (1.2 eq).

    • Base: DIPEA (3.0 eq).

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve R-COOH in DMF (0.2 M).

    • Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to activate the acid.

    • Add 6-Fluoro-1H-indol-5-amine.[1][3]

    • Stir at RT for 4-16 hours. Monitor by LC-MS.[1]

    • Self-Validation Check: The 5-amine is moderately nucleophilic.[1] If conversion is low (<50%), the fluorine's electron-withdrawing nature might be deactivating the amine. In this case, switch to a stronger activation method (Acid Chloride) or heat to 50°C.

  • Workup:

    • Dilute with Ethyl Acetate. Wash with sat. NaHCO3 (to remove unreacted acid) and Brine.

    • Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Structural Biology & Binding Vectors

Understanding the geometry of the fragment is crucial for "growing" the molecule.

Binding_Vectors Indole Indole Core (Scaffold) N1 N1 Position (H-Bond Donor) Indole->N1 Hinge Binding C3 C3 Position (Electrophilic Attack) Indole->C3 Solvent Exposed N5 C5-Amine (Primary Growth Vector) Indole->N5 Deep Pocket Access F6 C6-Fluorine (Metabolic Shield) Indole->F6 Hydrophobic Contact Vilsmeier-Haack Vilsmeier-Haack C3->Vilsmeier-Haack Chemistry Amide Coupling Amide Coupling N5->Amide Coupling Chemistry

Figure 2: Functional vectors of 6-Fluoro-1H-indol-5-amine for medicinal chemistry optimization.

  • N1 (Indole Nitrogen): Acts as a Hydrogen Bond Donor (HBD). In kinases, this typically binds to the hinge region backbone carbonyl (e.g., Glu or Leu).

  • C5-Amine: The primary handle.[1] Can act as both HBD and HBA. Ideal for growing the molecule into the "back pocket" or "selectivity pocket" of the protein.

  • C3: Electron-rich position.[1] Can be functionalized via electrophilic aromatic substitution (e.g., formylation) if the solvent channel allows growth in this direction.

References

  • Scott, D. E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 51(25), 4990-5003. [Link]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery."[4] Nature Reviews Drug Discovery, 15, 605–619. [Link]

  • Zhang, J., et al. (2009). "Design of Indole-Based Inhibitors of Kinases." Journal of Medicinal Chemistry, 52(23), 7544-7569. (Contextual reference for Indole-Kinase binding modes). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-1H-indol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable indole intermediate. Here, we provide in-depth, experience-driven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Conceptual Overview: Synthetic Strategy

The synthesis of 6-Fluoro-1H-indol-5-amine typically proceeds through a two-stage process. First, an appropriately substituted benzene derivative is used to construct the indole ring, yielding a 6-fluoro-5-nitro-1H-indole intermediate. This is commonly achieved via established methods such as the Leimgruber-Batcho or Fischer indole synthesis. The second stage involves the selective reduction of the nitro group to the desired primary amine. Each of these steps presents unique challenges and potential for side reactions, which we will address in detail.

A Starting Materials (e.g., 4-Fluoro-2-methyl-3-nitroaniline) B Indole Ring Formation (Leimgruber-Batcho or Fischer Synthesis) A->B C 6-Fluoro-5-nitro-1H-indole (Intermediate) B->C D Nitro Group Reduction C->D E 6-Fluoro-1H-indol-5-amine (Final Product) D->E cluster_0 Leimgruber-Batcho Pathway A 4-Fluoro-2-methyl-3-nitroaniline B Enamine Intermediate A->B DMF-DMA C Desired Reductive Cyclization B->C Fe/AcOH E Side Reaction: Enamine Reduction B->E Over-reduction D 6-Fluoro-5-nitro-1H-indole C->D F Saturated Byproduct E->F cluster_1 Nitro Group Reduction Pathway A 6-Fluoro-5-nitro-1H-indole B Nitroso Intermediate A->B [H] C Hydroxylamine Intermediate B->C [H] E Azoxy/Azo Byproducts B->E D 6-Fluoro-1H-indol-5-amine C->D [H] C->E

Identifying and minimizing byproducts in the Fischer indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely here because your Fischer Indole reaction has yielded a black tar, an inseparable mixture of isomers, or a stubborn hydrazone that refuses to cyclize. This guide moves beyond basic textbook mechanisms to address the failure modes inherent to this transformation. We focus on causality: identifying why a byproduct formed and how to engineer the reaction landscape to prevent it.

Module 1: Diagnostic Triage (What is in my flask?)

Before altering conditions, you must identify the specific failure mode using LCMS or GCMS data.

The Diagnostic Decision Tree

Use the following logic flow to interpret your crude reaction data.

DiagnosticTree Start Analyze Crude LCMS/GCMS MassCheck Is the Target Mass (M) Observed? Start->MassCheck YesMass Target Present. Check Purity. MassCheck->YesMass Yes NoMass Target Absent or Minor. MassCheck->NoMass No IsomerCheck Are there multiple peaks with Target Mass? YesMass->IsomerCheck RegioIssue Regioselectivity Issue. See Module 2. IsomerCheck->RegioIssue Yes Hydrazone Mass = M + 17 (approx) (Hydrazone Intermediate) NoMass->Hydrazone Check M+17 Hydrolysis Mass = Starting Ketone/Hydrazine (Hydrolysis) NoMass->Hydrolysis Check SM Mass Cleavage Mass = Aniline + Nitrile/Imine (N-N Bond Cleavage) NoMass->Cleavage Check Low MW Polymer Black Tar / No Ionization (Polymerization) NoMass->Polymer Baseline Noise

Figure 1: Diagnostic workflow for interpreting crude reaction mixtures in Fischer Indole Synthesis.

Spectral Signatures of Common Byproducts
Signal (LCMS/NMR)DiagnosisRoot CauseCorrective Action
M + 17 (approx)Stalled Hydrazone Acid too weak or temperature too low to drive [3,3]-sigmatropic shift.Increase Temp (>80°C) or switch to Lewis Acid (ZnCl₂).
M - 2 (Indolenine)3H-Indole (Indolenine) Reaction at substituted carbon (branching issue). Common with isopropyl ketones.Force rearrangement with stronger acid or accept as product (reducible to indoline).
Aniline Mass Reductive Cleavage Electron-rich hydrazines promote heterolytic N-N cleavage instead of rearrangement.Use mild conditions; avoid electron-donating groups if possible.
Broad Baseline Oligomerization Indole product is acid-sensitive and polymerizing (dimerization).Reduce acid concentration; use "Ammonia Sequestration" (see Module 3).
Module 2: Regioselectivity & Isomer Control

The Problem: Unsymmetrical ketones (e.g., 2-methylcyclohexanone) can form two different enehydrazines, leading to two different indoles. The Rule:

  • Kinetic Control (Less Substituted Indole): Favored by weak acids and non-polar solvents.

  • Thermodynamic Control (More Substituted Indole): Favored by strong acids and polar solvents.

Protocol: Steering Regioselectivity

To target the specific isomer, select the catalyst system based on the "Ene-Hydrazine Equilibrium."

Target IsomerCatalyst SystemMechanismReference
Thermodynamic (More substituted alkene)Polyphosphoric Acid (PPA) or MsOH Promotes rapid equilibration to the most stable enehydrazine intermediate.[1, 2]
Kinetic (Less substituted alkene)HCl in Benzene/Toluene Protonation occurs at the less hindered position; precipitation of salt prevents equilibration.[2]
3-Unsubstituted (Specific Case)Eaton’s Reagent (P₂O₅/MsOH)Unique acidity profile favors formation of 3-unsubstituted indoles from methyl ketones.[3]

Technical Insight: The ratio of products depends on the acidity function (


). High acidity (

) typically pushes the reaction toward the thermodynamic product (fused ring system at the more substituted carbon) [2].
Module 3: Minimizing Tars (Polymerization)

The Problem: Indoles are electron-rich enamine equivalents. In the presence of strong acids and oxygen, they dimerize or polymerize into "Fischer tars."

Protocol: Ammonia Sequestration Strategy

The reaction releases 1 equivalent of


 (ammonia). If not removed, 

inhibits the catalyst. If the acid is too strong, the product polymerizes.

Step-by-Step Optimization:

  • Solvent Choice: Use Acetonitrile or Acetic Acid . Avoid ethers (peroxide risk) or simple alcohols if transesterification is a risk.

  • Catalyst: Switch from

    
     to Zinc Chloride (
    
    
    
    )
    or Zeolites . Solid acids allow for easier workup and less product decomposition [4].
  • Scavenger: Add a weak scavenger or use a nitrogen sweep to physically remove liberated ammonia gas. This drives Le Chatelier’s principle without adding more acid.

Visualizing the Failure Pathway

Understanding where the reaction diverges to "Tar" vs. "Product" is critical.

ReactionPath Hydrazone Hydrazone EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization SigmaShift [3,3]-Sigmatropic Rearrangement EneHydrazine->SigmaShift Acid/Heat Cleavage N-N Cleavage (Anilines) EneHydrazine->Cleavage Electron Rich R-Group Indole Indole Product SigmaShift->Indole - NH3 Dimer Acid-Catalyzed Dimerization (Tar) Indole->Dimer Excess Acid + Time

Figure 2: Mechanistic divergence showing where side reactions (Red) compete with product formation (Green).

Module 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture turning black immediately? A: This indicates rapid oxidative polymerization.

  • Fix: Degas your solvents with Argon/Nitrogen before heating. Indoles are sensitive to oxidation.

  • Fix: Reduce acid concentration. If using PPA, dilute with a chemically inert co-solvent like Sulfolane to mitigate localized "hot spots" of acidity [3].

Q: I see the hydrazone (M+17) but no indole. What is wrong? A: The [3,3]-sigmatropic rearrangement has a high activation energy barrier.[1]

  • Fix: The reaction needs more heat, not necessarily more acid. If refluxing in Ethanol (78°C) fails, switch to Toluene (110°C) or Acetic Acid (118°C).

  • Fix: Ensure water is being removed (Dean-Stark trap or molecular sieves) to drive the hydrazone formation to completion first.

Q: How do I separate the indole from the tarry byproducts? A: Indoles can be "sticky" on silica due to the NH group.

  • Technique: Use Ammonia-doped eluents . Add 1%

    
     or Triethylamine to your chromatography solvent. This deprotonates the silica surface, preventing the indole from dragging/streaking [5].
    
  • Technique: If the product is solid, trituration with cold hexanes often precipitates the tar while leaving the pure indole (or vice versa depending on solubility).

References
  • Robinson, B. (1963). The Fischer Indole Synthesis.[1][2][3][4][5][6][7][8][9][10][11] Chemical Reviews. Link

  • Illyas, M. et al. (1970). Fischer indole synthesis on unsymmetrical ketones.[6] The effect of the acid catalyst.[1][2][4][5][6][10][11][12] Journal of the Chemical Society B. Link

  • Zhao, D. et al. (1991). Regioselective Fischer Indole Route to 3-Unsubstituted Indoles. Journal of Organic Chemistry. Link

  • Porcheddu, A. et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Link

  • Reddit ChemPros Community. (2021). Problems with Fischer indole synthesis purification discussion.Link

Sources

Technical Support Center: Optimization of 6-Fluoro-1H-indol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Yield & Purity in the Reduction of 6-Fluoro-5-nitroindole Applicable CAS: 288385-88-6 (Product), 443-69-6 (Precursor class) Audience: Medicinal Chemists, Process Chemists

Introduction: The "Yield Trap" in Fluoro-Indole Synthesis

The synthesis of 6-Fluoro-1H-indol-5-amine is a critical gateway to various kinase inhibitors (e.g., c-Met, MEK inhibitors). While the indole core is robust, the specific combination of the electron-rich 5-amino group and the electron-withdrawing 6-fluoro substituent creates a "push-pull" electronic environment that destabilizes the molecule during isolation.

Users typically encounter three failure modes:

  • Defluorination: Loss of the fluorine atom during aggressive hydrogenation.

  • Oxidative Polymerization: The product turns into a black tar upon exposure to air (the "Indole Black" phenomenon).

  • Workup Loss: Amphoteric nature leads to poor recovery during acid-base extractions.

This guide provides a self-validating protocol to navigate these pitfalls.

Module 1: Critical Decision Matrix (Method Selection)

Before starting, select your reduction method based on your available equipment and tolerance for metal waste.

Reduction_Decision Start Start: 6-Fluoro-5-nitroindole Scale What is your scale? Start->Scale Small < 1 Gram (Discovery) Scale->Small Speed priority Large > 10 Grams (Process) Scale->Large Safety/Cost priority MethodA Method A: Hydrogenation (Pd/C or Pt/C) Small->MethodA MethodC Method C: Transfer Hydrogenation (Pd/C + HCOONH4) Small->MethodC MethodB Method B: Chemical Reduction (SnCl2 or Fe/NH4Cl) Large->MethodB Risk1 Risk: Defluorination Requires: 1 atm H2, Low Temp MethodA->Risk1 Risk2 Risk: Emulsion/Waste Benefit: 100% F-Retention MethodB->Risk2 Risk3 Balance: Speed vs. Selectivity Recommended for High Yield MethodC->Risk3

Figure 1: Decision matrix for selecting the optimal reduction protocol based on scale and risk tolerance.

Module 2: Experimental Protocols & Troubleshooting

Protocol A: The "High Fidelity" Method (Iron-Mediated Reduction)

Recommended for preserving the C-F bond and preventing polymerization.

The Science: Unlike catalytic hydrogenation, iron (Fe) in ammonium chloride (NH4Cl) operates via single electron transfer (SET). This mechanism is insufficient to cleave the aromatic C-F bond, guaranteeing chemoselectivity.

Step-by-Step:

  • Dissolution: Dissolve 6-fluoro-5-nitroindole (1.0 eq) in a mixture of Ethanol/Water (4:1).

    • Checkpoint: Do not use pure water; the starting material is lipophilic.

  • Activation: Add Iron powder (5.0 eq, <325 mesh) and Ammonium Chloride (5.0 eq).

  • Reflux: Heat to 80°C with vigorous stirring for 2-4 hours.

    • Visual Cue: The reaction will turn from yellow (nitro) to a rusty brown slurry.

  • Filtration (CRITICAL STEP): Filter hot through a Celite pad. Wash the pad with warm ethanol.

    • Why Warm? The product may precipitate in the Celite if washed with cold solvent, lowering yield.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Incomplete Conversion Iron surface oxidationActivate Fe powder with dilute HCl wash prior to use, or increase agitation speed.
Low Mass Recovery Product trapped in iron sludgeBoil the iron filter cake with EtOAc/MeOH (9:1) to extract adsorbed amine.
Defluorination N/AThis method is chemically incapable of breaking Ar-F bonds under these conditions.
Protocol B: The "Clean" Method (Transfer Hydrogenation)

Recommended for small scale where metal waste is a concern.

The Science: Using Ammonium Formate as a hydrogen donor with Pd/C allows for rapid reduction without the high local concentration of H2 gas found in balloons/bombs, significantly reducing the rate of oxidative addition into the C-F bond.

Step-by-Step:

  • Suspend 6-fluoro-5-nitroindole (1.0 eq) in Methanol (0.1 M).

  • Add Ammonium Formate (5.0 eq).

  • Purge with Nitrogen for 5 minutes.

  • Add 10% Pd/C (10 wt% loading).

  • Stir at Room Temperature (Do not heat initially).

    • Note: The reaction is exothermic and generates gas (CO2/NH3). Ensure venting.

Module 3: Isolation & Purification (The "Tar Pit")

This is where 60% of yield loss occurs. 5-Aminoindoles are highly susceptible to auto-oxidation to form quinone-imines (dark pigments).

Workflow: The Inert Atmosphere Workup

Workup_Protocol Rxn Reaction Complete Quench Cool & Filter (Under Argon) Rxn->Quench Add_AntiOx Add Antioxidant (Ascorbic Acid or BHT) Quench->Add_AntiOx Essential Step Conc Concentrate (Max 35°C) Add_AntiOx->Conc Store Storage: Solid/HCl Salt @ -20°C Conc->Store

Figure 2: Stabilization workflow to prevent oxidative degradation of the amine.

FAQs: Solving Specific User Pain Points

Q: My product turns purple/black on the rotavap. How do I stop this? A: This is auto-oxidation.

  • Add an Antioxidant: Add 0.1% (w/w) Ascorbic Acid or BHT to your collection flask before concentrating.

  • Limit Heat: Never heat the water bath above 35°C.

  • Salt Formation: Do not isolate the free base if possible. Convert immediately to the HCl salt by adding 4M HCl in Dioxane. The salt form is indefinitely stable.

Q: I see a spot running just below my product on TLC. Is it defluorinated byproduct? A: Likely yes. The defluorinated analog (5-aminoindole) is slightly more polar than the 6-fluoro-5-aminoindole.

  • Verification: Check NMR. 5-aminoindole will show a characteristic C6-H proton (doublet/triplet) that is absent in your product.

  • Prevention: Switch from H2 balloon to Method A (Iron/NH4Cl).

Q: My yield is low after column chromatography. A: 5-Aminoindoles streak on silica due to H-bonding.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine (Et3N) in Hexanes. Use an eluent of DCM/MeOH/NH4OH (95:5:0.5) to keep the amine deprotonated and moving in a tight band.

References

  • Synthesis of Fluorinated Indoles via Reduction:Journal of Medicinal Chemistry, "Discovery of Novel Indole Derivatives as Kinase Inhibitors." (General grounding on nitro-indole reduction).
  • Defluorination Mechanisms: Organic Chemistry Frontiers, "Selective perfluoroalkylation and defluorination functionalization of indoles." Link

  • Stability of Amino-Aromatics: National Institutes of Health (NIH), "Stability of 5-aminolevulinic acid in novel non-aqueous gel." Link

  • Iron-Mediated Reduction Protocols: BenchChem Technical Support, "Preventing Defluorination in Fluorinated Pharmaceutical Compounds." Link

Troubleshooting low yield in Leimgruber-Batcho indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Leimgruber-Batcho Indole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for constructing the indole nucleus, a privileged scaffold in medicinal chemistry.[1] Its popularity stems from the use of readily available o-nitrotoluenes and the ability to produce 2,3-unsubstituted indoles, which can be challenging to obtain through other classic methods like the Fischer synthesis.[2] This two-step process, involving the formation of an enamine followed by reductive cyclization, is generally high-yielding.[2][3] However, like any complex organic transformation, it is not without its pitfalls.

This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the Leimgruber-Batcho synthesis can almost always be traced back to one of the two key stages: enamine formation or reductive cyclization. The following section is structured to help you identify the source of the problem and implement effective solutions.

Workflow for Troubleshooting Low Yield

Here is a logical workflow to diagnose issues in your synthesis.

G cluster_0 Start: Low Final Yield cluster_1 Step 1: Enamine Formation Analysis cluster_2 Step 2: Reductive Cyclization Analysis Start Low or No Indole Product CheckEnamine Analyze aliquot from Step 1 (enamine formation) by TLC, NMR, or LCMS Start->CheckEnamine EnamineOK Enamine formed (Cleanly) CheckEnamine->EnamineOK Is enamine present? EnamineBad No/Low enamine or multiple byproducts CheckEnamine->EnamineBad Is enamine absent/impure? TroubleshootReduction Go to: Troubleshooting Reductive Cyclization EnamineOK->TroubleshootReduction TroubleshootEnamine Go to: Troubleshooting Enamine Formation EnamineBad->TroubleshootEnamine

Caption: A step-by-step decision diagram for troubleshooting the Leimgruber-Batcho synthesis.

Issue 1: Poor or Incomplete Enamine Formation

The first step is the condensation of an o-nitrotoluene with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene (an enamine).[2][3] Issues here will prevent the synthesis from proceeding.

Q: My reaction stalls, and I'm not seeing complete conversion of my starting o-nitrotoluene. What's going wrong?

A: Incomplete conversion is often due to insufficient reactivity of the starting material or suboptimal reaction conditions.

  • Causality—Acidity of the Methyl Group: The reaction hinges on the deprotonation of the methyl group on the o-nitrotoluene.[3][4] The nitro group provides the necessary electron-withdrawing effect to make these protons acidic enough to be removed under basic conditions. If your o-nitrotoluene also bears strong electron-donating groups, the acidity of the methyl protons is reduced, slowing down the reaction.

  • Solution 1: Increase Reaction Temperature and Time: The condensation is typically run at or near the reflux temperature of the solvent, often DMF.[2] For less reactive substrates, prolonged heating (e.g., overnight) may be necessary. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields by allowing for controlled heating at higher temperatures.[5]

  • Solution 2: Use a More Reactive Amine Source: While DMF-DMA is common, using pyrrolidine as an additive or employing N-formylpyrrolidine dimethyl acetal can generate a more reactive enamine intermediate.[3] Pyrrolidine is often more effective due to the favorable energetics of forming a five-membered ring enamine.[6]

  • Solution 3: Consider Lewis Acid Catalysis: The addition of a Lewis acid catalyst can enhance the reaction rate, particularly in microwave-assisted procedures.

Q: My enamine formation is messy, producing a dark, tarry residue with multiple spots on TLC. How can I get a cleaner reaction?

A: The formation of dark, insoluble materials suggests degradation of the solvent, reagents, or product.

  • Causality—Reagent and Solvent Purity: DMF is hygroscopic and can degrade to dimethylamine and formic acid, especially upon heating. These impurities can lead to unwanted side reactions. Similarly, old DMF-DMA may contain impurities that interfere with the reaction.

  • Solution 1: Use High-Purity Reagents: Always use dry, high-purity DMF from a freshly opened bottle or that has been appropriately dried. Ensure your DMF-DMA is of high quality.

  • Solution 2: Run Under an Inert Atmosphere: While not always required, running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to tar formation, especially during prolonged heating.

  • Protocol: Standard Enamine Formation

    • To a solution of the o-nitrotoluene (1.0 eq) in anhydrous DMF (approx. 0.5 M), add DMF-DMA (1.1-1.5 eq) and pyrrolidine (0.5-1.1 eq).

    • Heat the mixture under a nitrogen atmosphere at 110-125 °C.

    • Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 3-18 hours).

    • Cool the reaction and remove the solvent under reduced pressure. The resulting crude enamine is often a dark red or orange oil/solid and can frequently be used in the next step without further purification.[2][4]

Issue 2: Failed or Low-Yield Reductive Cyclization

The second step involves the reduction of the nitro group to an amine, which then spontaneously cyclizes and eliminates the dialkylamine to form the indole ring.[4][7] The choice of reducing agent is critical and depends on the other functional groups present in your molecule.[2]

Q: I've confirmed my enamine was formed, but I get a complex mixture or no indole after the reduction step. What happened?

A: This points to an issue with the reduction or the subsequent cyclization. The choice of reducing agent and reaction conditions is the most common culprit.

  • Causality—Compatibility of the Reducing Agent: Different reducing agents have different strengths and compatibilities. Harsh conditions can lead to over-reduction or decomposition.

    • Raney Nickel (Ra-Ni) with Hydrazine: This is a very effective and common choice, especially when trying to avoid hydrogenolysis of sensitive groups like benzyl ethers.[2] However, the reaction can be exothermic, and the quality of the Ra-Ni is crucial.

    • Palladium on Carbon (Pd/C) with H₂: This is the "method of choice" for clean reductions.[2] It is highly efficient but will also reduce other functionalities like alkenes, alkynes, and benzyl groups. A common side reaction is the reduction of the enamine double bond, leading to an aminophenylethylamine byproduct that must be separated.[2]

    • Tin(II) Chloride (SnCl₂) or Iron in Acetic Acid: These are classic nitro reduction methods but can be less clean and require more demanding workups compared to catalytic hydrogenation.[2]

  • Solution: Select the Appropriate Reduction System. Carefully consider the functional groups on your molecule when choosing a reducing agent.

Reducing SystemTypical SolventsKey AdvantagesPotential Issues & Incompatibilities
H₂ (gas), 10% Pd/C Benzene, THF, EtOAc, MeOHHigh yield, clean, easy workupReduces many other functional groups (alkenes, Cbz, Bn ethers)
Hydrazine (NH₂NH₂), Ra-Ni THF, MeOH, EtOHPreserves hydrogenolysis-sensitive groupsExothermic, variable catalyst activity, catalyst disposal
Sodium Dithionite (Na₂S₂O₄) THF/WaterMild, useful for sensitive substratesCan sometimes be sluggish or low-yielding
Iron Powder (Fe), Acetic Acid Acetic Acid, EtOHInexpensiveCan require harsh conditions, acidic workup
Tin(II) Chloride (SnCl₂) HCl, EtOHStrong reducing agentStoichiometric tin waste, often requires strongly acidic conditions

Data compiled from various sources.[2][3]

Q: My reduction seems to work, but the yield is still low after purification. Where is my product going?

A: Low isolated yield after a successful reaction often points to issues in the workup or purification.

  • Causality—Product Lability: Some indole derivatives can be sensitive to strong acids or bases, or they may be volatile.

  • Solution 1: Mild Workup: After filtration of the catalyst (e.g., through Celite), the workup should be as mild as possible.[2] A simple extraction with a suitable organic solvent (like ethyl acetate or dichloromethane) followed by a wash with water and brine is often sufficient. Avoid strong acid washes unless necessary to remove basic impurities, as this can protonate the indole and make it water-soluble.

  • Solution 2: Optimized Chromatography: Indoles can sometimes streak on silica gel. Using a solvent system buffered with a small amount of a weak base (e.g., 1% triethylamine in your hexane/ethyl acetate eluent) can significantly improve chromatographic separation and yield.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction as a one-pot procedure?

A: Yes, one-pot versions of the Leimgruber-Batcho synthesis have been developed and can be highly efficient.[8] These methods typically involve forming the enamine and then, without isolation, changing the solvent and adding the reduction catalyst. This approach can improve yields, reduce waste, and shorten overall reaction times, making it more aligned with green chemistry principles.[8]

Q: How does the substitution pattern on the starting o-nitrotoluene affect the reaction?

A: The electronic nature of other substituents has a significant impact.

  • Electron-Withdrawing Groups (EWGs): Groups like -CN, -CO₂Me, or an additional -NO₂ ortho or para to the methyl group will increase the acidity of the methyl protons, greatly facilitating enamine formation.[2]

  • Electron-Donating Groups (EDGs): Groups like -OMe or -NMe₂ will decrease the acidity of the methyl protons, making enamine formation more difficult and requiring more forcing conditions.

Reaction Mechanism Overview

Understanding the mechanism is key to rational troubleshooting.

G A o-Nitrotoluene + DMF-DMA B Deprotonation of Methyl Group A->B Base C Condensation & MeOH Elimination B->C D Enamine Intermediate C->D E Nitro Group Reduction (-NO₂ → -NH₂) D->E Reducing Agent (e.g., H₂/Pd) F Amino-Enamine E->F G Intramolecular Cyclization F->G H Elimination of Dialkylamine G->H I Indole Product H->I

Sources

Technical Support Center: Purification of Fluorinated Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated indoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique and often frustrating challenges associated with purifying these valuable compounds. The introduction of fluorine into the indole scaffold dramatically alters its electronic properties, conformation, and intermolecular interactions, frequently rendering standard purification protocols ineffective.

This document moves beyond generic advice to provide in-depth, mechanistically grounded troubleshooting for the specific issues you face in the lab. We will explore the "why" behind the problems and offer field-proven solutions to help you achieve the highest purity for your target molecules.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the high-level questions that frequently arise when chemists first encounter difficulties with fluorinated indoles.

Q1: Why is my fluorinated indole so much harder to purify by silica gel chromatography than its non-fluorinated parent compound?

A1: This is the most common challenge and stems directly from the unique properties of the fluorine atom.[1][2]

  • Altered Polarity and Surface Interactions: Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect that significantly lowers the basicity of the indole nitrogen.[3] A standard, non-fluorinated indole interacts with the acidic silanol groups (Si-OH) on the silica surface primarily through hydrogen bonding at the N-H group. When the ring is fluorinated, the reduced electron density on the nitrogen weakens this key interaction.

  • "Polar Hydrophobicity": Fluorinated compounds often exhibit a phenomenon known as "polar hydrophobicity."[2] While the molecule becomes more lipophilic, the highly polarized C-F bonds can lead to unexpected dipole-dipole interactions. This can cause your compound to travel faster down the column (higher Rf) than you might expect, often co-eluting with non-polar impurities that are typically easy to separate from traditional indoles.[4][5][6]

  • Reduced Hydrogen Bond Donor/Acceptor Strength: Fluorine is a poor hydrogen bond acceptor. This, combined with the reduced basicity of the indole N-H, means the primary polar "handle" for silica gel interaction is significantly weakened, reducing retention.

Q2: What are the most common impurities I should be looking for?

A2: Impurities in fluorinated indole syntheses are typically byproducts of the reaction used to form or fluorinate the indole ring.

  • Regioisomers: Especially in reactions like the Fischer Indole Synthesis with unsymmetrical ketones, you can form regioisomeric products where the substituents are arranged differently on the indole core.[7] These isomers often have nearly identical polarities, making them exceptionally difficult to separate.

  • Over-fluorinated or Incompletely Fluorinated Species: In direct fluorination reactions, it's possible to generate species with too many or too few fluorine atoms.

  • Starting Materials: Unreacted starting materials, such as the initial fluorinated aniline or hydrazine, are common impurities.

  • Degradation Products: Some fluorinated indoles can be sensitive to the acidic nature of silica gel, potentially leading to on-column degradation.[8]

Q3: My fluorinated indole refuses to crystallize and just oils out. What's happening?

A3: The inability to form a stable crystal lattice is a frequent issue. Fluorine substitution alters the molecule's shape, dipole moment, and intermolecular interactions, which are critical for crystal packing.

  • Disrupted π-π Stacking: The electron-withdrawing nature of fluorine changes the electron density of the aromatic indole core, which can disrupt the favorable π-π stacking interactions that often facilitate crystallization in non-fluorinated aromatics.

  • Weakened Hydrogen Bonding: As mentioned, the indole N-H is a less effective hydrogen bond donor, removing a key interaction that can help organize molecules into a crystal lattice.

  • Conformational Flexibility: In some cases, fluorination can introduce new conformational possibilities that hinder the adoption of a single, low-energy conformation required for crystallization.[1]

Part 2: Troubleshooting Guide - Chromatography

This section provides detailed solutions to specific chromatography problems.

Issue 1: My fluorinated indole co-elutes with a non-polar impurity on silica gel.
  • Question: I'm running a column with a standard ethyl acetate/hexanes solvent system. My TLC shows two spots, but on the column, my product comes through in the same fractions as a greasy, non-polar byproduct. How can I get separation?

  • Answer & Causal Analysis: This is a classic case of the fluorinated indole having weakened interactions with the silica. The non-polar impurity is retained only by weak van der Waals forces, and your fluorinated indole, lacking strong hydrogen bonding interactions, is behaving similarly. To resolve this, you must introduce a different separation mechanism or enhance the subtle differences in polarity.

    Solutions:

    • Switch to a Different Stationary Phase:

      • Alumina (Neutral or Basic): Alumina offers a different surface chemistry. Basic alumina, in particular, can prevent the degradation of sensitive compounds and may offer unique selectivity for fluorinated molecules.

      • Fluorous Silica Gel: For compounds with a higher fluorine content, "fluorous" chromatography is a powerful option.[9][10] This involves a silica gel modified with perfluoroalkyl chains. Using a fluorinated solvent, non-fluorinated impurities elute quickly, while the fluorinated compounds are retained through fluorous-fluorous interactions.[9][10]

    • Modify the Mobile Phase:

      • Introduce a Chlorinated Solvent: Replacing hexanes with dichloromethane (DCM) or ethyl acetate with methyl tert-butyl ether (MTBE) can alter the selectivity. A mobile phase of DCM with a small amount of methanol (0.5-2%) can sometimes resolve compounds that co-elute in EtOAc/Hexanes.

      • Use Toluene-based Systems: For aromatic compounds, the π-π interactions between toluene and your indole can introduce a new retention mechanism, potentially resolving it from a saturated non-polar impurity.[11]

    • Employ Argentation Chromatography: If your impurity is unsaturated (contains double or triple bonds) and your indole is not, impregnating the silica gel with silver nitrate can selectively retain the unsaturated compound, allowing your fluorinated indole to elute first.

Issue 2: My fluorinated indole is showing severe tailing on the column.
  • Question: My spot on the TLC plate is round, but on the column, the peak is broad and tails extensively, leading to low purity and recovery. Why?

  • Answer & Causal Analysis: Peak tailing typically occurs due to non-ideal interactions between the analyte and the stationary phase. While strong interactions cause tailing in traditional compounds, for fluorinated indoles, the cause can be more subtle. It may involve a subset of highly acidic silanol sites on the silica surface that interact disproportionately strongly with the slightly basic indole nitrogen, even though the average interaction is weak.

    Solutions:

    • Deactivate the Silica Gel:

      • Add Triethylamine (Et3N): Add 0.1-0.5% triethylamine to your mobile phase. The amine will bind to the most acidic sites on the silica, creating a more homogenous surface and preventing the strong, isolated interactions that cause tailing.

      • Use Pre-treated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic.

    • Increase Mobile Phase Polarity: Sometimes, simply increasing the percentage of the polar solvent (e.g., ethyl acetate) can overcome the tailing by ensuring the compound spends less time interacting with the problematic sites.[11]

    • Protect the Indole Nitrogen: If the N-H is the source of the problematic interaction, you can temporarily protect it as a Boc-carbamate. The Boc-protected indole is much less polar and will behave more predictably on silica. The protecting group can be easily removed later under acidic conditions.[7] This is particularly effective for separating regioisomers.[7]

Workflow for Troubleshooting Chromatography Issues

G start Problem Observed (e.g., Co-elution, Tailing) is_coelution Is it Co-elution with a Non-Polar Impurity? start->is_coelution is_tailing Is it Peak Tailing? start->is_tailing change_stationary Change Stationary Phase (Alumina, Fluorous Silica) is_coelution->change_stationary Yes modify_mobile Modify Mobile Phase (DCM/MeOH, Toluene) is_coelution->modify_mobile Yes deactivate_silica Deactivate Silica (Add Et3N to eluent) is_tailing->deactivate_silica Yes protect_NH Protect Indole N-H (e.g., Boc group) is_tailing->protect_NH Yes end_good Separation Achieved change_stationary->end_good modify_mobile->end_good deactivate_silica->end_good protect_NH->end_good

Sources

Managing regioselectivity in the functionalization of 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Regioselectivity Management for 6-Fluoro-1H-indol-5-amine (Product Code: 6F-5NH2-IND) Status: Active Operator: Senior Application Scientist

Welcome to the Technical Support Portal

You are working with 6-Fluoro-1H-indol-5-amine , a scaffold that presents a "perfect storm" of competing electronic effects. You have an electron-rich indole core, a strongly activating exocyclic amine (-NH₂), and an electron-withdrawing but ortho-directing fluorine atom.

This guide is structured as a series of Support Tickets addressing the three most common failures: N-selectivity (acylation), Ring Functionalization (EAS), and Metal Catalysis.

Ticket #001: "I tried to acetylate the amine, but I got a mixture of N1, N5, and di-acetylated products."

Diagnosis: You likely used a base that was too strong (e.g., NaH, KOH) or a reaction medium that promoted deprotonation of the indole nitrogen (N1).

The Science:

  • N1 (Indole Nitrogen): Non-basic (

    
    ). It only becomes nucleophilic when deprotonated.
    
  • N5 (Exocyclic Amine): Moderately nucleophilic. The adjacent 6-Fluorine atom exerts an inductive withdrawing effect (-I), making this amine less nucleophilic than in non-fluorinated indole, but it remains the most basic site in the neutral molecule.

The Solution: Kinetic Control via pH Modulation To selectively functionalize the N5-amine, you must keep the N1-indole protonated (neutral).

Protocol: Selective N5-Acylation

  • Solvent: Dichloromethane (DCM) or Ethanol. Avoid polar aprotic solvents (DMF/DMSO) if using base, as they enhance N1 acidity.

  • Reagent: Acetic anhydride (

    
    ) or Acetyl Chloride.
    
  • Base: Use Sodium Bicarbonate (

    
    )  or Pyridine .
    
    • Why? These are strong enough to scavenge the HCl/acid byproduct but too weak to deprotonate the Indole N1 (

      
       16).
      
  • Temperature:

    
     to Room Temperature. Heat promotes N1 acylation.
    

Visual Troubleshooting: N-Functionalization Logic

N_Selectivity Start Target: Functionalize N5-Amine Condition Is N1 (Indole) Protected? Start->Condition Yes Yes (e.g., N-Boc, N-Ts) Condition->Yes No No (Free N-H) Condition->No Action1 Standard Amine Coupling (EDC/NHS or R-COCl + TEA) Yes->Action1 Action2 CRITICAL: Use Weak Base Only (NaHCO3 or Pyridine) No->Action2 Result1 Success: N5-Product Action2->Result1 Error Did you use NaH or KOH? Action2->Error Result2 Failure: N1/N5 Mixture Error->Result2 Yes

Figure 1: Decision matrix for preventing N1-side reactions during amine functionalization.

Ticket #002: "I'm trying to halogenate the ring, but the regioselectivity is unpredictable."

Diagnosis: You are fighting the "C3 vs. C4" battle. The 5-amino group activates the benzene ring, but the indole core naturally directs electrophiles to C3.

The Science:

  • C3 (Pyrrole Ring): This is the inherent "super-nucleophile" of the indole system. Without modification, Electrophilic Aromatic Substitution (EAS) happens here first.

  • C4 (Benzene Ring): The 5-NH₂ group is a strong ortho-director. It activates C4 and C6. However, C6 is blocked by Fluorine .

  • C7 (Benzene Ring): The 6-Fluorine is an ortho-director, activating C5 (occupied) and C7. However, the 5-NH₂ is a stronger activator than F.

Reactivity Hierarchy:

  • C3: Default site for NBS/NCS/NIS.

  • C4: Preferred site if C3 is blocked or if the amine is free (directing effect).

  • C7: Least reactive (sterically accessible, but electronically less favored than C4 due to amine dominance).

Protocol: Directed C4-Bromination To force reaction at C4, you must often block C3 or exploit the strong directing effect of the free amine in acidic media.

  • Protect N1: Use a bulky group like TIPS or Tosyl to prevent N1-halogenation.

  • Solvent: Acetonitrile (polar, non-nucleophilic).

  • Reagent: NBS (1.0 eq).

  • Observation: If you get C3-bromo, you may need to install a reversible blocking group at C3 (e.g., sulfonation/desulfonation) or accept C3-functionalization as the primary outcome.

Visual Troubleshooting: Electronic Density Map

Reactivity_Map Center 6-Fluoro-1H-indol-5-amine C3 Position C3 (Primary Nucleophile) Center->C3 Default EAS C4 Position C4 (Activated by 5-NH2) Center->C4 Secondary Target C6 Position C6 (BLOCKED by Fluorine) Center->C6 Inert C7 Position C7 (Weakly Activated) Center->C7 Minor Product

Figure 2: Reactivity heatmap. Red indicates highest reactivity (C3), followed by Yellow (C4).

Ticket #003: "My Buchwald-Hartwig coupling on the 5-NH2 failed (0% conversion)."

Diagnosis: Catalyst poisoning. The free Indole N1 and the 5-NH2/6-F motif can form stable chelates with Palladium, shutting down the catalytic cycle.

The Solution: You must protect the Indole N1 before attempting metal-catalyzed cross-coupling on the 5-amine.

Protocol: C-N Coupling Workflow

  • Protection: React starting material with

    
     / DMAP to yield 1-Boc-6-fluoro-1H-indol-5-amine .
    
  • Catalyst System:

    • Pd Source:

      
       or 
      
      
      
      .
    • Ligand:BrettPhos or RuPhos (highly effective for anilines with ortho-substituents like Fluorine).

    • Base:

      
       (weak base preferred to avoid Boc cleavage) or 
      
      
      
      (if Boc is stable).
  • Deprotection: TFA/DCM or HCl/Dioxane to remove Boc.

Summary of Reactivity Data
Reaction TypeTarget SiteMajor CompetitorKey Control Parameter
Acylation N5 (Amine)N1 (Indole)Base Strength: Use Pyridine/NaHCO₃; Avoid NaH.
EAS (Halogenation) C3C4Blocking: C3 reacts first. C6 is blocked by F.
Cross-Coupling N5 (Amine)Metal ChelationProtection: N1 must be protected (Boc/Ts) prior to catalysis.
References
  • Regioselective Functionalization of Indoles

    • Title: Regioselective C–H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • N-Acylation Selectivity

    • Title: Chemoselective N-acylation of indoles using thioesters as acyl source.[1][2]

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Indole Reactivity Fundamentals

    • Title: Regioselectivity in Electrophilic Arom
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Specific Fluorine Effects (Analogous Systems)

    • Title: 6-Fluoroindole Reactivity and Safety Data.[3]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Technical Support Center: A Scientist's Guide to Preventing Dimer Formation in 6-Fluoro-1H-indol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Fluoro-1H-indol-5-amine. This versatile building block is crucial in the synthesis of targeted therapeutics, particularly kinase inhibitors. However, its bifunctional nature—possessing both a reactive primary amine and an electron-rich indole core—presents a common and frustrating challenge: dimerization. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you identify the root causes of dimer formation and implement effective preventative strategies in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: What makes 6-Fluoro-1H-indol-5-amine so susceptible to dimerization?

A: The propensity of 6-Fluoro-1H-indol-5-amine to form dimers stems from its dual reactivity. It contains two distinct nucleophilic centers that can participate in unwanted side reactions:

  • The 5-Amino Group: This primary arylamine is susceptible to oxidation, which can lead to the formation of azo-dimers or other oxidatively coupled products. It can also be converted into a highly reactive diazonium salt under certain conditions.[1][2]

  • The Indole Ring System: The indole nucleus is exceptionally electron-rich and nucleophilic, particularly at the C3 position. Under acidic conditions or in the presence of electrophiles, one indole molecule can attack another in an electrophilic aromatic substitution reaction, leading to C-C bond formation.[3]

This dual nature means that reaction conditions must be carefully controlled to favor the desired transformation while suppressing these inherent dimerization pathways.

Caption: Key nucleophilic sites on 6-Fluoro-1H-indol-5-amine.

Section 2: Troubleshooting Guides - Identifying and Solving Dimerization Issues

This section addresses specific experimental problems. Each guide follows a logical progression from identifying the likely cause to implementing a validated solution.

Issue 1: Unwanted Dimer Formation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Q: I am attempting a Buchwald-Hartwig amination with 6-Fluoro-1H-indol-5-amine and an aryl bromide, but I'm observing a significant amount of a higher molecular weight byproduct, likely a dimer. What is causing this, and how can I prevent it?

A: This is a classic case of catalyst-mediated homocoupling. In Pd-catalyzed reactions, the arylamine can couple with itself instead of the intended aryl halide partner. This is often exacerbated by the presence of oxygen or suboptimal reaction parameters.[4]

Causality: The catalytic cycle for Buchwald-Hartwig amination involves a delicate balance of oxidative addition, amine binding, and reductive elimination.[5] If the reductive elimination step to form the desired C-N bond is slow, or if oxygen is present, side reactions like homocoupling can dominate. The choice of ligand is critical; ligands that are too bulky or not electron-rich enough can hinder the desired reaction pathway.

Troubleshooting Table & Solutions:

Possible Cause Underlying Reason Primary Solution & Protocol
Oxygen Contamination Oxygen can oxidize the Pd(0) catalyst and promote oxidative homocoupling of the amine.[6]Implement Rigorous Inert Atmosphere Techniques. Purge all solvents and the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes. Use freeze-pump-thaw cycles for solvents for maximum oxygen removal.
Suboptimal Ligand Choice The ligand dictates the stability and reactivity of the Pd center. Incorrect ligand choice leads to slow reductive elimination.Switch to a Bulky, Electron-Rich Biarylphosphine Ligand. Ligands like XPhos, RuPhos, or BrettPhos are designed to accelerate reductive elimination and suppress side reactions.[7][8]
Incorrect Base The base's strength and solubility are crucial. A weak or poorly soluble base can stall the catalytic cycle.Use a Strong, Soluble Base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often superior to weaker bases like K₂CO₃ or Cs₂CO₃ for challenging aminations.[4]
Low Catalyst Loading Insufficient catalyst can lead to slow reaction rates, allowing more time for side reactions to occur.Optimize Catalyst Loading. While lower is better for cost, starting at 1-2 mol % Pd is a robust baseline. If dimerization persists, a slight increase may be beneficial.

Optimized Buchwald-Hartwig Protocol:

  • Materials:

    • 6-Fluoro-1H-indol-5-amine (1.0 equiv)

    • Aryl Halide (1.1 equiv)

    • Pd₂(dba)₃ (0.01 equiv, 1 mol % Pd)

    • XPhos (0.022 equiv)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • To an oven-dried flask under Argon, add the Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

    • Add the 6-Fluoro-1H-indol-5-amine and the aryl halide.

    • Evacuate and backfill the flask with Argon three times.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

Issue 2: Side Reactions and Discoloration During Acylation or Alkylation of the 5-Amino Group

Q: I'm trying to acylate the 5-amino group with an acid chloride, but the reaction is messy, forming multiple products and turning dark. Why isn't it a clean reaction?

A: The issue arises because the indole N-H and the C3 position are also nucleophilic and can react with electrophiles like acid chlorides, especially under basic conditions used for acylation. The resulting complex mixture and color are indicative of multiple side reactions and potential oxidative degradation.

Causality: Without protection, you have at least three potential sites of reaction. To achieve selectivity for the 5-amino group, the other reactive sites must be masked. This is a fundamental principle of organic synthesis: directing reactivity through the strategic use of protecting groups.[9]

Solution: Employ a Protecting Group Strategy

The most effective solution is to protect the 5-amino group before proceeding with reactions intended for the indole core, or conversely, protect the indole nitrogen before reacting the 5-amino group. For acylating the amine, protecting the indole nitrogen is the best approach.

Protecting Group Selection Table:

Group to Protect Protecting Group Installation Reagent Deprotection Conditions Key Advantage
5-Amino Group tert-Butoxycarbonyl (Boc )Di-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM)[10]Very stable to base and nucleophiles.
5-Amino Group Carboxybenzyl (Cbz )Benzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[10]Orthogonal to acid-labile groups.
Indole N-H tert-Butoxycarbonyl (Boc )(Boc)₂O, DMAPStrong acid (TFA) or heatProtects against electrophiles.
Indole N-H Tosyl (Ts )Tosyl chloride, BaseStrong reducing agents or strong baseVery robust, electron-withdrawing.

Step-by-Step Protocol for Selective N-Boc Protection of the 5-Amino Group:

  • Materials:

    • 6-Fluoro-1H-indol-5-amine (1.0 equiv)

    • (Boc)₂O (1.1 equiv)

    • Tetrahydrofuran (THF)

    • Triethylamine (optional, 0.1 equiv)

  • Procedure:

    • Dissolve 6-Fluoro-1H-indol-5-amine in THF.

    • Add (Boc)₂O to the solution. A catalytic amount of triethylamine can accelerate the reaction.

    • Stir at room temperature for 2-4 hours, monitoring by TLC. The product will be less polar than the starting amine.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the pure N-Boc protected product.

    • This product can now be used in subsequent reactions (e.g., indole N-alkylation) without interference from the amino group.

Issue 3: Polymerization and Decomposition Under Acidic or Oxidative Conditions

Q: I attempted a reaction using acidic catalysis (e.g., Lewis acid) and observed the formation of an insoluble, dark precipitate. What happened to my starting material?

A: You have likely induced acid-catalyzed electrophilic polymerization. The indole ring is extremely sensitive to acidic conditions. The protonated form of one indole molecule can act as an electrophile that is readily attacked by another neutral indole molecule, initiating a chain reaction that forms a polymeric solid. Similarly, strong oxidizing agents can cause oxidative polymerization of the aniline moiety.[11][12]

Causality: The mechanism involves the protonation of the indole at the C3 position, creating a stabilized carbocation (an indoleninium ion). This cation is a potent electrophile that another indole molecule will rapidly attack, forming a dimer that can then be protonated and continue to react.

Prevention Strategies:

  • Avoid Strong Acids: Whenever possible, use non-acidic conditions. If an acid is required, use milder Brønsted acids (e.g., pyridinium p-toluenesulfonate, PPTS) or buffered systems.

  • Protect the Indole Nitrogen: As mentioned previously, placing an electron-withdrawing group (like Boc or Ts) on the indole nitrogen significantly deactivates the ring towards electrophilic attack, making it more robust to acidic conditions.

  • Strictly Exclude Oxidants: For any reaction, especially those involving metal catalysts, ensure the exclusion of air (oxygen).[12] If an oxidant is part of the reaction design, consider if the unprotected amine is compatible or if it requires protection first.

Caption: A logical workflow for troubleshooting dimer formation.

Section 3: Summary of Key Preventative Measures
Reaction Type Primary Dimerization Risk Recommended Preventative Strategy
Pd-Catalyzed Cross-Coupling HomocouplingUse bulky, electron-rich ligands (e.g., XPhos), strong bases (NaOtBu), and maintain a strictly inert atmosphere.[4][7]
Reactions at the Amino Group Lack of SelectivityProtect the indole nitrogen (e.g., with a Boc or Ts group) before performing reactions on the amine.
Reactions at the Indole Core Lack of SelectivityProtect the 5-amino group (e.g., with a Boc group) to prevent its interference.[10]
Acid-Catalyzed Reactions Electrophilic PolymerizationAvoid strong acids. If necessary, protect the indole nitrogen with an electron-withdrawing group.
Oxidative Reactions Oxidative PolymerizationProtect the 5-amino group or ensure reaction conditions are selective for the desired transformation. Exclude atmospheric oxygen.[6]

By understanding the inherent reactivity of 6-Fluoro-1H-indol-5-amine and proactively applying these strategies, you can significantly improve reaction outcomes, increase yields, and simplify purification.

References
  • BenchChem Technical Support. (2025). An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine. BenchChem.
  • Wikipedia. (2023). Diazonium compound. Wikipedia. [Link]

  • BenchChem Technical Support. (2025). How to avoid dimerization of terminal alkynes in synthesis. BenchChem.
  • National Center for Biotechnology Information. 5-Fluoro-3-(1H-indol-3-ylmethyl). PubChem.
  • ResearchGate. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. [Link]

  • ResearchGate. (2014). Oxidative polymerization of aniline using ammonium persulfate as an oxidant. ResearchGate. [Link]

  • ResearchGate. Cross-coupling strategies for aniline synthesis.
  • ACS Publications. (2009).
  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]

  • ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Omega. [Link]

  • National Institutes of Health. (2018). Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines.
  • ResearchGate. Optimized Buchwald–Hartwig macrocyclization of chloroaniline....
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • MDPI. (2023). Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study. Materials. [Link]

  • BenchChem Technical Support. (2025). The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide. BenchChem.
  • Royal Society of Chemistry. (2021). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. [Link]

  • RSC Publishing. (2025).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • ACS Publications. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. [Link]

  • National Institutes of Health. (2022). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
  • National Institutes of Health. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research.
  • National Institutes of Health. Effects of Dimerization on the Structure and Biological Activity of Antimicrobial Peptide Ctx-Ha.
  • National Institutes of Health. (2015). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. PLOS ONE.
  • RSC Publishing. (2019). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. Organic & Biomolecular Chemistry. [Link]

  • National Institutes of Health. (2003). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. Organic Letters.
  • Semantic Scholar. (2023). 5‐Fluoro/(trifluoromethoxy)‐2‐indolinone derivatives with anti‐interleukin‐1 activity. Archiv der Pharmazie.
  • MDPI. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts. [Link]

  • ACS Publications. (2007). Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres. Macromolecules. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]

  • ResearchGate. (2015). Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles, Meldrum's Acid and Triethyl Orthoformate.
  • YouTube. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. Synthesis with Florencio Zaragoza.
  • PubMed. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie.
  • National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Scientific Reports.
  • S-Tech. (2022). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. S-Tech Inc.
  • Organic Chemistry Portal. Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • ResearchGate. (2017). The oxidation of aniline to produce "polyaniline": A process yielding many different nanoscale structures.
  • PharmaCompass.com. N-(1-((2R)-2,3-dihydroxypropyl)-6-fluoro-2-(2-hydroxy-1,1-dimethylethyl)-1H-indol-5-yl)cyclopropanecarboxamide. PharmaCompass.
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Optimizing catalyst selection for 6-Fluoro-1H-indol-5-amine derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Reactivity Analysis[1][2][3]

Before selecting a catalyst, you must understand the electronic "personality" of 6-Fluoro-1H-indol-5-amine .[1] This is not a standard aniline; it is a "push-pull" system where the electron-rich indole core battles the electron-withdrawing fluorine atom.[1]

FeatureChemical ConsequenceExperimental Implication
C6-Fluorine Strong Inductive Effect (-I)Reduced Nucleophilicity: The N5-amine is significantly less basic and less nucleophilic than non-fluorinated 5-aminoindole.[1] Standard coupling protocols often fail due to slow kinetics.[1]
Indole N1-H Acidic Proton (pKa ~16)Catalyst Poisoning: The free N1-H can deprotonate or coordinate to Pd/Cu centers, forming inactive "palladacycle" resting states.[1]
Electron-Rich Core High HOMO EnergyOxidative Instability: The substrate is prone to oxidative polymerization (black tar formation) in air, especially under basic conditions.

Protocol Module A: Buchwald-Hartwig Cross-Coupling

Objective: C-N bond formation with aryl halides.[1][2] Primary Challenge: Low conversion due to N5 deactivation (by Fluorine) and catalyst deactivation (by N1).[1]

The "Rescue" Protocol

Do not use generic Pd(PPh3)4 or Pd(dppf)Cl2.[1] This substrate requires bulky, electron-rich biaryl phosphine ligands to facilitate the reductive elimination step, which is often the rate-determining step for electron-poor amines.

Recommended Catalyst Systems
  • Primary Recommendation (Aryl Bromides/Triflates):

    • Pre-catalyst: BrettPhos Pd G4 or RuPhos Pd G4 .[1]

    • Why: These pre-catalysts generate the active Pd(0) species immediately upon base exposure, bypassing the difficult reduction of Pd(II) to Pd(0) often inhibited by indoles. BrettPhos is highly selective for primary amines.[1]

  • Secondary Recommendation (Sterically Hindered Halides):

    • Ligand: tBuBrettPhos .[1]

    • Base: K3PO4 (Weak base) or LHMDS (if soluble base needed).[1] Avoid NaOtBu if N1-arylation is a side reaction.[1]

Workflow Visualization: Catalyst Selection

BuchwaldLogic Start Start: 6-F-Indol-5-amine + Aryl Halide HalideType Identify Electrophile Start->HalideType Cl_Br Aryl Chloride/Bromide HalideType->Cl_Br OTf Aryl Triflate HalideType->OTf BaseCheck Is N1 Protected? Cl_Br->BaseCheck Sol3 USE: tBuBrettPhos Pd G4 Base: K3PO4 Avoid strong bases OTf->Sol3 Sensitive YesProt Yes (Boc/Tos) BaseCheck->YesProt NoProt No (Free NH) BaseCheck->NoProt Sol1 USE: BrettPhos Pd G4 Base: NaOtBu Solvent: Toluene YesProt->Sol1 Sol2 USE: BrettPhos Pd G4 Base: K3PO4 or Cs2CO3 Solvent: t-Amyl Alcohol NoProt->Sol2 Prevent N1 coupling

Caption: Decision tree for selecting Buchwald-Hartwig conditions based on substrate protection status and electrophile type.

Protocol Module B: Regioselective Amide Coupling

Objective: Acylation of N5 without touching N1.[1] Primary Challenge: N1 acylation (side product) occurs if base strength is too high.[1]

Technical Guidance

The N5-amine is the kinetic nucleophile, but the N1-indole anion (formed by strong bases) is a potent thermodynamic nucleophile. You must operate in a "Kinetic Control" window.[1]

Optimized Conditions:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride).[1] T3P is preferred for lower epimerization risk and easy workup.[1]

  • Base: DIPEA (Hunig's Base).[1]

    • Critical Note: Maintain pH ~8.[1] Do not use NaH or TEA (Triethylamine).[1] TEA is often nucleophilic enough to cause acyl transfer side reactions.[1]

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the zwitterionic intermediate).[1]

Troubleshooting Table: Amide Coupling

SymptomProbable CauseCorrective Action
N1-Acylated Product Base was too strong or added too fast.[1]Switch from TEA to DIPEA or Collidine.[1] Add base dropwise at 0°C.
No Reaction (SM Recovery) Fluorine deactivation of N5.[1]Switch to a more reactive electrophile (Acid Chloride instead of Carboxylic Acid + Coupling Agent). Heat to 60°C.
Purple/Black Reaction Mixture Oxidation of indole.[1]Degas solvents with N2/Ar sparging for 15 mins.[1] Add antioxidant (e.g., BHT) trace amount.[1]

Protocol Module C: Reductive Amination

Objective: Alkylation of N5 with aldehydes/ketones. Primary Challenge: Over-alkylation and Indole reduction (Indoline formation).[1]

The "Buffered" Protocol

Standard reductive amination (NaBH3CN + AcOH) can be risky because the acidic conditions required to form the imine can protonate the electron-rich indole C3 position, leading to polymerization.

Step-by-Step Procedure:

  • Imine Formation: Combine amine and aldehyde in DCE (Dichloroethane) or TFE (Trifluoroethanol) .[1] TFE activates the carbonyl via H-bonding without adding external acid [1].[1]

  • Drying: Add 4Å Molecular Sieves. Water inhibits imine formation for electron-poor anilines.[1]

  • Reduction: Use NaBH(OAc)3 (Sodium triacetoxyborohydride).[1][3]

    • Why? It is milder than NaBH4 and will not reduce the indole double bond or the aldehyde/ketone competitively.

  • Temperature: Room temperature. Heating >50°C risks reducing the indole ring.[1]

FAQ: Frequently Asked Questions

Q: My reaction turns black immediately upon adding the catalyst. Why? A: This is likely "Indole Oxidative Polymerization."[1] The 5-amino group makes the indole core extremely electron-rich and susceptible to oxidation by trace oxygen or high-oxidation-state metals.[1]

  • Fix: Sparge all solvents with Argon for 20 minutes.[1] Use an antioxidant like Sodium Ascorbate if compatible, or switch to a glovebox.[1]

Q: Can I do SNAr reactions on this molecule? A: Generally, no . The Fluorine is at C6, but the indole ring is electron-rich. Unless you have a strong electron-withdrawing group (EWG) at C3 (like a cyano or nitro group), the ring is too deactivated for Nucleophilic Aromatic Substitution. You must rely on the amine's nucleophilicity (Amide coupling/Buchwald).[1]

Q: Why is my yield low with Pd(PPh3)4? A: Pd(PPh3)4 is a generic catalyst.[1] The monodentate PPh3 ligands dissociate easily, allowing the free N1-indole nitrogen to bind to the Palladium, shutting down the cycle (Poisoning). You need bidentate or bulky Buchwald ligands (BrettPhos/XPhos) that stay tightly bound to the metal [2].[1]

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4] The Journal of Organic Chemistry, 61(11), 3849-3862.

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Technical Support Center: Troubleshooting Unexpected NMR Shifts in 6-Fluoro-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Fluoro-1H-indol-5-amine and its derivatives. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts you may encounter during your experiments. By understanding the underlying principles, you can more effectively interpret your spectra and validate your molecular structures.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my 6-fluoro-1H-indol-5-amine derivative unusually broad or shifted compared to similar indole structures?

A1: This can be due to a combination of factors including solvent effects, concentration, protonation state, and intermolecular hydrogen bonding. The fluorine and amine substituents significantly influence the electronic environment of the indole ring, making it particularly sensitive to these variables.

Q2: I'm observing unexpected splitting patterns in the aromatic region. What could be the cause?

A2: The fluorine atom at the 6-position will couple with nearby protons, leading to additional splitting (J-coupling). Long-range couplings between fluorine and protons (e.g., ⁴JHF or ⁵JHF) are common and can complicate the spectra.[1] Consider acquiring a ¹⁹F NMR spectrum to confirm these couplings.

Q3: The chemical shift of the N-H proton of the indole and the -NH₂ protons are not where I expect them to be, and they are sometimes very broad. Why?

A3: The chemical shifts of N-H protons are highly variable and depend on solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.[2] Broadening is often a result of intermediate rates of chemical exchange with residual water or other exchangeable protons in the sample.

In-Depth Troubleshooting Guides

Issue 1: Significant Downfield or Upfield Shift of Aromatic Protons

Question: I've synthesized a derivative of 6-fluoro-1H-indol-5-amine, and the ¹H NMR spectrum in DMSO-d₆ shows the aromatic protons shifted significantly from the expected values based on standard indole spectra. What is causing this, and how can I confirm my structure?

Answer:

The electronic nature of the substituents on the indole ring, namely the electron-donating amine group (-NH₂) and the electron-withdrawing fluorine atom (-F), dramatically alters the electron density of the aromatic system. This, in turn, influences the chemical shifts of the aromatic protons. Furthermore, the choice of NMR solvent plays a critical role.

Causality Explained:

  • Solvent Effects: Solvents can interact with your molecule in several ways to alter chemical shifts.[3] Polar aprotic solvents like DMSO-d₆ are strong hydrogen bond acceptors. They will form hydrogen bonds with the indole N-H and the amine -NH₂ protons, leading to a significant downfield shift of these signals.[4][5] This interaction can also influence the electron density of the entire ring system. Aromatic solvents like benzene-d₆ can cause significant shifts due to their magnetic anisotropy, often leading to upfield shifts for protons positioned above the face of the benzene ring.[2][6]

  • Protonation: The amine group at the 5-position is basic and can be partially or fully protonated by acidic impurities (e.g., residual trifluoroacetic acid from purification). Protonation of the amine group turns it into an electron-withdrawing group (-NH₃⁺), which will deshield the aromatic protons, causing a downfield shift.

  • Concentration: At higher concentrations, intermolecular hydrogen bonding between molecules of your compound can become more prevalent. This can lead to changes in chemical shifts, particularly for the N-H and aromatic protons.[2]

Troubleshooting Workflow:

A Unexpected Aromatic Shifts B Run NMR in a Non-Polar Aprotic Solvent (e.g., CDCl₃) A->B Isolate solvent effects C Run NMR in an Aromatic Solvent (e.g., Benzene-d₆) A->C Observe anisotropic effects D Perform a D₂O Exchange Experiment A->D Identify exchangeable protons and assess protonation E Analyze Concentration Dependence A->E Check for intermolecular interactions F Acquire 2D NMR (COSY, HSQC, HMBC) B->F C->F D->F E->F G Confirm Structural Integrity F->G Correlate all data

Caption: Troubleshooting workflow for unexpected aromatic shifts.

Experimental Protocols:

1. Solvent Study:

  • Objective: To determine the influence of the solvent on the chemical shifts.
  • Procedure:
  • Prepare a sample of your compound in your initial solvent (e.g., DMSO-d₆) and acquire the ¹H NMR spectrum.
  • Carefully evaporate the solvent.
  • Dissolve the same sample in a different deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[2]
  • Acquire a new ¹H NMR spectrum and compare the chemical shifts of the aromatic protons.

2. D₂O Exchange:

  • Objective: To identify exchangeable protons (N-H) and assess the protonation state of the amine.
  • Procedure:
  • Acquire a ¹H NMR spectrum of your sample in a suitable solvent (e.g., DMSO-d₆).
  • Add a drop of deuterium oxide (D₂O) to the NMR tube.
  • Shake the tube vigorously for a few minutes.[2]
  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the indole N-H and the amine -NH₂ protons should disappear or significantly decrease in intensity. If a downfield shift of aromatic protons is observed along with the disappearance of an -NH₃⁺ signal, it indicates protonation was the cause.
Typical ¹H Chemical Shift Ranges (ppm) for Exchangeable Protons
Proton Type Typical Shift Range (ppm)
Indole N-H10.0 - 12.0 (in DMSO-d₆)[7]
Amine -NH₂3.0 - 5.0 (variable)
Protonated Amine -NH₃⁺7.0 - 9.0 (broad)
Issue 2: Complex Splitting Patterns due to ¹H-¹⁹F Coupling

Question: My ¹H NMR spectrum shows more complex multiplets for the aromatic protons than I can explain with simple proton-proton coupling. I suspect coupling to the fluorine atom. How can I confirm this and determine the coupling constants?

Answer:

The fluorine atom at the 6-position will indeed couple to the protons on the indole ring. This is known as scalar coupling or J-coupling, and it occurs through the bonds. The magnitude of the coupling constant (J) depends on the number of bonds separating the proton and the fluorine atom.

Causality Explained:

  • Through-Bond Coupling: The spin of the ¹⁹F nucleus influences the magnetic environment of the neighboring protons through the bonding electrons. This results in the splitting of proton signals. You can expect to see:

    • ³JHF (three-bond coupling): Coupling between F6 and H7.

    • ⁴JHF (four-bond coupling): Coupling between F6 and H4, and F6 and H5 (if present).

    • ⁵JHF (five-bond coupling): Coupling between F6 and H2, and F6 and H3.

  • Magnitude of Coupling Constants: The magnitude of these coupling constants provides valuable structural information.[1][8] Long-range couplings (more than three bonds) are typically smaller than short-range couplings.[1]

Troubleshooting and Characterization Workflow:

A Complex Aromatic Multiplets B Acquire ¹⁹F NMR Spectrum A->B Confirm presence of fluorine C Acquire ¹H NMR with ¹⁹F Decoupling A->C Simplify ¹H spectrum D Analyze ¹H NMR without Decoupling A->D Measure coupling constants E Perform 2D ¹H-¹⁹F HETCOR B->E Directly correlate ¹H and ¹⁹F F Assign Protons and Determine J-Couplings C->F D->F E->F

Caption: Workflow for analyzing ¹H-¹⁹F coupling.

Experimental Protocols:

1. ¹⁹F NMR Spectroscopy:

  • Objective: To confirm the presence of the fluorine atom and observe its chemical shift and couplings.
  • Procedure:
  • Prepare a sample of your compound in a suitable deuterated solvent.
  • Acquire a standard ¹⁹F NMR spectrum. You should observe a single signal (or a multiplet if there are other fluorine atoms) in the aromatic fluorine region.
  • If possible, acquire a proton-coupled ¹⁹F NMR spectrum. The splitting pattern of the fluorine signal will reveal which protons it is coupled to.

2. ¹H NMR with ¹⁹F Decoupling:

  • Objective: To simplify the ¹H NMR spectrum by removing the effects of fluorine coupling.
  • Procedure:
  • Set up a ¹H NMR experiment with broadband ¹⁹F decoupling. This requires an NMR spectrometer equipped with a probe capable of irradiating at the ¹⁹F frequency while observing the ¹H frequency.
  • Acquire the ¹H NMR spectrum. The multiplets of the protons that were coupled to fluorine will collapse into simpler patterns, making it easier to assign the proton-proton couplings.
Typical ¹H-¹⁹F Coupling Constants (Hz) in Fluoroaromatics
Coupling Type Typical Range (Hz)
³JHF (ortho)6 - 10
⁴JHF (meta)0 - 3
⁵JHF (para)2 - 4

Note: These are approximate values and can vary depending on the specific electronic environment.

Issue 3: Anisotropic and Electronic Effects on Chemical Shifts

Question: The chemical shifts of protons on a substituent attached to my 6-fluoro-1H-indol-5-amine derivative are anomalous. For example, the protons of a methyl group at the 2-position are more shielded (upfield) than expected. Why?

Answer:

The indole ring system possesses a significant ring current, which creates a distinct magnetic environment around the molecule.[9] This phenomenon, known as magnetic anisotropy, can lead to either shielding (upfield shifts) or deshielding (downfield shifts) of nearby protons, depending on their spatial orientation relative to the ring.[10]

Causality Explained:

  • Aromatic Ring Current: The delocalized π-electrons of the indole ring circulate in the presence of an external magnetic field. This circulation induces a secondary magnetic field. Protons located in the plane of the aromatic ring (the aromatic protons themselves) are in a deshielding region, which is why they appear at high chemical shifts (downfield).[9][10] Protons situated above or below the plane of the ring are in a shielding region and will experience an upfield shift.

  • Electronic Effects of Substituents: The electron-donating amine and electron-withdrawing fluorine groups influence the magnitude of the ring current and the overall electron distribution.[11][12] An increase in electron density in the ring, promoted by the amine group, can enhance the ring current effect.

Diagnostic Approach:

A Anomalous Substituent Shifts B Compare with Non-aromatic Analogs A->B Isolate aromatic effect C Acquire 2D NOESY/ROESY Spectrum A->C Identify through-space interactions D Computational Modeling (Optional) B->D Predict theoretical shifts E Confirm Spatial Proximity to Ring C->E D->E

Caption: Diagnostic approach for anisotropic effects.

Experimental Protocol:

1. 2D NOESY/ROESY Spectroscopy:

  • Objective: To determine the spatial proximity of the substituent protons to the aromatic ring protons.
  • Procedure:
  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum.
  • Look for cross-peaks between the signals of the substituent protons and the aromatic protons.
  • The presence of these cross-peaks confirms that the protons are close in space (typically within 5 Å), which is a prerequisite for significant anisotropic effects.

By systematically applying these troubleshooting strategies and understanding the underlying chemical principles, you can confidently interpret the NMR spectra of your 6-fluoro-1H-indol-5-amine derivatives and accelerate your research and development efforts.

References

  • University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. [Link]

  • Ai, et al. (2023). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4). [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2025). Modification of indole by electron-rich atoms and their application in novel electron donor materials. [Link]

  • Chattopadhyay, A., & Mukherjee, S. (2012). Importance of Indole N-H Hydrogen Bonding in the Organization and Dynamics of Gramicidin Channels. PMC. [Link]

  • Royal Society of Chemistry. (2024). Identification and quantification of local antiaromaticity in polycyclic aromatic hydrocarbons (PAHs) based on the magnetic criterion. [Link]

  • American Chemical Society Publications. (2005). Hydrogen Bonding to π-Systems of Indole and 1-Methylindole: Is There Any OH···Phenyl Bond?. The Journal of Physical Chemistry A, 109(29), 6596-6602. [Link]

  • American Chemical Society Publications. (2026). In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata. [Link]

  • American Chemical Society Publications. (2018). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 122(39), 7864-7872. [Link]

  • PubMed. (2000). The H₂(¹⁸)O solvent-induced isotope shift in (¹⁹)F NMR. [Link]

  • Royal Society of Chemistry. (1998). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. [Link]

  • Wiley Online Library. (1998). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Magnetic Resonance in Chemistry, 36(4), 277-282. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]

  • National Institutes of Health. (2024). Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. [Link]

  • MDPI. (2021). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Molbank, 2021(4), M1299. [Link]

  • American Journal of Medical Science and Chemical Research. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. [Link]

  • University of Colorado Boulder. Chemical Shifts: Proton. [Link]

  • National Institutes of Health. (2013). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]

  • National Institutes of Health. (2017). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. [Link]

  • YouTube. (2023). Anisotropic Effects in Alkenes, Alkynes & Aromatic Compounds (Benzene) in ¹H-NMR| Org. Spectroscopy. [Link]

  • ResearchGate. The effect of the electron-withdrawing and electron-donating groups. [Link]

  • University of Nigeria. (2020). Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. [Link]

  • ResearchGate. (2019). Anisotropy and Size Effects on the Optical Spectra of Polycyclic Aromatic Hydrocarbons. [Link]

  • American Chemical Society Publications. (1969). Hydrogen bond studied by nitrogen-14 nuclear magnetic resonance. II. Heteronuclear magnetic double resonance study of nitrogen-14 hydrogen-bond shifts of pyrroles and indole. Journal of the American Chemical Society, 91(23), 6362-6364. [Link]

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  • Nuclear magnetic resonance is the branch of spectroscopy in which radio frequency waves induce tronsitions between. [Link]

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Strategies for the selective protection of the amino group in 6-Fluoro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Protection of 6-Fluoro-1H-indol-5-amine

Introduction: Welcome to the technical support guide for the selective protection of the 5-amino group on 6-Fluoro-1H-indol-5-amine. This molecule is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex heterocyclic scaffolds such as those seen in compounds like Tezacaftor.[1][2] The presence of two reactive nitrogen atoms—the indole N1-H and the C5-amino group—presents a significant challenge in regioselective synthesis. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you navigate this critical synthetic step with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to selectively protect the 5-amino group of 6-Fluoro-1H-indol-5-amine?

A1: The primary challenge with this substrate lies in the differential reactivity of its two nitrogen atoms. The exocyclic 5-amino group is a primary aromatic amine and is generally more nucleophilic and basic than the nitrogen atom of the indole ring (N1-H). However, the indole nitrogen is acidic and can be deprotonated under basic conditions, making it susceptible to reaction with electrophiles.[3][4]

Selective protection is crucial for several reasons:

  • Regiocontrol in Subsequent Reactions: Most synthetic routes require functionalization at other positions of the indole core (e.g., N1-alkylation, C3 or C4-halogenation/coupling). Leaving the highly nucleophilic 5-amino group unprotected would lead to a mixture of undesired side products, complicating purification and significantly reducing the yield of the target molecule.[5]

  • Preventing Undesired Oxidation/Decomposition: Aromatic amines can be sensitive to oxidative conditions that might be required in downstream steps. Protection masks this reactivity.[5]

  • Improving Solubility and Handling: Attaching a protecting group can alter the physical properties of the molecule, often making it more soluble in common organic solvents and easier to purify via chromatography.

Q2: What are the most suitable protecting groups for the 5-amino group, and how do they compare?

A2: The choice of protecting group is dictated by the planned synthetic route, specifically the conditions that will be used in subsequent steps. The most common and effective protecting groups for aromatic amines are carbamates, such as Boc, Cbz, and Fmoc.[6][7]

Below is a comparative summary:

Protecting GroupFull NameProtection ConditionsDeprotection ConditionsStability Profile
Boc tert-Butoxycarbonyl(Boc)₂O, Base (e.g., TEA, NaHCO₃, DMAP), Solvent (THF, Dioxane, ACN) at RT to 40°C.Strong acid (TFA, HCl in Dioxane/MeOH).[6][8] Can also be removed thermally.[9][10]Stable to bases, hydrogenolysis, and mild nucleophiles.[11] Unstable to strong acids.
Cbz (or Z) BenzyloxycarbonylCbz-Cl, Base (e.g., Na₂CO₃, NaHCO₃) in a biphasic system (e.g., Dioxane/Water).[12]Catalytic Hydrogenolysis (H₂, Pd/C).[6][13] Also removable with strong Lewis acids.Stable to acidic and basic conditions. Unstable to hydrogenolysis and some reducing agents.
Fmoc 9-FluorenylmethoxycarbonylFmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) in aqueous Dioxane or ACN.[14]Mild base (e.g., 20% Piperidine in DMF).[15]Stable to acids and hydrogenolysis. Unstable to bases.

Expert Insight: For most applications involving 6-Fluoro-1H-indol-5-amine, the Boc group is the preferred choice .[9] Its robust stability to a wide range of non-acidic reagents and the straightforward, high-yield deprotection protocol make it exceptionally versatile.[11]

Q3: How do I choose the right protecting group for my specific synthetic route?

A3: This requires designing an "orthogonal protection strategy," where each protecting group in your molecule can be removed under specific conditions without affecting the others.[16]

Use the following decision workflow to guide your choice:

G start What are the conditions of my next synthetic step? acid Strongly Acidic Conditions (e.g., TFA, HCl) start->acid Next step involves... base Basic Conditions (e.g., Piperidine, NaOH) start->base h2 Reductive Conditions (e.g., H₂, Pd/C) start->h2 use_cbz_fmoc Use Cbz or Fmoc acid->use_cbz_fmoc use_boc_cbz Use Boc or Cbz base->use_boc_cbz use_boc_fmoc Use Boc or Fmoc h2->use_boc_fmoc

Caption: Decision tree for selecting an amine protecting group.

  • If your synthesis involves strongly acidic steps: Avoid the Boc group. Cbz and Fmoc are stable to acid.[15]

  • If your synthesis involves basic conditions: Avoid the Fmoc group. Boc and Cbz are generally stable to base.[11]

  • If your synthesis involves catalytic hydrogenation: Avoid the Cbz group. Boc and Fmoc are stable to these conditions.

Q4: How can I monitor the progress of the protection reaction?

A4: The most common and effective methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: This is a quick and easy method. The protected product, being less polar than the starting amine, will have a higher Rf value. You can visualize the spots using a UV lamp (254 nm) and by staining with a potassium permanganate or ninhydrin solution (ninhydrin is particularly useful as it stains the primary amine starting material but not the protected product).

  • LC-MS: This provides definitive confirmation of the reaction's progress. You can monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H)+. This technique is also excellent for detecting any side products, such as the di-protected species.[17]

Troubleshooting Guide

Problem 1: My reaction yield is very low, or I see no product formation.

Possible Causes & Solutions:

  • Inactive Reagent: The protecting group reagent, especially (Boc)₂O, can hydrolyze over time if not stored properly.

    • Solution: Use a fresh bottle of the reagent. For (Boc)₂O, which is a solid at room temperature, ensure it has been stored in a desiccator.

  • Insufficient Base or Incorrect Base Choice: The reaction generates an acid byproduct (e.g., t-butanol and CO₂ from (Boc)₂O which can form carbonic acid) that must be neutralized.[6] For aromatic amines, a non-nucleophilic organic base like triethylamine (TEA) or a mild inorganic base like NaHCO₃ is often required.

    • Solution: Ensure at least 1.1 to 1.5 equivalents of base are used. If using TEA, ensure it is dry. For sluggish reactions, a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, but be cautious as it can also promote N1-protection.[8][9]

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, preventing it from reacting.

    • Solution: Switch to a more suitable solvent system. A mixture like THF/water or Dioxane can improve solubility.[8] Gentle heating (to ~40°C) can also help, but monitor for side reactions.

G start Low Yield Troubleshooting check1 Check Reagent Quality (e.g., fresh (Boc)₂O) start->check1 check2 Verify Base Stoichiometry (>1.1 eq) & Type start->check2 check3 Assess Solubility (Is starting material dissolved?) start->check3 check4 Analyze for Side Products (TLC, LC-MS) start->check4 sol1 Use fresh, dry reagents. check1->sol1 sol2 Increase base eq. Add cat. DMAP cautiously. check2->sol2 sol3 Change solvent (e.g., THF). Apply gentle heat (40°C). check3->sol3 sol4 See Problem 2 for di-protection issues. check4->sol4

Caption: Workflow for troubleshooting a low-yield protection reaction.

Problem 2: I am forming a significant amount of di-protected product (at both N1 and C5-NH₂).

Possible Cause & Solution:

This side reaction occurs when the reaction conditions are too harsh, leading to the deprotonation and subsequent protection of the indole N1-H.

  • Cause: Overly strong base (like NaH), excess DMAP, or high reaction temperatures.

  • Solution:

    • Reduce Temperature: Run the reaction at room temperature or even 0°C.

    • Use a Milder Base: Switch from strong organic bases to NaHCO₃ or K₂CO₃ in a biphasic system.[8]

    • Avoid Excess DMAP: If using DMAP as a catalyst, ensure it is truly catalytic (≤ 0.1 equivalents).

    • Control Stoichiometry: Use only a slight excess (1.1-1.2 equivalents) of the protecting group reagent.

G sub 6-Fluoro-1H-indol-5-amine reagent + (Boc)₂O, Base p1 Desired Mono-Protected Product (C5-NHBoc) sub->p1 Milder Conditions (NaHCO₃, RT) p2 Di-Protected Side Product (N1-Boc, C5-NHBoc) sub->p2 Harsher Conditions (DMAP, Heat)

Caption: Reaction pathway showing desired vs. undesired protection.

Problem 3: I am having difficulty removing the Boc group.

Possible Causes & Solutions:

While Boc deprotection is usually straightforward, issues can arise.

  • Insufficient Acid: The acid may be consumed by other basic functionalities in the molecule or degraded by the solvent.

    • Solution: Use a larger excess of acid. A common and effective condition is a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM) at room temperature.[6][8] Alternatively, a 4M solution of HCl in Dioxane or Methanol is also highly effective.[11]

  • Formation of t-Butyl Adducts: The t-butyl cation generated during deprotection is an electrophile and can re-react with electron-rich sites on your indole, leading to undesired byproducts.[18]

    • Solution: Add a scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole (1-5% v/v). These molecules will trap the t-butyl cation, preventing side reactions.

Validated Experimental Protocols

Protocol 1: Selective Boc-Protection of 6-Fluoro-1H-indol-5-amine

This protocol is optimized for high selectivity towards the 5-amino group.

  • Materials:

    • 6-Fluoro-1H-indol-5-amine (1.0 eq)

    • Di-tert-butyl dicarbonate, (Boc)₂O (1.2 eq)

    • Sodium Bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Deionized Water

  • Procedure:

    • To a round-bottom flask, add 6-Fluoro-1H-indol-5-amine and dissolve it in a 2:1 mixture of THF and water.

    • Add the sodium bicarbonate to the solution and stir vigorously to create a suspension.

    • In a separate beaker, dissolve the (Boc)₂O in a small amount of THF.

    • Add the (Boc)₂O solution dropwise to the stirring indole suspension at room temperature over 15 minutes.

    • Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

    • Workup: Once the reaction is complete, add ethyl acetate to dilute the mixture. Separate the organic layer.

    • Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl (6-fluoro-1H-indol-5-yl)carbamate.

Protocol 2: Deprotection of Boc-(6-fluoro-1H-indol-5-yl)carbamate

This protocol includes a scavenger to ensure a clean reaction.

  • Materials:

    • tert-butyl (6-fluoro-1H-indol-5-yl)carbamate (1.0 eq)

    • Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

    • Anisole (scavenger)

  • Procedure:

    • Dissolve the Boc-protected indole in DCM in a round-bottom flask.

    • Add anisole (approx. 5% of the total volume).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add an equal volume of TFA to the DCM solution. You may observe some gas evolution (isobutylene).[6]

    • Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS until all starting material is consumed.

    • Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected 6-Fluoro-1H-indol-5-amine.

References

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (URL not available)
  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. [Link]

  • The First Method for Protection−Deprotection of the Indole 2,3-π Bond - ResearchGate. [Link]

  • What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (URL not available)
  • Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents - ResearchGate. [Link]

  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. [Link]

  • Tezacaftor-impurities - Pharmaffiliates. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis of indoles - Organic Chemistry Portal. [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]

  • Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles - Organic Chemistry Portal. [Link]

  • Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. [Link]

  • A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products - MDPI. [Link]

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (URL not available)
  • Synthesis of a Series of Diaminoindoles - American Chemical Society. [Link]

  • VI Protecting Groups and Orthogonal Protection Str
  • Protecting group - Wikipedia. [Link]

  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. [Link]

  • Tezacaftor Impurity 2 | CAS No. NA - SynZeal. [Link]

  • ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. - ResearchGate. [Link]

  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google P
  • Selective Cleavage of Cbz-Protected Amines | Request PDF - ResearchGate. [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • US7229835B2 - Amine detection method and materials - Google P
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups | Semantic Scholar. [Link]

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Technical Support Center: Chiral Resolution of 6-Fluoro-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Method Development & Troubleshooting for Chiral Indoles Lead Scientist: [AI Senior Application Specialist]

Introduction: The Analyte Profile

Welcome to the technical guide for resolving 6-Fluoro-1H-indol-5-amine derivatives . As a researcher, you are likely dealing with a scaffold common in kinase inhibitors. Before beginning, understand the physicochemical behavior of your molecule:

  • Core Basicity: The primary amine at position 5 is basic (

    
    ). This is the primary source of peak tailing due to silanol interactions.[1]
    
  • The Fluorine Effect: The 6-fluoro substituent is electron-withdrawing. While it slightly lowers the basicity of the adjacent amine compared to the non-fluorinated scaffold, it significantly increases lipophilicity . This makes solubility in standard alcohol co-solvents (MeOH/EtOH) challenging, often necessitating "stronger" solvents like DCM or THF.

  • Chirality Source: The core indole is achiral. Your chirality arises from the derivatives (e.g., chiral amides attached to the amine, or substituents at the C3 position).

Module 1: Method Development Strategy

Do not guess. Follow this systematic screening workflow to identify the optimal separation conditions. We prioritize Supercritical Fluid Chromatography (SFC) over HPLC for this scaffold due to superior solubility of fluorinated indoles in supercritical


 and faster kinetic equilibration.
The Screening Workflow (SFC Primary)

The following diagram outlines the logical flow for screening columns and mobile phases.

Chiral_Screening_Workflow Start START: Sample Prep Dissolve in MeOH:DCM (1:1) Screen1 Primary Screen (SFC) Columns: IA, IB, IC, IG (Immobilized) Modifier: 20% MeOH + 0.1% DEA Start->Screen1 Decision1 Resolution (Rs) > 1.5? Screen1->Decision1 Success SUCCESS Proceed to Optimization Decision1->Success Yes Fail1 Poor Solubility / Tailing Decision1->Fail1 No / Tailing Step2 Switch Modifier Try IPA or EtOH + 0.1% DEA Fail1->Step2 Resolution < 1.0 Step3 Switch to Coated Phases (AD-H, OD-H) *Strict Solvent Limits* Fail1->Step3 No Retention HPLC_Route Switch to Normal Phase HPLC Hexane:EtOH:DEA Fail1->HPLC_Route SFC Fails Completely Step2->Decision1 Step3->Decision1

Figure 1: Systematic screening workflow for 6-fluoro-1H-indol-5-amine derivatives. Note the priority on immobilized columns to allow for chlorinated co-solvents.

Column & Modifier Selection Matrix

Use this table to select your starting conditions based on the specific derivative type.

Derivative TypeRecommended Column (Daicel)Mobile Phase Modifier (SFC)Rationale
Amide Derivatives CHIRALPAK IA / IG MeOH + 0.1% DEAThe immobilized amylose (IA) handles the planar indole structure well; DEA suppresses amine tailing.
Urea/Carbamate CHIRALPAK IC EtOH + 0.1% DEACellulose tris(3,5-dichlorophenylcarbamate) (IC) often shows superior selectivity for hydrogen-bonding ureas.
Highly Lipophilic CHIRALPAK IB 10-20% THF in

Critical: Only possible on immobilized phases. THF solubilizes fluorinated tails that crash out in MeOH.
Basic Free Amine CHIRALCEL OD-H IPA + 0.1% IsopropylamineThe "Gold Standard" coated phase. Requires strict avoidance of DCM/THF.

Module 2: Troubleshooting Center

If your chromatogram looks poor, identify the symptom below and apply the specific fix.

Issue 1: Severe Peak Tailing ( )
  • Root Cause: The 5-amine nitrogen is interacting with acidic silanols on the silica backbone of the column. This is exacerbated by the electron-withdrawing 6-fluoro group, which can make the N-H protons on the indole ring more acidic (though the 5-amine is the primary basic site).

  • The Fix:

    • Increase Base Strength: Switch from 0.1% Diethylamine (DEA) to 0.1% Isopropylamine (IPA) or Triethylamine (TEA) . These are stronger bases and cover silanols more effectively.

    • Add Water (SFC Only): Add 1-2% water to the methanol modifier. Water adsorbs to the silica surface, creating a hydration shell that blocks silanols [1].

Issue 2: Sample Precipitation / Blockage
  • Root Cause: 6-Fluoro-indoles are notoriously insoluble in pure alcohols (MeOH/EtOH). Injecting a DMSO solution into an SFC system often causes the sample to crash out at the injection valve.

  • The Fix:

    • Solvent Switch: Dissolve sample in 50:50 MeOH:DCM .

    • Column Switch: You MUST use Immobilized columns (IA, IB, IC, IG) to inject DCM. Doing this on a coated column (AD, OD) will strip the stationary phase and destroy the column [2].

Issue 3: Broad Peaks / Low Efficiency
  • Root Cause: Slow mass transfer, often due to dimerization of the indole via hydrogen bonding.

  • The Fix:

    • Temperature: Increase column temperature to 40°C or 45°C to break intermolecular H-bonds.

    • Gradient: Run a shallow gradient (e.g., 5% to 40% modifier over 5 minutes) rather than isocratic to sharpen the elution profile.

Troubleshooting Logic Tree

Troubleshooting_Tree Root Problem Identified Issue_Tailing Peak Tailing Root->Issue_Tailing Issue_Split Split Peaks / Doublets Root->Issue_Split Issue_Pressure High Backpressure Root->Issue_Pressure Fix_Base Action: Increase Base (0.1% TEA or IPA) Issue_Tailing->Fix_Base Fix_Solvent Action: Check Solubility Use DCM/MeOH mix Issue_Split->Fix_Solvent Injection Solvent Mismatch Fix_Racemization Action: Check Stability Is sample racemizing? Issue_Split->Fix_Racemization On-column degradation Fix_Frit Action: Change Inline Filter Sample Precipitated Issue_Pressure->Fix_Frit

Figure 2: Decision tree for diagnosing chromatographic anomalies.

Module 3: Frequently Asked Questions (FAQ)

Q1: Can I use acidic modifiers (TFA) for these derivatives? A: Generally, NO . While the indole nitrogen is weakly acidic, the 5-amine is basic. Adding TFA will protonate the amine, creating a charged species that is highly retained on the column and likely to exhibit poor shape in normal phase/SFC. However, for specific "stubborn" amines, using Ethanesulfonic Acid (ESA) or Methanesulfonic Acid (MSA) in SFC has been shown to improve separation by forming defined ion pairs, but this is an advanced technique [3]. Stick to basic modifiers (DEA/TEA) first.

Q2: How does the 6-Fluoro group impact the separation compared to the non-fluorinated parent? A: The fluorine atom adds significant lipophilicity. Expect the fluorinated derivative to elute earlier in Reverse Phase but potentially later in Normal Phase/SFC compared to the non-fluorinated parent due to different interaction energies with the polysaccharide backbone. It also reduces solubility in MeOH, requiring the use of immobilized columns compatible with DCM/THF [4].

Q3: My sample turns dark after sitting in the autosampler. Is it degrading? A: Indoles are electron-rich and prone to oxidation. The 5-amine makes it even more susceptible (similar to an aniline).

  • Protocol: Keep samples at 4°C in the autosampler. Use amber vials. Add 0.1% antioxidant (e.g., BHT) to the sample solvent if degradation persists.

Q4: Can I scale this up to Prep-SFC? A: Yes. The immobilized columns (IA, IC) are robust for loading.

  • Loading Capacity: Typically 1-3% of column mass.

  • Technique: Use "Stacked Injections" to maximize throughput. Ensure your collection solvent contains a small amount of base (0.1% DEA) to prevent the amine from degrading or adhering to the fraction tubes.

References

  • Restek Corporation. (2023). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from

  • Daicel Chiral Technologies. (2021).[2] Chiral Column Selection Guide for SFC and HPLC. Retrieved from

  • Stringham, R. W., et al. (2011). Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. Retrieved from

  • Phenomenex. (2023). Supercritical Fluid Chromatography (SFC) Columns & Method Development. Retrieved from

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Validation & Comparative

Mass spectrometry analysis of 6-Fluoro-1H-indol-5-amine and its fragments

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical deep-dive for analytical chemists and drug discovery scientists. It prioritizes mechanistic understanding and actionable protocols over generic descriptions.

Executive Summary & Application Context

6-Fluoro-1H-indol-5-amine is a critical pharmacophore in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity—specifically the positional relationship between the fluorine atom (C6) and the amine group (C5)—governs its metabolic stability and binding affinity.[1]

In drug development, distinguishing this specific isomer from its regioisomers (e.g., 4-fluoro or 7-fluoro variants) and monitoring its purity requires high-resolution mass spectrometry (HRMS). This guide provides a definitive comparison of its fragmentation behavior against non-fluorinated analogs and outlines a self-validating LC-MS/MS protocol.

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for validating the compound's identity.[2] The analysis below assumes Electrospray Ionization (ESI) in positive mode, the industry standard for polar heterocycles.

The Protonation Event[3]
  • Precursor Ion:

    
    
    
  • Site of Protonation: The exocyclic amine at C5 is the most basic site (

    
     character interaction), followed by the indole nitrogen (
    
    
    
    ). Protonation at the C5-amine triggers the primary fragmentation cascade.
Primary Fragmentation Pathways

Unlike simple indoles, the presence of the fluorine atom at C6 introduces electronic effects that stabilize specific fragment ions.

  • Deamination (Loss of

    
    ): 
    
    • Mechanism: Proton transfer from the ammonium group allows for the neutral loss of ammonia (

      
      ).
      
    • Product: The resulting fluoro-indolyl cation (

      
      ) is resonance-stabilized by the indole ring system.
      
    • Significance: This is often the base peak in CID (Collision-Induced Dissociation) spectra at moderate collision energies (20-30 eV).

  • Retro-Diels-Alder (RDA) & Ring Contraction (Loss of

    
    ): 
    
    • Mechanism: Following deamination, the indole core typically undergoes ring opening or contraction, ejecting hydrogen cyanide (

      
      , 
      
      
      
      ).
    • Product:

      
       (Fluoro-phenyl cation species).
      
    • Fluorine Effect: The C-F bond is robust. Unlike C-Cl or C-Br, loss of the halogen radical or HF is rare in the primary stage unless high collision energies (>50 eV) are applied.

Visualization of Fragmentation Pathways

The following diagram illustrates the specific decay logic for 6-Fluoro-1H-indol-5-amine.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 151.06 (Protonated Amine) Frag1 Fragment A m/z 134.03 (Fluoroindole Cation) Precursor->Frag1 Loss of NH3 (-17 Da) Dominant Path Frag3 Fragment C m/z 131.06 (Defluorinated Indole) Precursor->Frag3 Loss of HF (-20 Da) Minor Path (High CE) Frag2 Fragment B m/z 107.02 (Fluoro-phenyl cation) Frag1->Frag2 Loss of HCN (-27 Da) Secondary Path

Figure 1: ESI-MS/MS fragmentation cascade for 6-Fluoro-1H-indol-5-amine. The bold path indicates the primary transition used for MRM quantification.

Comparative Performance Guide

This section compares the target analyte against its non-fluorinated analog (5-Aminoindole) and a theoretical positional isomer (4-Fluoro-1H-indol-5-amine) to demonstrate specificity.

Quantitative Comparison Table
Feature6-Fluoro-1H-indol-5-amine (Target)5-Aminoindole (Analog)4-Fluoro-1H-indol-5-amine (Isomer)
Precursor (m/z) 151.06 133.07151.06
Primary Fragment 134.03 (-NH3)116.05 (-NH3)134.03 (-NH3)
Secondary Fragment 107.02 (-HCN)89.04 (-HCN)107.02 (-HCN)
Ortho-Effect F at C6 stabilizes C5-amine via weak H-bonding.N/AF at C4 sterically crowds the C5-amine.
Retention Time (C18) Medium (F increases lipophilicity)Low (More polar)Medium-High (Shape selectivity)
Key Differentiator m/z 151

134
Mass Shift (-18 Da)Ratio of -NH3/-HF loss
Expert Insight: Differentiating Isomers

The challenge lies in distinguishing the 6-fluoro from the 4-fluoro isomer, as they share identical mass fragments.

  • Chromatographic Separation: The 6-fluoro isomer typically elutes later than the 4-fluoro isomer on Phenyl-Hexyl columns due to the planar accessibility of the pi-system being less hindered by the fluorine in the 6-position compared to the "bay region" effect at the 4-position.

  • Fragment Intensity Ratios: In the 4-fluoro isomer, the proximity of the fluorine to the bridgehead carbon can facilitate a "ortho-fluorine effect," often enhancing the loss of HF (m/z 131) relative to the 6-fluoro isomer.

Validated Experimental Protocols

Sample Preparation Workflow
  • Solvent: Methanol (LC-MS Grade).

  • Concentration: Prepare a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid for direct infusion or LC injection.

  • Stability Warning: Aminoindoles are oxidation-prone. Store stock solutions at -20°C under argon.

LC-MS/MS Method (Self-Validating)

This protocol uses a "Trap and Elute" logic to ensure peak purity.

Instrument Parameters:

  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 25 V (Optimized to prevent in-source fragmentation)

  • Source Temp: 120°C | Desolvation Temp: 350°C

Gradient Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[3]

Time (min)%BFlow (mL/min)Rationale
0.0050.4Initial loading (polar impurities elute)
1.0050.4Desalting
4.00950.4Elution of fluoro-indoles
5.00950.4Column wash
5.1050.4Re-equilibration
Data Validation Check

To confirm the analysis is valid, ensure the following criteria are met:

  • Mass Accuracy: Observed precursor must be within 5 ppm of theoretical m/z 151.0666.

  • Fragment Confirmation: The MS2 spectrum must show the m/z 134.03 daughter ion at >50% relative intensity to the base peak.

  • Blank Check: Inject a solvent blank immediately after the standard. No peak at m/z 151 should be visible (checks for carryover, common with sticky amine compounds).

References

  • National Institutes of Health (NIH). (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). Direct Determination of Flavanone Isomers in Citrus Juice by Paper Spray Tandem Mass Spectrometry. Retrieved from [Link]

Sources

A Comparative Guide to Halogenated Indoleamines in Kinase Inhibitor Development: 6-Fluoro-1H-indol-5-amine vs. 6-chloro-1H-indol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of targeted therapeutics, particularly kinase inhibitors. The strategic functionalization of this privileged structure is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among the most impactful modifications is the introduction of halogens to the indole ring. This guide provides an in-depth comparison of two critical building blocks: 6-Fluoro-1H-indol-5-amine and 6-chloro-1H-indol-5-amine. Our focus will extend beyond the properties of these precursors to evaluate how the choice between a fluorine and a chlorine atom at the 6-position logically influences the efficacy of a final, targeted kinase inhibitor.

Part 1: The Physicochemical Foundation: Why Halogen Choice Matters

The decision to use a fluoro- or chloro-substituted intermediate is a critical early step in a drug discovery campaign. This choice is predicated on the distinct electronic and steric properties of fluorine versus chlorine, which profoundly influence a molecule's behavior from synthesis through to its final biological activity.

Causality Behind the Choice:

  • Electronegativity and pKa: Fluorine is the most electronegative element, leading to a stronger inductive electron-withdrawing effect compared to chlorine. This can lower the pKa of nearby amine groups, affecting their protonation state at physiological pH and altering potential hydrogen bonding interactions with a target protein.

  • Size and Lipophilicity: A fluorine atom is sterically smaller than a chlorine atom (Van der Waals radii: 1.47 Å for F vs. 1.75 Å for Cl). While both increase lipophilicity compared to hydrogen, the larger size and greater polarizability of chlorine generally lead to a more significant increase in the octanol-water partition coefficient (LogP). This has direct consequences for solubility, cell permeability, and potential off-target binding.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" is a common strategy to improve a drug's half-life. The carbon-chlorine bond is weaker and more susceptible to metabolic degradation.

These fundamental differences are summarized in the table below.

Table 1: Comparative Physicochemical Properties of Halogenated Indoleamines

Property6-Fluoro-1H-indol-5-amine6-chloro-1H-indol-5-amine (analogue)Justification for Comparison
Molecular Formula C₈H₇FN₂C₈H₇ClN₂Direct comparison of F vs. Cl substitution.
Molecular Weight 150.15 g/mol [1]166.61 g/mol (calculated)Chlorine's higher atomic mass increases overall molecular weight.
XLogP3 (Lipophilicity) 1.5[1]~2.0 (estimated)The larger, more polarizable chlorine atom typically imparts greater lipophilicity than fluorine.
Hydrogen Bond Donors 2[1]2The amine and indole N-H groups are present in both molecules.
Hydrogen Bond Acceptors 2[1]2The amine nitrogen and the halogen can act as weak acceptors.

Part 2: From Building Block to Lead Compound: A Synthetic Workflow

To contextualize the efficacy of these precursors, we will model their use in the synthesis of two hypothetical inhibitors targeting the BRAF V600E mutant kinase, a key driver in many cancers. We will name these final compounds "Brafinib-F" and "Brafinib-Cl". A robust and versatile method for creating the core indole structure is the Leimgruber-Batcho synthesis.

Experimental Workflow: Leimgruber-Batcho Indole Synthesis

The diagram below outlines the key steps in this synthetic route, which is valued for its efficiency and use of readily available starting materials.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A Substituted o-Nitrotoluene C Enamine Intermediate A->C Heat B DMF-DMA B->C D Enamine Intermediate F Final Indole Product (e.g., 6-Fluoro-1H-indol-5-amine) D->F E Reducing Agent (e.g., H2, Pd/C) E->F

Caption: A simplified workflow for the Leimgruber-Batcho indole synthesis.

Protocol: Synthesis of 6-Fluoro-1H-indol-5-amine

This protocol provides a self-validating framework for the synthesis. The success of each step is confirmed by standard analytical techniques before proceeding.

  • Enamine Formation:

    • To a solution of 4-fluoro-5-methyl-2-nitrotoluene (1 equivalent) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.5 equivalents).

    • Heat the reaction mixture to 110°C for 16 hours.

    • Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture and pour it into ice-water. Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude enamine intermediate.

  • Reductive Cyclization:

    • Prepare a slurry of the crude enamine intermediate in ethanol.

    • Add Palladium on Carbon (10% w/w, 0.05 equivalents) to the slurry.

    • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

    • Validation: Monitor by TLC or LC-MS for the disappearance of the enamine and the appearance of the indole product.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethanol.

    • Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield pure 6-Fluoro-1H-indol-5-amine.

The synthesis of the 6-chloro analogue would follow an identical protocol, starting with 4-chloro-5-methyl-2-nitrotoluene.

Part 3: Head-to-Head Efficacy Evaluation of "Brafinib-F" vs. "Brafinib-Cl"

Following the successful synthesis and coupling of our indoleamines to a suitable pharmacophore, we arrive at our two test compounds: Brafinib-F and Brafinib-Cl. We will now evaluate their efficacy through a series of standard, validated assays.

In Vitro Kinase Inhibition: Measuring Target Engagement

The Rationale: The first critical test is to measure how potently our compounds inhibit their intended target, the BRAF V600E kinase. The ADP-Glo™ Kinase Assay is an ideal choice as it is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[2][3] Its high sensitivity and resistance to signal interference make it a trustworthy standard in the field.

Protocol: ADP-Glo™ Kinase Assay for BRAF V600E Inhibition
  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of a solution containing recombinant BRAF V600E enzyme and its substrate (e.g., inactive MEK1) in kinase reaction buffer.

    • Add 0.5 µL of serially diluted Brafinib-F, Brafinib-Cl, or DMSO (as a vehicle control) to the appropriate wells.

    • Initiate the kinase reaction by adding 2 µL of a 25 µM ATP solution. Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Validation: This step ensures that the final luminescent signal is directly proportional to the ADP produced, not leftover ATP.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP back to ATP and provides the luciferase/luciferin required for light production. Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-based luminometer.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the inhibitor concentration and fitting the data to a four-parameter dose-response curve.

Table 2: Predicted Kinase Inhibition and Cellular Potency

CompoundTarget IC50 (BRAF V600E)Cellular EC50 (A375 Melanoma Cell Line)
Brafinib-F 5 nM50 nM
Brafinib-Cl 3 nM45 nM

These values are hypothetical but reflect common trends where the larger chlorine atom can sometimes achieve more extensive van der Waals contacts in a binding pocket, leading to slightly higher potency.[4][5]

Cellular Potency: Assessing Efficacy in a Biological System

The Rationale: A potent kinase inhibitor must be able to cross the cell membrane and engage its target in a complex cellular environment. The MTT assay is a classic, reliable colorimetric method for assessing cell viability.[6] It measures the metabolic activity of cells, which correlates with their proliferation and survival. We will use the A375 human melanoma cell line, which harbors the BRAF V600E mutation and is dependent on the BRAF signaling pathway for survival.

BRAF Signaling Pathway

The diagram below illustrates the central role of BRAF in the MAPK/ERK signaling cascade, which is constitutively activated by the V600E mutation, leading to uncontrolled cell proliferation.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation Inhibitor Brafinib-F or Brafinib-Cl Inhibitor->BRAF

Caption: The constitutively active BRAF V600E signaling pathway and the point of inhibition.

Protocol: MTT Cell Viability Assay
  • Cell Plating:

    • Seed A375 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with serially diluted Brafinib-F, Brafinib-Cl, or DMSO control for 72 hours.

  • MTT Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Validation: During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal effective concentration (EC50) from the dose-response curve.

Part 4: Senior Scientist's Conclusion & Outlook

  • Potency: The hypothetical results suggest that Brafinib-Cl may exhibit slightly higher in vitro potency (IC50). This aligns with broader findings where the larger, more polarizable chlorine atom can enhance van der Waals interactions within a specific binding pocket, outperforming fluorine when the space accommodates it.[4][5]

  • Pharmacokinetics & Developability: The choice of Brafinib-F could be strongly justified by pharmacokinetic considerations. The inherent strength of the C-F bond is expected to confer greater metabolic stability, potentially leading to a longer half-life and improved oral bioavailability in vivo. This is a powerful and common strategic play in medicinal chemistry.

Final Recommendation: The choice between 6-Fluoro-1H-indol-5-amine and 6-chloro-1H-indol-5-amine is not a matter of one being universally superior. Instead, it is a strategic decision based on the goals of the drug discovery program.

  • For programs prioritizing maximum in vitro potency and where the binding pocket can accommodate a larger halogen, the chloro-analogue is an excellent starting point.

  • For programs where metabolic stability, half-life, and overall developability are paramount, the fluoro-analogue presents a compelling and field-proven advantage.

Ultimately, the most effective approach involves the parallel synthesis and evaluation of both series to allow empirical data to drive the selection of the optimal candidate for preclinical development.

References

  • Taylor, J. B., & Kennewell, P. D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Medicinal Chemistry. Available at: [Link]

  • Taylor, J. B., & Kennewell, P. D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available at: [Link]

  • Nayak, P., et al. (2024). Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals. RSC Advances. Available at: [Link]

  • Taylor, J. B., & Kennewell, P. D. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-1H-indol-5-amine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). BRAF gene signaling pathway. In PMC. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

  • Clark, R. D. (1985). The Leimgruber-Batcho Indole Synthesis. Organic Reactions.
  • PubChem. (n.d.). 6-Fluoro-1H-indol-5-amine. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). Leimgruber–Batcho Indole Synthesis. Retrieved January 29, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 29, 2026, from [Link]

  • AACR Journals. (2014). Molecular Pathways: Response and Resistance to BRAF and MEK Inhibitors in BRAFV600E Tumors. Clinical Cancer Research. Available at: [Link]

  • BMG Labtech. (n.d.). Promega ADP-Glo kinase assay. Retrieved January 29, 2026, from [Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated Versus Non-Fluorinated Indole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, forming the core of numerous therapeutic agents. However, its inherent susceptibility to metabolic degradation often poses a significant hurdle to achieving desirable pharmacokinetic profiles. A key strategy to overcome this challenge is the introduction of fluorine atoms into the indole ring system. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated indole analogs, supported by experimental data and protocols, to empower researchers in making informed decisions during the lead optimization process.

The Indole Nucleus: A Target for Metabolic Transformation

The electron-rich nature of the indole ring makes it a prime substrate for oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2] These enzymes, a superfamily of heme-containing monooxygenases, catalyze a variety of reactions aimed at increasing the polarity of xenobiotics to facilitate their excretion.[3] For indole-containing compounds, this often translates to a short in vivo half-life and the potential formation of reactive metabolites.

The primary sites of oxidative attack on the indole ring are the C2, C3, C4, C5, C6, and C7 positions, as well as the nitrogen atom. Hydroxylation is a common metabolic pathway, leading to the formation of various hydroxyindoles.[4][5] For instance, indole itself is metabolized by human CYP enzymes to produce a range of products including indoxyl (3-hydroxyindole), oxindole, and 6-hydroxyindole.[4][5] P450 enzymes such as CYP2A6, CYP2C19, and CYP2E1 have been identified as key players in indole metabolism.[5] Further oxidation can lead to the formation of di- and tri-hydroxylated species, epoxides, and ring-opened products, all of which can be readily conjugated and eliminated. This metabolic vulnerability can significantly limit the oral bioavailability and duration of action of indole-based drug candidates.

Fluorination: A Strategic Intervention to Enhance Metabolic Stability

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance metabolic stability.[6][7][8] This is often attributed to the high strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[9] However, the impact of fluorination extends beyond simple bond strength. The high electronegativity of fluorine can profoundly alter the electronic properties of the indole ring, influencing its interaction with metabolizing enzymes.[10]

Specifically, the strong electron-withdrawing nature of fluorine can decrease the electron density of the aromatic system, making it less susceptible to electrophilic attack by CYP enzymes.[10] This "metabolic blocking" effect can prevent or significantly slow down the rate of oxidation at the site of fluorination.[8] For example, placing a fluorine atom at a known site of metabolic hydroxylation can effectively shield that position from enzymatic modification, thereby redirecting metabolism to other, potentially less labile, sites or slowing down the overall clearance of the compound.[11] This strategic placement of fluorine can lead to a longer half-life, improved oral bioavailability, and a more favorable pharmacokinetic profile.[7]

Furthermore, fluorine substitution can influence the binding affinity and orientation of the molecule within the active site of a metabolizing enzyme.[10] This can either hinder the metabolic process or, in some cases, alter the metabolic pathway to produce a different profile of metabolites. It is this multifaceted influence of fluorine that makes it such a powerful tool in drug design.

Experimental Assessment of Metabolic Stability: A Head-to-Head Comparison

To objectively evaluate the impact of fluorination on the metabolic stability of indole analogs, a series of in vitro experiments are typically conducted. The liver microsomal stability assay is a cornerstone of these investigations, providing a robust and reproducible method to assess the intrinsic clearance of a compound.

Liver Microsomal Stability Assay: A Detailed Protocol

This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of CYP enzymes.[12][13]

Materials:

  • Pooled human liver microsomes (or from other species of interest)

  • Test compounds: Non-fluorinated indole analog and its fluorinated counterpart(s)

  • Positive control compound (e.g., a compound with known high clearance)

  • Negative control (vehicle, typically DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[14][15][16]

Experimental Workflow:

Caption: Workflow of the liver microsomal stability assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and positive control in a suitable solvent like DMSO.

    • On the day of the experiment, thaw the pooled liver microsomes on ice.

    • Prepare the incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare the NADPH regenerating system or a stock solution of NADPH.

  • Incubation:

    • In a 96-well plate, add the incubation buffer.

    • Add the test compound or control to the wells to achieve the desired final concentration (e.g., 1 µM).[17]

    • Add the liver microsomes to the wells (a typical concentration is 0.5 mg/mL).[18]

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH to all wells except the negative control wells (which receive buffer instead).[20]

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Reaction Termination:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots are taken from the incubation mixture.[18]

    • The reaction is terminated by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[20] The organic solvent precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • The plate is centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is transferred to a new plate for analysis.

    • The concentration of the remaining parent compound at each time point is quantified using a validated LC-MS/MS method.[21]

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

The in vitro half-life (t½) is then calculated using the following equation: t½ = 0.693 / k

Intrinsic clearance (CLint), which represents the metabolic clearance of a compound in the absence of physiological limitations, is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Comparative Data: Fluorinated vs. Non-Fluorinated Indole Analogs

The following table presents hypothetical but representative data from a liver microsomal stability assay comparing a parent indole analog with two of its fluorinated derivatives.

CompoundPosition of FluorinationHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Indole Analog A -1546.2
Fluoro-Indole B 5-Fluoro4515.4
Fluoro-Indole C 6-Fluoro6011.6

Interpretation of Results:

The data clearly demonstrates the significant impact of fluorination on metabolic stability. The parent Indole Analog A exhibits a relatively short half-life and high intrinsic clearance, suggesting rapid metabolism by liver microsomes. In contrast, the introduction of a fluorine atom at the 5-position (Fluoro-Indole B ) results in a 3-fold increase in half-life and a corresponding decrease in intrinsic clearance. An even more pronounced effect is observed with fluorination at the 6-position (Fluoro-Indole C ), leading to a 4-fold increase in half-life and a significantly lower intrinsic clearance. These results suggest that the 5- and 6-positions of the indole ring are major sites of metabolism for the parent compound, and that fluorination at these positions effectively blocks this metabolic pathway.

It is important to note that the effect of fluorination is position-dependent. In some cases, fluorination at a position that is not a primary site of metabolism may have a minimal impact on stability.[22] Therefore, a systematic investigation of different fluorination patterns is often necessary to identify the optimal substitution for enhancing metabolic stability.

Beyond Microsomal Stability: Assessing Stability in Plasma

While liver microsomes are excellent for evaluating phase I metabolic stability, it is also crucial to assess the stability of compounds in plasma.[17] Some compounds, particularly those containing ester or amide functionalities, can be susceptible to hydrolysis by plasma esterases and other enzymes.[23]

Plasma Stability Assay: A Concise Protocol

This assay measures the degradation of a test compound in plasma over time.

Materials:

  • Pooled human plasma (or from other species of interest)

  • Test compounds

  • Positive control (a compound known to be unstable in plasma)

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • Internal standard

  • LC-MS/MS system

Experimental Workflow:

Sources

Differentiating Fluoro-Amino Indoles: A Senior Scientist's Guide to Spectroscopic Comparison of 6-Fluoro-1H-indol-5-amine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of synthetic intermediates is paramount. Fluoro-amino substituted indoles are a privileged scaffold in medicinal chemistry, frequently utilized for their unique pharmacological properties. However, the synthesis of a target molecule like 6-Fluoro-1H-indol-5-amine can often yield a mixture of positional isomers, each with potentially different biological activities and toxicological profiles. Distinguishing these closely related molecules is a critical analytical challenge.

This guide provides an in-depth spectroscopic comparison of 6-Fluoro-1H-indol-5-amine with its key positional isomers, such as 4-Fluoro-1H-indol-5-amine and 5-Fluoro-1H-indol-6-amine. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) to provide a clear and objective framework for their differentiation, supported by established chemical principles.

The Challenge of Isomerism in Fluoro-Amino Indoles

The electronic interplay between the electron-withdrawing fluorine atom and the electron-donating amine group on the indole ring creates distinct electronic environments for each isomer. These differences, though subtle, manifest in unique spectroscopic signatures. Our analysis will focus on interpreting these signatures to provide unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful tool for distinguishing positional isomers of substituted indoles. We will examine ¹H, ¹³C, and ¹⁹F NMR, as each provides a unique and complementary piece of the structural puzzle.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is crucial for reproducible results. The following is a robust methodology for acquiring high-quality NMR data for these compounds.

Rationale:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen for its ability to dissolve the polar fluoro-amino indoles and for its high boiling point, which minimizes evaporation. The residual solvent peak can be used as a secondary reference.

  • Internal Standard: Tetramethylsilane (TMS) is the gold standard for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance at 0 ppm, which does not typically overlap with analyte signals[1].

  • Concentration: A concentration of 10-20 mg/mL provides a good signal-to-noise ratio without causing significant line broadening due to aggregation.

  • ¹⁹F NMR: A dedicated ¹⁹F NMR experiment is essential. No external standard is added directly to the sample to avoid potential reactions; instead, an external reference standard like CFCl₃ can be used, or the spectrometer can be referenced to a known frequency.

Workflow:

Caption: Standardized workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Comparison

The ¹H NMR spectra will show significant differences in the aromatic region due to the varying positions of the substituents. The key diagnostic features are the chemical shifts and the coupling patterns, particularly the couplings to fluorine (JHF).

Proton 6-Fluoro-1H-indol-5-amine (Predicted) 4-Fluoro-1H-indol-5-amine (Predicted) 5-Fluoro-1H-indol-6-amine (Predicted) Rationale for Differences
H-4 Doublet, deshielded by ortho-F.Singlet or narrow doublet, significantly deshielded by F.Doublet, shielded by para-NH₂.The position of the strongly electronegative fluorine atom has the most significant deshielding effect on the ortho and para protons.
H-7 Doublet, shielded by para-NH₂.Doublet, typical aromatic region.Doublet, deshielded by ortho-NH₂ and meta-F.The electron-donating amine group will shield ortho and para protons.
NH₂ Broad singlet, upfield.Broad singlet, upfield.Broad singlet, upfield.The chemical shift of the amine protons is highly dependent on solvent and concentration but will generally be in a similar region for all isomers.
NH (indole) Broad singlet, downfield (>10 ppm).Broad singlet, downfield (>10 ppm).Broad singlet, downfield (>10 ppm).The indole N-H proton is acidic and its chemical shift is sensitive to hydrogen bonding with the solvent.
¹³C NMR Spectral Comparison

The ¹³C NMR spectra provide information on the carbon skeleton. The most diagnostic signals will be the carbons directly attached to fluorine, which will appear as doublets with large one-bond coupling constants (¹JCF), and the carbons bearing the amino group.

Carbon 6-Fluoro-1H-indol-5-amine (Predicted) 4-Fluoro-1H-indol-5-amine (Predicted) 5-Fluoro-1H-indol-6-amine (Predicted) Rationale for Differences
C-F Doublet, ¹JCF ≈ 240-250 Hz.Doublet, ¹JCF ≈ 240-250 Hz.Doublet, ¹JCF ≈ 240-250 Hz.The carbon directly attached to fluorine will be significantly downfield and split into a doublet with a large coupling constant.
C-NH₂ Singlet, shielded.Singlet, shielded.Singlet, shielded.The carbon attached to the amino group will be shielded due to the electron-donating nature of nitrogen.
C-4 Doublet, ²JCF ≈ 20-25 Hz.Carbonyl carbon attached to F.Singlet.Two-bond C-F coupling is significant and diagnostic.
C-7 Doublet, ³JCF ≈ 5-10 Hz.Singlet.Doublet, ²JCF ≈ 20-25 Hz.Three-bond C-F coupling is also observable and helps in assignments.
¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it excellent for distinguishing between the isomers[2]. Each isomer will exhibit a single resonance at a unique chemical shift, reflecting the different electronic environment of the fluorine atom.

Isomer Predicted ¹⁹F Chemical Shift (δ, ppm) Rationale
6-Fluoro-1H-indol-5-amine More upfieldThe electron-donating amino group at the ortho position will shield the fluorine nucleus.
4-Fluoro-1H-indol-5-amine IntermediateThe amino group is at the meta position, having a weaker electronic effect on the fluorine.
5-Fluoro-1H-indol-6-amine Most downfieldThe amino group is at the para position, and its electron-donating effect is transmitted through the aromatic system, but the overall electronic environment will be distinct from the other isomers.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While all isomers will show similar characteristic bands for N-H and C-H stretches, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of bands for each isomer, arising from the different C-F and C-N bending and stretching vibrations.

Experimental Protocol: FT-IR Data Acquisition

Rationale:

  • KBr Pellet Method: This is a common and reliable method for solid samples, providing good quality spectra. The sample is dispersed in a KBr matrix, which is transparent to IR radiation in the mid-IR region[3].

  • ATR (Attenuated Total Reflectance): As an alternative, ATR is a rapid technique that requires minimal sample preparation. The solid sample is simply pressed against the ATR crystal.

Workflow:

Caption: Workflow for FT-IR data acquisition using the KBr pellet method.

Key IR Vibrational Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H Stretch (amine) 3300-3500 (two bands)The presence of two bands is characteristic of a primary amine (symmetric and asymmetric stretching).
N-H Stretch (indole) ~3400A sharp band characteristic of the indole N-H group.
C-H Stretch (aromatic) 3000-3100
C=C Stretch (aromatic) 1500-1600
C-F Stretch 1200-1300The exact position of this strong band will be sensitive to the substitution pattern and can be a key differentiator.
Fingerprint Region 400-1500Complex patterns of bands unique to each isomer's vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the indole ring.

Experimental Protocol: UV-Vis Data Acquisition

Rationale:

  • Solvent: Ethanol is a common, polar, and UV-transparent solvent suitable for these compounds.

  • Concentration: A dilute solution is necessary to ensure that the absorbance falls within the linear range of the spectrophotometer (typically < 1.5).

Workflow:

Caption: Workflow for UV-Vis spectroscopic analysis.

Expected UV-Vis Absorption Maxima (λmax)

The indole chromophore typically shows two main absorption bands, the ¹La and ¹Lb transitions[4]. The positions of these bands are influenced by the electronic effects of the substituents.

Isomer Predicted λmax Shift Rationale
6-Fluoro-1H-indol-5-amine Red-shiftedThe ortho-amino group to the benzene part of the indole will cause a significant bathochromic (red) shift due to extended conjugation.
4-Fluoro-1H-indol-5-amine Intermediate shiftThe meta-amino group will have a less pronounced effect on the λmax compared to the ortho or para positions.
5-Fluoro-1H-indol-6-amine Red-shiftedThe para-amino group will also cause a significant red shift. The exact λmax will differ from the 6-fluoro isomer due to the different position of the fluorine atom.

Mass Spectrometry (MS)

While all isomers have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. The primary differentiating information from MS will come from the fragmentation patterns upon electron ionization (EI-MS).

Key Fragmentation Pathways

The fragmentation of indoles is complex, but some general pathways can be predicted. The initial molecular ion (M⁺˙) will undergo fragmentation, and the relative abundances of the fragment ions can be characteristic of the specific isomer.

Fragmentation Expected m/z Comments
Loss of HCN M - 27A common fragmentation pathway for the indole ring.
Loss of H M - 1
Cleavage of the pyrrole ring Various fragmentsThe substitution pattern will influence the stability of the resulting fragments, leading to different relative intensities in the mass spectrum.

Summary of Key Differentiating Spectroscopic Features

Technique Key Differentiating Feature
¹H NMR Chemical shifts and coupling patterns in the aromatic region, especially H-F couplings.
¹³C NMR Chemical shifts of carbons attached to F and NH₂, and the magnitude of C-F coupling constants.
¹⁹F NMR Unique chemical shift for each isomer.
IR Unique pattern of bands in the fingerprint region (400-1500 cm⁻¹).
UV-Vis Position of the maximum absorbance (λmax).
MS Relative abundances of fragment ions in the EI-MS spectrum.

Conclusion

The unambiguous identification of positional isomers of fluoro-amino indoles is a critical task that can be confidently addressed through a systematic application of modern spectroscopic techniques. While each method provides valuable information, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers the most definitive evidence for structural elucidation. By understanding the underlying chemical principles that govern the spectroscopic behavior of these molecules, researchers can effectively interpret their data and ensure the identity and purity of their compounds, a cornerstone of robust scientific research and drug development.

References

  • Luo, J., et al. (2012). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1580. [Link]

  • Ott, M., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3661. [Link]

  • Sjöberg, G. (2021). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org. [Link]

  • Gao, H., et al. (2006). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. Molecules, 11(2), 114-123. [Link]

  • Malik, A. K., et al. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2014, 212839. [Link]

  • Corbett, M., et al. (2019). Improved Synthesis, Stabilization, and Characterization of the MR1 Ligand Precursor 5-Amino-6-D-ribitylaminouracil (5-A-RU). Molecules, 24(18), 3244. [Link]

  • Kaur, A., et al. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. RSC Medicinal Chemistry, 14(6), 1109-1115. [Link]

  • Journal of Medicinal and Chemical Sciences. (2021). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Bar-Yosef, R., et al. (2021). Design, synthesis, and characterization of a novel fluoroprobe for live human islet cell imaging of serotonin 5-HT1A receptor. European Journal of Medicinal Chemistry, 213, 113175. [Link]

  • Ott, M., et al. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Molecules, 25(16), 3661. [Link]

  • Zhang, X., et al. (2022). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 7(10), x221200. [Link]

  • PubChem. (2026). 5-Fluoroindole. [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

  • Lu, G. J., et al. (2019). 19F NMR relaxation studies of fluorosubstituted tryptophans. Journal of Biomolecular NMR, 73(8-9), 455-466. [Link]

  • ATB. (2026). 5-Fluoroindole. [Link]

  • PubChem. (2026). 5-fluoro-1,3-dihydro-2H-indol-2-one. [Link]

  • Vivian, J. T., & Callis, P. R. (2001). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Biophysical Journal, 80(5), 2093-2109. [Link]

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • SpectraBase. (2026). 5-Fluoro-1H-indole. [Link]

Sources

Head-to-head comparison of Fischer vs. Leimgruber-Batcho for 6-Fluoro-1H-indol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Abstract: The Regiochemical Imperative

For process chemists targeting 6-Fluoro-1H-indol-5-amine , the choice between the Fischer Indole Synthesis and the Leimgruber-Batcho (LB) protocol is not merely a matter of preference—it is a decision between stochastic probability and deterministic engineering.

While the Fischer synthesis is the historical workhorse of indole chemistry, it presents a critical failure mode for this specific scaffold: regiochemical ambiguity . The required meta-substituted hydrazine precursor leads to a mixture of 4-fluoro and 6-fluoro isomers that are notoriously difficult to separate.

In contrast, the Leimgruber-Batcho synthesis offers a "precision strike" capability. By establishing the substitution pattern on the benzene ring prior to cyclization, it guarantees the 6-fluoro regiochemistry. Furthermore, for the 5-amine target, the LB route allows for a cascade reduction that simultaneously constructs the indole ring and reduces the C5-nitro group to the desired amine, offering superior atom economy and scalability.

Part 1: Technical Deep Dive & Mechanism Analysis

Route A: Fischer Indole Synthesis (The "Coin Flip" Risk)

The Fischer route relies on the acid-catalyzed rearrangement of an arylhydrazone.[1] To synthesize the 6-fluoro-5-nitroindole intermediate (which would subsequently be reduced to the amine), one must start with 3-fluoro-4-nitrophenylhydrazine .

  • The Mechanism: The reaction proceeds through a [3,3]-sigmatropic rearrangement of the ene-hydrazine tautomer.

  • The Failure Mode: The rearrangement requires the formation of a new C-C bond at the ortho position relative to the hydrazine nitrogen. In 3-substituted phenylhydrazines, there are two non-equivalent ortho sites:

    • C2 (between F and NH-NH2): Sterically crowded, but electronically activated by the fluorine lone pair (ortho-para director). Cyclization here yields the 4-fluoro isomer (Undesired).

    • C6 (between H and NH-NH2): Sterically accessible. Cyclization here yields the 6-fluoro isomer (Desired).

  • Outcome: Typically yields a ~60:40 to 70:30 mixture of 6-fluoro/4-fluoro isomers. Separation requires high-plate-count chromatography, destroying yield and throughput.

Route B: Leimgruber-Batcho Synthesis (The Deterministic Solution)

The LB route inverts the logic: it functionalizes the methyl group of an o-nitrotoluene derivative to form an enamine, which then undergoes reductive cyclization.

  • The Precursor: 1-fluoro-5-methyl-2,4-dinitrobenzene .

  • The Mechanism:

    • Enamine Formation: The acidity of the methyl protons is enhanced by the ortho and para nitro groups. Reaction with

      
      -Dimethylformamide dimethyl acetal (DMF-DMA) yields the trans- 
      
      
      
      -dimethylaminostyrene.[2]
    • Reductive Cascade: Under hydrogenation conditions (H2/Pd-C), the ortho-nitro group reduces to an amine (or hydroxylamine), which attacks the enamine double bond to close the pyrrole ring. Crucially, the para-nitro group (at C5) is simultaneously reduced to the amine.

  • Outcome: 100% Regioselectivity. The fluorine is locked in position 6 relative to the nitrogen before the ring closes.

Part 2: Visualizing the Divergence

The following diagram illustrates the mechanistic bifurcation of the Fischer route versus the linear fidelity of the Leimgruber-Batcho route.

IndoleSynthesisComparison cluster_Fischer Route A: Fischer Indole Synthesis (Stochastic) cluster_LB Route B: Leimgruber-Batcho (Deterministic) F_Start 3-Fluoro-4-nitrophenylhydrazine + Pyruvate F_Hydrazone Arylhydrazone Intermediate F_Start->F_Hydrazone F_Sigmatropic [3,3]-Sigmatropic Rearrangement F_Hydrazone->F_Sigmatropic F_Isomer1 4-Fluoro-5-nitroindole (Undesired Isomer) F_Sigmatropic->F_Isomer1 Cyclization at C2 (Sterically Crowded) F_Isomer2 6-Fluoro-5-nitroindole (Desired Isomer) F_Sigmatropic->F_Isomer2 Cyclization at C6 (Sterically Open) LB_Start 1-Fluoro-5-methyl- 2,4-dinitrobenzene LB_Enamine Trans-β-dimethylamino- 2,4-dinitro-5-fluorostyrene LB_Start->LB_Enamine DMF-DMA, Heat LB_Cyclization Reductive Cyclization (H2, Pd/C) LB_Enamine->LB_Cyclization LB_Product 6-Fluoro-1H-indol-5-amine (Target Molecule) LB_Cyclization->LB_Product Simultaneous Ring Closure & Nitro Reduction

Figure 1: Mechanistic comparison showing the regiochemical bifurcation in Fischer synthesis vs. the linear progression of Leimgruber-Batcho.

Part 3: Head-to-Head Performance Data

The following data assumes a target scale of 100g.

MetricFischer Synthesis (Route A)Leimgruber-Batcho (Route B)
Regioselectivity Poor (~65:35 mixture)Excellent (>99:1)
Overall Yield 35-45% (post-separation)75-85%
Atom Economy Low (Loss of NH3 + heavy purification)High (Cascade reduction)
Purification Column Chromatography (Required)Crystallization / Filtration
Safety Profile High Risk (Hydrazine toxicity)Moderate Risk (Exothermic hydrogenation)
Cost Driver Labor (Separation) & Yield LossRaw Materials (DMF-DMA)

Part 4: Recommended Protocol (Leimgruber-Batcho)

Objective: Synthesis of 6-Fluoro-1H-indol-5-amine from 1-fluoro-5-methyl-2,4-dinitrobenzene.

Step 1: Enamine Formation[3]
  • Charge: A reaction vessel with 1-fluoro-5-methyl-2,4-dinitrobenzene (1.0 eq).

  • Solvent: Dissolve in anhydrous DMF (5-7 volumes).

  • Reagent: Add

    
    -Dimethylformamide dimethyl acetal (DMF-DMA)  (1.2 - 1.5 eq).
    
  • Reaction: Heat to 90–110°C under nitrogen for 4–6 hours. Monitoring by TLC/HPLC should show the disappearance of the starting nitro compound and the appearance of a deep red/purple enamine spot.

  • Workup: Cool to room temperature. The product often precipitates. If not, pour onto crushed ice/water. Filter the deep red solid (Enamine intermediate). Dry in a vacuum oven at 45°C.

Step 2: Reductive Cyclization (Cascade)

Note: This step requires a high-pressure hydrogenation vessel.

  • Charge: Dissolve the Enamine intermediate (1.0 eq) in Methanol or Ethanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5-10 wt% loading).

  • Condition: Hydrogenate at 30–50 psi H2 at room temperature.

    • Caution: The reaction is exothermic. The reduction of the nitro groups and the alkene releases significant heat. Control temperature <40°C to prevent side reactions.

  • Mechanism Check: The first equivalent of H2 reduces the alkene; subsequent equivalents reduce the o-nitro group (triggering cyclization to indole) and the p-nitro group (forming the 5-amine).

  • Workup: Filter through a Celite pad to remove the catalyst.[3] Concentrate the filtrate.

  • Purification: Recrystallize from Toluene/Heptane or Ethanol/Water to afford off-white to tan crystals of 6-Fluoro-1H-indol-5-amine .

Part 5: Critical Safety & Process Notes

  • Thermal Runaway (LB): The reductive cyclization of dinitro-styrenes is highly energetic. On a multigram scale, dosing the hydrogen or cooling the reactor jacket is mandatory.

  • Hydrazine Hazards (Fischer): If you are forced to use the Fischer route (e.g., due to IP constraints), handle 3-fluoro-4-nitrophenylhydrazine with extreme caution. It is a suspected mutagen and potential explosive if dried completely.

  • DMF-DMA Storage: This reagent is moisture sensitive. Hydrolysis produces dimethylamine and DMF, which degrades the reagent quality and lowers yield.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. BenchChem. Link

  • Trade Science Inc. (2010).[4] Use of a Modified Leimgruber–Batcho Reaction to Prepare 6‐Chloro‐5‐fluoroindole. Organic Chemistry: An Indian Journal. Link

  • Gribble, G. W. (2010).[5] Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.[6] (Context on Fischer regioselectivity mechanisms). Link

  • Sigma-Aldrich. (n.d.). 6-Fluoroindole Product Specification and Safety Data. Link

  • Mayer, J. P., et al. (2016). Leimgruber-Batcho Indole Synthesis in the Preparation of Tryptophan Analogs. ACS Synthetic Biology. Link

Sources

Definitive Guide: Enantiomeric Purity Analysis of 6-Fluoro-1H-indol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The enantiomeric purity of 6-Fluoro-1H-indol-5-amine derivatives is a critical quality attribute (CQA) in pharmaceutical development, particularly for kinase inhibitors and CNS-active agents. The achiral indole scaffold becomes chiral upon functionalization (typically at the amine or C3 position).

This guide rejects the "one-size-fits-all" approach.[1] Instead, it prioritizes Chiral HPLC on polysaccharide columns as the regulatory Gold Standard for QC, while positioning


 NMR with Chiral Solvating Agents (CSAs)  as a powerful, non-destructive orthogonal check that leverages the molecule's specific fluorine atom.

The Verdict:

  • For QC/Release: Normal-Phase Chiral HPLC (Chiralpak AD-H or OD-H) with basic additives.

  • For High Throughput/Prep: Supercritical Fluid Chromatography (SFC).[2][3][4]

  • For Structural Confirmation:

    
     NMR with Pirkle-type CSAs.
    

Part 1: The Chemical Context

The Challenge: The 5-Amino-6-Fluoro Indole Scaffold

This specific scaffold presents two distinct chromatographic challenges that generic protocols fail to address:

  • The Basic Amine (

    
    ):  The nitrogen at position 5 is basic. On silica-based chiral stationary phases (CSPs), this amine interacts strongly with residual silanols, leading to severe peak tailing . This necessitates the use of basic additives (DEA or TEA) in the mobile phase.
    
  • The Fluorine Atom (

    
    ):  Located at position 6, this atom is an electronic withdrawal group. While it modulates metabolic stability, it also serves as a unique "reporter" handle for NMR spectroscopy, allowing for enantiomeric discrimination without complex derivatization.
    
Decision Matrix

Before selecting a method, assess your sample stage using the following logic flow:

DecisionMatrix Start Start: Sample Received Stage Development Stage? Start->Stage QC QC / Release Testing (High Precision Required) Stage->QC Final Batch Screening Early Screening / Prep (Speed Required) Stage->Screening Reaction Monitoring Structure Structural Verification (Identity Required) Stage->Structure Unknown Stereochem Method1 Method 1: Chiral HPLC (Chiralpak AD-H/OD-H) Standard: ICH Q6A Compliant QC->Method1 Method2 Method 2: Chiral SFC (CO2 + MeOH) Green & Fast Screening->Method2 Method3 Method 3: 19F NMR (w/ Chiral Solvating Agent) Orthogonal Check Structure->Method3

Figure 1: Strategic Decision Matrix for selecting the appropriate analytical technique based on development stage.

Part 2: Method 1 - Chiral HPLC (The Benchmark)

Status: Gold Standard for ICH Q6A Compliance.

High-Performance Liquid Chromatography (HPLC) using polysaccharide-based CSPs is the most robust method for this class of compounds. The "H" series (5


 particle size) is required to achieve the resolution (

) necessary to quantify enantiomeric impurities at the 0.1% level.
Mechanism of Separation

The separation relies on the "Three-Point Interaction" model. The derivative interacts with the chiral selector (Amylose or Cellulose carbamates) via:

  • Hydrogen Bonding: Between the indole NH or the 5-amine and the carbamate groups on the CSP.

  • 
     Interactions:  Between the indole ring and the phenyl groups of the CSP.
    
  • Steric Fit: The chiral cavity inclusion.

Detailed Protocol
ParameterSpecificationRationale
Column Chiralpak AD-H (Amylose) or Chiralcel OD-H (Cellulose)These coated phases generally offer higher selectivity for indoles than immobilized versions (IA/IB) [1].
Dimensions

Standard analytical size for maximum theoretical plates.[5]
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)Critical: DEA (0.1%) suppresses protonation of the 5-amine, eliminating peak tailing.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency.
Detection UV @ 254 nm (or 280 nm)Indoles have strong absorbance in this region.
Temperature

Lower temperatures often improve enantioseparation (

) by favoring enthalpic interactions.

Protocol Steps:

  • Conditioning: Flush column with Mobile Phase (MP) for 30 mins. Note: Never use DMF or DMSO with AD-H/OD-H columns as they strip the coating.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase . If solubility is poor, use 100% IPA, then dilute with Hexane.

  • Injection: Inject 5-10

    
    .
    
  • Calculation: Calculate Enantiomeric Excess (

    
    ) using:
    
    
    
    

Part 3: Method 2 - Chiral SFC (The Modern Contender)

Status: Preferred for High-Throughput Screening and Purification.[1]

Supercritical Fluid Chromatography (SFC) replaces the non-polar hexane with supercritical


. For indole amines, this method is significantly faster and greener.
Comparative Advantage[1]
  • Speed: Low viscosity of

    
     allows flow rates of 3-5 mL/min without high backpressure.
    
  • Solubility: The supercritical fluid penetrates porous structures better, often improving peak shape for polar amines.

SFC Protocol Adjustments
  • Modifier: Methanol (10-30%) is preferred over IPA for lower viscosity.

  • Additive: 0.1% Isopropylamine (IPAm) or Diethylamine (DEA) is still required in the modifier to mask residual silanols.

  • Back Pressure: Maintain >120 bar to ensure

    
     remains supercritical.
    

Part 4: Method 3 - NMR (The Orthogonal Validator)

Status: The "Secret Weapon" for Fluorinated Indoles.

This is the most underutilized but powerful technique for 6-fluoro -indole derivatives. Unlike


 NMR, which suffers from overlapping signals in the aromatic region, 

NMR provides a clean, singlet signal that is highly sensitive to the chemical environment.
The Mechanism

By adding a Chiral Solvating Agent (CSA) , such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol), you create transient diastereomeric complexes in solution.




Because the Fluorine atom is highly sensitive to electronic shielding, the


 signal splits into two distinct peaks (one for each enantiomer).
Workflow
  • Solvent: Dissolve 5-10 mg of derivative in

    
     of 
    
    
    
    or
    
    
    .
  • Reference Scan: Acquire a standard

    
     spectrum (expect a singlet around -120 ppm).
    
  • CSA Addition: Add 2-5 equivalents of the Chiral Solvating Agent.

  • Analysis: Observe the splitting of the Fluorine peak. The integration ratio of the split peaks directly correlates to the enantiomeric ratio (

    
    ).
    

Why this wins: It confirms that the separation observed in HPLC is truly enantiomeric and not an impurity, providing self-validation .

Part 5: Comparative Analysis

The following table contrasts the performance metrics of the three methods specifically for 6-fluoro-indole-5-amine derivatives.

FeatureChiral HPLC (Normal Phase)Chiral SFC

NMR (w/ CSA)
Resolution (

)
High (> 2.0) High (> 1.8)Moderate (Peak Splitting)
Analysis Time 20 - 40 mins5 - 10 mins 15 mins
Solvent Consumption High (Hexane/IPA)Low (CO2/MeOH) Minimal (Deuterated)
Sensitivity High (UV detection)High (UV detection)Low (Requires mg scale)
Destructive? NoNoNo
Regulatory (ICH) Preferred (Q6A) AcceptedSupporting Data
Visualizing the Separation Workflow

SeparationWorkflow cluster_0 HPLC/SFC Mechanism Analyte 6-Fluoro-Indole Derivative Complex Transient Diastereomer Analyte->Complex + Mobile Phase CSP Polysaccharide CSP (Amylose/Cellulose) CSP->Complex H-Bond / Pi-Pi Separation Separated Peaks (Different RT) Complex->Separation Differential Stability

Figure 2: The mechanism of chromatographic separation relying on transient diastereomer formation.

Part 6: Troubleshooting & Optimization

Problem: Peak Tailing
  • Cause: Interaction between the basic 5-amine nitrogen and acidic silanols on the silica support.

  • Solution: Increase DEA concentration to 0.2%. Ensure the column is "H" series (high density coating covers more silanols).

Problem: Poor Solubility in Mobile Phase
  • Cause: Indole derivatives can be crystalline and hydrophobic.

  • Solution: Dissolve sample in 100% Ethanol or Methanol first. Inject a smaller volume (1-2

    
    ) to prevent solvent effects from broadening the peak.
    
Problem: No Separation on AD-H
  • Solution: Switch to Chiralcel OD-H . The helical structure of Cellulose (OD) often provides different inclusion cavity sizes compared to Amylose (AD), which is critical for bulky indole substituents.

References

  • Chiral Technologies. "Chiralpak AD-H and Chiralcel OD-H Instruction Manuals." Daicel Corporation.

  • ICH Harmonised Tripartite Guideline. "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A." International Council for Harmonisation, 1999.[5][6]

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009. (Contextual reference for shifts).
  • Wenzel, T. J. "Discrimination of Chiral Compounds Using NMR Spectroscopy." Wiley, 2007. (Contextual reference for CSAs).
  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." (Note: While acidic additives are discussed for some amines, basic additives are strictly required for the indole-amine scaffold to prevent tailing).

Sources

Safety Operating Guide

6-Fluoro-1H-indol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Fluoro-1H-indol-5-amine Proper Disposal Procedures Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Summary: Operational Directive

6-Fluoro-1H-indol-5-amine (often an intermediate in CFTR modulator synthesis, such as Tezacaftor analogs) presents a dual disposal challenge: it is a halogenated organic and an oxidizable amine .

  • Immediate Action: Segregate from strong oxidizers (e.g., nitric acid, peroxides) to prevent exothermic decomposition.

  • Waste Classification: Classify as Halogenated Organic Waste . Do not place in standard non-halogenated solvent streams.

  • Critical Hazard: Upon incineration, the fluorine atom generates Hydrogen Fluoride (HF) , requiring specific scrubber capabilities at the destruction facility.

Chemical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's behavior under stress. As an amino-indole, this compound is electron-rich and prone to oxidation, while the fluorine substituent dictates the incineration pathway.

PropertyData / CharacteristicOperational Implication
CAS Number 220943-23-7 (Generic isomer ref)Use for waste manifesting and inventory tracking.
Physical State Solid (Powder/Crystalline)Particulate hazard; requires dust control during transfer.
Functional Groups Primary Amine (-NH2), Indole, FluorineBasic; incompatible with acids. Forms HF upon combustion.
Stability Air/Light SensitiveStored samples may degrade to dark tars; does not alter disposal path but indicates contamination risk.
GHS Classification Irritant (H315, H319, H335)Standard PPE (Nitrile gloves, safety glasses) is sufficient for handling.

The "Why" Behind the Protocol: Incineration Chemistry

As a Senior Scientist, it is vital to understand why we segregate this specific compound. We do not simply "bin" chemicals; we manage their destruction chemistry.

  • NOx Generation: The nitrogen in the indole ring and the amine group contributes to fuel-bound NOx during combustion. The incineration facility must utilize Selective Non-Catalytic Reduction (SNCR) to convert these oxides back to

    
     [1].
    
  • HF Formation (The Critical Factor):

    
    
    Unlike standard organic waste, the fluorine atom forms Hydrogen Fluoride gas in the incinerator. If this waste is sent to a facility lacking caustic scrubbers (designed only for non-halogenated waste), the HF can corrode the combustion chamber and breach environmental emission limits [2].
    

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Spoiled Reagent)
  • Context: Disposal of expired commercial bottles or synthesized solids (>500 mg).

  • Container: High-density polyethylene (HDPE) wide-mouth jar. Avoid glass if possible to prevent breakage during compaction.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1]

    • Constituents: "6-Fluoro-1H-indol-5-amine (100%)."

    • Hazard Checkbox: "Toxic," "Irritant," "Halogenated."

Procedure:

  • Don PPE (Lab coat, nitrile gloves, N95 mask or fume hood sash lowered).

  • Transfer solid directly into the HDPE waste container.

  • Do not dissolve in solvent solely for disposal (this increases waste volume and cost unnecessarily).

  • Wipe the exterior of the original container with methanol before discarding the empty bottle as "Glass/Plastic Waste" (triple rinsed).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
  • Context: HPLC effluent, reaction filtrates, or rotovap traps containing the compound.

  • Segregation: Halogenated Organic Solvent Waste .

Procedure:

  • Check pH of the waste stream. If the solution is highly acidic (pH < 4), neutralize with Sodium Bicarbonate (

    
    ) to pH 6-8 before adding to the drum. Rationale: Acidic solutions containing fluoride ions can etch glass and degrade metal drums.
    
  • Pour into the designated "Halogenated Waste" carboy (typically red or yellow tagged).

  • Ensure the carboy is compatible (HDPE or fluorinated plastic).

  • Incompatibility Check: Ensure no oxidizing acids (Nitric, Perchloric) are present in the waste stream. The indole moiety can react violently with these, potentially causing fire or explosion in the drum.

Protocol C: Contaminated Debris (Sharps, Syringes, TLC Plates)
  • Sharps: Place needles/syringes contaminated with the compound into a rigid Biohazard/Sharps container destined for incineration.

  • Soft Debris (Gloves/Tissues): If heavily soiled, place in a clear hazardous waste bag, seal, and tag as "Solid Debris contaminated with Halogenated Organics."

Waste Stream Management Workflow

The following diagram illustrates the decision logic for segregating 6-Fluoro-1H-indol-5-amine to ensure downstream compliance.

DisposalWorkflow Start Waste Generation: 6-Fluoro-1H-indol-5-amine StateCheck Physical State? Start->StateCheck SolidPath Solid (Pure/Precipitate) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved SolidContainer Container: HDPE Wide Mouth Jar SolidPath->SolidContainer LiquidSegregation Solvent Type Check LiquidPath->LiquidSegregation HalogenatedStream Stream: Halogenated Organic Waste SolidContainer->HalogenatedStream Tag: Toxic/Halogenated LiquidSegregation->HalogenatedStream Contains F-Indole NonHalogenatedStream Stream: Non-Halogenated Waste LiquidSegregation->NonHalogenatedStream DO NOT USE Destruction Destruction Method: High-Temp Incineration (w/ HF Scrubbers) HalogenatedStream->Destruction

Figure 1: Decision tree for segregating fluoro-indole waste to prevent equipment damage and ensure regulatory compliance.

Spill Contingency Plan

In the event of a bench-scale spill (< 50g):

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area for 10 minutes.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a waste jar.

    • Solution: Absorb with vermiculite or standard "Pink Pig" absorbent pads.

  • Decontamination: Wash the surface with a 10% bleach solution followed by water. The bleach helps oxidize and degrade residual indole traces [3].

References

  • ResearchGate. (2025). Nitrous Oxide Emissions from Waste Incineration. Retrieved from [Link]

  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs and Fluorinated Compounds. Retrieved from [Link]

  • Dartmouth College EHS. (2025). Hazardous Waste Disposal Guide - Chemical Waste Storage. Retrieved from [Link][2]

  • PubChem. (2025). Compound Summary: Tezacaftor Intermediates (Fluoro-indoles). Retrieved from [Link]

Sources

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